molecular formula C21H20O7 B15578075 6-Prenylquercetin-3-Me ether

6-Prenylquercetin-3-Me ether

Cat. No.: B15578075
M. Wt: 384.4 g/mol
InChI Key: XREZFYPTHFWMDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7,3',4'-Tetrahydroxy-3-methoxy-6-prenylflavone has been reported in Glycyrrhiza uralensis with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-methoxy-6-(3-methylbut-2-enyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O7/c1-10(2)4-6-12-14(23)9-16-17(18(12)25)19(26)21(27-3)20(28-16)11-5-7-13(22)15(24)8-11/h4-5,7-9,22-25H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XREZFYPTHFWMDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C2=C(C=C1O)OC(=C(C2=O)OC)C3=CC(=C(C=C3)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 6-Prenylquercetin-3-Me Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Prenylquercetin-3-Me ether, a prenylated flavonoid, represents a class of organic compounds with significant potential in therapeutic applications. As a derivative of quercetin (B1663063), it combines the well-documented biological activities of the flavonoid backbone with the unique properties conferred by a prenyl group at the C6 position and a methyl ether at the C3 position. This modification is anticipated to enhance its lipophilicity and modulate its interaction with biological targets. This technical guide provides a comprehensive overview of this compound, including its chemical properties, and, due to the limited direct research on this specific molecule, infers its potential biological activities and mechanisms of action from closely related compounds. Detailed experimental protocols for the synthesis and biological evaluation of similar compounds are also presented to facilitate further research and development.

Introduction

Flavonoids are a diverse group of polyphenolic secondary metabolites found in plants, known for their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2] Quercetin is one of the most abundant and well-studied flavonoids.[3] Chemical modifications of the quercetin scaffold, such as prenylation and methylation, can significantly alter its physicochemical properties and biological efficacy.[4] Prenylation, the attachment of a prenyl group, generally increases the lipophilicity of flavonoids, which can enhance their interaction with cell membranes and intracellular targets.[5] The addition of a methyl ether group can also influence the molecule's activity.

This compound, also referred to as 6-C-methyl quercetin 3-O-methyl ether or 3-O-methyl-6-(3-methyl-2-butenyl)-quercetin, is a specific derivative that has been identified in plant species. While direct and extensive research on this particular compound is limited, this guide synthesizes available information and extrapolates potential activities based on the known effects of its structural components and related molecules.

Chemical and Physical Properties

Based on its chemical structure, the following properties of this compound can be detailed.

PropertyValue
IUPAC Name 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-methoxy-6-(3-methylbut-2-en-1-yl)-4H-chromen-4-one
Molecular Formula C₂₁H₂₀O₇
Molecular Weight 384.38 g/mol
Appearance Yellow Powder
CAS Number Not available for this specific ether, but related compounds have unique identifiers.

Potential Biological Activities and Mechanisms of Action

Direct experimental data on the biological activities of this compound are scarce. However, based on the activities of quercetin, its 3-methyl ether derivative, and other 6-prenylated flavonoids, we can infer its potential pharmacological effects. Prenylation at the C6 position is known to enhance various biological activities.[4]

Anticancer Activity

Prenylated flavonoids have demonstrated significant antiproliferative activity against various cancer cell lines.[6][7][8][9][10] The prenyl group is believed to be crucial for this activity. For instance, 6-prenylnaringenin (B1664697) has shown anticancer properties.[6] It is plausible that this compound could exhibit similar or enhanced anticancer effects compared to its non-prenylated counterpart.

Potential Signaling Pathways Involved in Anticancer Activity:

anticancer_pathway This compound This compound Cellular Uptake Cellular Uptake This compound->Cellular Uptake PI3K/Akt Pathway PI3K/Akt Pathway Cellular Uptake->PI3K/Akt Pathway Inhibition MAPK/ERK Pathway MAPK/ERK Pathway Cellular Uptake->MAPK/ERK Pathway Inhibition Wnt/β-catenin Pathway Wnt/β-catenin Pathway Cellular Uptake->Wnt/β-catenin Pathway Inhibition Apoptosis Induction Apoptosis Induction Cellular Uptake->Apoptosis Induction Cell Cycle Arrest Cell Cycle Arrest Cellular Uptake->Cell Cycle Arrest Inhibition of Proliferation Inhibition of Proliferation PI3K/Akt Pathway->Inhibition of Proliferation MAPK/ERK Pathway->Inhibition of Proliferation Wnt/β-catenin Pathway->Inhibition of Proliferation

Anti-inflammatory Activity

Flavonoids, including quercetin and its derivatives, are known for their anti-inflammatory properties.[11][12] They can inhibit the production of pro-inflammatory mediators. The prenyl group may enhance these effects.

Potential Signaling Pathways Involved in Anti-inflammatory Activity:

anti_inflammatory_pathway This compound This compound NF-κB Pathway NF-κB Pathway This compound->NF-κB Pathway Inhibition MAPK Pathway MAPK Pathway This compound->MAPK Pathway Inhibition Inflammatory Stimuli (e.g., LPS) Inflammatory Stimuli (e.g., LPS) Macrophage Activation Macrophage Activation Inflammatory Stimuli (e.g., LPS)->Macrophage Activation Macrophage Activation->NF-κB Pathway Macrophage Activation->MAPK Pathway Pro-inflammatory Mediators (NO, PGE2, Cytokines) Pro-inflammatory Mediators (NO, PGE2, Cytokines) NF-κB Pathway->Pro-inflammatory Mediators (NO, PGE2, Cytokines) MAPK Pathway->Pro-inflammatory Mediators (NO, PGE2, Cytokines)

Antioxidant Activity

The antioxidant activity of flavonoids is a cornerstone of their therapeutic potential.[1][3][13][14][15] The prenyl group can influence this activity, although the effects can vary depending on the specific structure and the assay used.

Table of Comparative Antioxidant Activities (Hypothetical):

CompoundDPPH Radical Scavenging (IC₅₀ µM)ABTS Radical Scavenging (IC₅₀ µM)
QuercetinValueValue
Quercetin-3-Me etherValueValue
This compound Potentially Lower Potentially Lower

Note: Specific IC₅₀ values for this compound are not available in the literature and would need to be determined experimentally.

Experimental Protocols

Detailed experimental protocols are essential for the synthesis, isolation, and biological evaluation of this compound. The following sections provide methodologies based on established procedures for similar compounds.

Synthesis of this compound

A plausible synthetic route involves the C-prenylation of quercetin followed by selective O-methylation.

Workflow for Synthesis:

synthesis_workflow start Quercetin step1 C-Prenylation | Reagents: Prenyl bromide, Lewis acid catalyst (e.g., BF₃·OEt₂) | Solvent: Dioxane start->step1 intermediate 6-Prenylquercetin step1->intermediate step2 Selective O-Methylation | Reagents: Methyl iodide, Base (e.g., K₂CO₃) | Solvent: DMF intermediate->step2 product This compound step2->product purification Purification | (Column Chromatography) product->purification

Detailed Protocol for C-Prenylation of Quercetin (Adapted from similar syntheses): [16]

  • Dissolve quercetin in a suitable aprotic solvent (e.g., dioxane) under an inert atmosphere.

  • Add a Lewis acid catalyst, such as boron trifluoride diethyl etherate (BF₃·OEt₂), dropwise at room temperature.

  • Slowly add a solution of prenyl bromide in the same solvent.

  • Stir the reaction mixture at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to isolate 6-prenylquercetin.

Detailed Protocol for Selective 3-O-Methylation (General Method):

  • Dissolve the 6-prenylquercetin in a polar aprotic solvent like dimethylformamide (DMF).

  • Add a mild base, such as potassium carbonate (K₂CO₃).

  • Add methyl iodide (CH₃I) and stir the reaction at room temperature. The 3-hydroxyl group of flavonoids is generally more acidic and reactive, favoring methylation at this position.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Work up the reaction by adding water and extracting with an organic solvent.

  • Purify the final product, this compound, by column chromatography.

Isolation from Natural Sources

While not extensively reported, 6-C-methyl quercetin 3-O-methyl ether has been identified in plant extracts.[17] A general protocol for its isolation would involve:

Workflow for Isolation:

isolation_workflow start Plant Material step1 Extraction | (e.g., Methanol) start->step1 step2 Solvent Partitioning | (e.g., Hexane, Ethyl Acetate) step1->step2 step3 Column Chromatography | (Silica Gel, Sephadex) step2->step3 step4 Preparative HPLC step3->step4 product Isolated this compound step4->product

Biological Assays

Antiproliferative Activity (MTT Assay):

  • Seed cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Anti-inflammatory Activity (Nitric Oxide Production Assay in Macrophages):

  • Culture RAW 264.7 macrophages in 96-well plates.

  • Pre-treat the cells with different concentrations of this compound for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) for 24 hours.

  • Collect the supernatant and measure the nitric oxide (NO) concentration using the Griess reagent.

  • Measure the absorbance at 540 nm.

  • Determine the inhibitory effect of the compound on NO production.

Antioxidant Activity (DPPH Radical Scavenging Assay):

  • Prepare a solution of DPPH in methanol.

  • Add different concentrations of this compound to the DPPH solution.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

Conclusion and Future Directions

This compound is a promising natural product derivative with significant therapeutic potential, inferred from the well-established biological activities of its parent compound, quercetin, and the enhancing effects of prenylation. The limited availability of direct research on this specific molecule underscores the need for further investigation. Future studies should focus on its definitive synthesis and isolation to obtain sufficient quantities for comprehensive biological screening. Elucidating its precise mechanisms of action in cancer, inflammation, and oxidative stress will be crucial for its development as a potential therapeutic agent. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers to embark on these important studies. The exploration of structure-activity relationships among a series of 6-prenylated quercetin derivatives will further contribute to the design of novel and more potent therapeutic compounds.

References

An In-depth Technical Guide to 6-Prenylquercetin-3-Me Ether: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Prenylquercetin-3-Me ether is a prenylated flavonoid, a class of compounds known for their potential biological activities. As a derivative of quercetin (B1663063), a widely studied flavonol, this compound is of interest for its potential pharmacological applications. The addition of a prenyl group to the quercetin-3-methyl ether backbone is expected to modify its lipophilicity and, consequently, its interaction with biological membranes and molecular targets. This technical guide provides a comprehensive overview of the chemical structure and known and predicted properties of this compound. Due to the limited availability of specific experimental data for this compound, this guide also incorporates information from closely related C-prenylated flavonoids and quercetin-3-methyl ether to infer potential biological activities, experimental protocols, and signaling pathway interactions.

Chemical Structure and Identification

This compound, also known as 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-methoxy-6-(3-methyl-2-buten-1-yl)-4H-chromen-4-one, is a flavonoid characterized by a quercetin core structure with a methyl ether at the C3 position and a prenyl group attached to the C6 position of the A-ring.

Chemical Structure:

Chemical structure of this compound (Note: A representative image of the chemical structure would be placed here. As an AI, I cannot generate images directly.)

Table 1: Compound Identification

IdentifierValue
IUPAC Name 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-methoxy-6-(3-methyl-2-buten-1-yl)-4H-chromen-4-one
Synonyms 3-O-Methylgancaonin P; 6-Prenylquercetin-3-methylether
CAS Number 151649-34-2[1]
Molecular Formula C21H20O7[1]
Molecular Weight 384.38 g/mol [1]
Appearance Yellow powder[1]

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value/InformationNotes
Melting Point Not determinedPrenylated flavonoids generally have melting points in the range of 150-250 °C.
Solubility Likely soluble in organic solvents like DMSO, methanol, and ethanol. Poorly soluble in water.The increased lipophilicity from the prenyl group decreases water solubility.
pKa Not determinedFlavonoids typically have multiple pKa values due to the phenolic hydroxyl groups, generally in the range of 6-12.
LogP Not determinedExpected to be higher than that of quercetin-3-methyl ether due to the addition of the lipophilic prenyl group.

Potential Biological Activities

While no specific biological activity data has been published for this compound, the activities of other C6-prenylated flavonoids and the parent compound, quercetin-3-methyl ether, suggest potential cytotoxic, antioxidant, and anti-inflammatory properties. Prenylation is known to often enhance the biological activities of flavonoids.

Table 3: Representative Biological Activities of Related C6-Prenylated Flavonoids

CompoundBiological ActivityCell Line/AssayIC50 (µM)
6-Prenylapigenin CytotoxicityVarious cancer cell linesIC50 values below 20 µg/mL have been reported.[2]
(2S)-5,7-Dihydroxy-6-prenylflavanone derivatives CytotoxicityMiaPaCa-2 (pancreatic cancer)Encapsulated derivatives showed improved cytotoxic efficacy.
Various C-prenylated flavonoids AntioxidantDPPH radical scavenging assayActivity varies depending on the specific structure and assay conditions.

Experimental Protocols

Detailed experimental protocols for this compound are not available. However, standard methodologies used for the synthesis and biological evaluation of other prenylated flavonoids can be adapted.

Proposed Synthesis of this compound

A potential synthetic route involves the regioselective C-prenylation of quercetin-3-methyl ether.

Workflow for Proposed Synthesis:

G Quercetin3Me Quercetin-3-methyl ether Reaction C-Prenylation Reaction in a suitable solvent (e.g., DMF, Dioxane) Quercetin3Me->Reaction Prenyl_Donor Prenyl bromide or 2-methyl-3-buten-2-ol Prenyl_Donor->Reaction Catalyst Lewis acid (e.g., BF3·OEt2) or base (e.g., K2CO3) Catalyst->Reaction Purification Purification by Column Chromatography Reaction->Purification Product This compound Purification->Product

Caption: Proposed workflow for the synthesis of this compound.

Methodology:

  • Starting Material: Quercetin-3-methyl ether would be used as the starting flavonoid.

  • Prenylating Agent: A suitable prenyl donor, such as prenyl bromide or 2-methyl-3-buten-2-ol, would be required.

  • Catalyst: The reaction is typically catalyzed by a Lewis acid (e.g., boron trifluoride etherate) or a base (e.g., potassium carbonate). The choice of catalyst can influence the regioselectivity of the prenylation.

  • Reaction Conditions: The reaction would be carried out in an appropriate anhydrous solvent (e.g., dimethylformamide, dioxane) under an inert atmosphere. The reaction temperature and time would need to be optimized to favor the formation of the 6-prenylated product.

  • Purification: The crude product would be purified using column chromatography on silica (B1680970) gel with a suitable solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to isolate the desired this compound.

  • Characterization: The structure of the final product would be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Cytotoxicity Assessment (MTT Assay)

The potential cytotoxic activity of this compound against cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow for MTT Assay:

G Cell_Culture Seed cancer cells in a 96-well plate Treatment Treat cells with varying concentrations of the compound Cell_Culture->Treatment Incubation1 Incubate for 24-72 hours Treatment->Incubation1 MTT_Addition Add MTT solution Incubation1->MTT_Addition Incubation2 Incubate for 2-4 hours MTT_Addition->Incubation2 Formazan_Solubilization Add solubilization solution (e.g., DMSO) Incubation2->Formazan_Solubilization Absorbance_Measurement Measure absorbance at ~570 nm Formazan_Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 value Absorbance_Measurement->Data_Analysis

Caption: General workflow for determining cytotoxicity using the MTT assay.

Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of this compound (typically from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the half-maximal inhibitory concentration (IC50) is determined.

Hypothesized Signaling Pathway Interactions

Based on studies of the parent compound, quercetin-3-methyl ether, this compound may interact with key signaling pathways involved in cell proliferation, survival, and inflammation. The addition of the prenyl group may enhance these interactions.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer. Quercetin and its derivatives have been shown to inhibit this pathway.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound This compound (Hypothesized) Compound->PI3K inhibits Compound->Akt inhibits

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is involved in embryonic development and tissue homeostasis. Its aberrant activation is linked to various cancers. Some flavonoids have been shown to modulate this pathway.

G Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled beta_catenin β-catenin Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Frizzled->Destruction_Complex inhibits Destruction_Complex->beta_catenin phosphorylates for degradation Proteasome Proteasomal Degradation beta_catenin->Proteasome Nucleus Nucleus beta_catenin->Nucleus translocates TCF_LEF TCF/LEF beta_catenin->TCF_LEF binds to Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription Compound This compound (Hypothesized) Compound->Destruction_Complex modulates? Compound->beta_catenin modulates?

Caption: Hypothesized modulation of the Wnt/β-catenin signaling pathway.

Conclusion and Future Directions

This compound represents an understudied member of the promising class of prenylated flavonoids. While its basic chemical identity is established, a significant gap exists in the experimental data regarding its physicochemical properties, biological activities, and mechanisms of action. Based on the known effects of its structural relatives, it is hypothesized to possess anticancer, antioxidant, and anti-inflammatory properties, potentially mediated through interactions with key cellular signaling pathways such as PI3K/Akt/mTOR and Wnt/β-catenin.

Future research should focus on the following areas:

  • Chemical Synthesis and Characterization: Development of an efficient and regioselective synthesis method to obtain sufficient quantities for detailed studies, followed by full physicochemical characterization.

  • In Vitro Biological Evaluation: Comprehensive screening for its cytotoxic, antioxidant, anti-inflammatory, and other relevant biological activities using a panel of assays and cell lines.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by this compound to understand its mode of action.

  • In Vivo Studies: Following promising in vitro results, evaluation of its efficacy and safety in preclinical animal models.

The exploration of this compound holds potential for the discovery of new therapeutic agents, and this guide serves as a foundational resource to stimulate and direct future research in this area.

References

The intricate Dance of Nature: A Technical Guide to the Biosynthesis of Prenylated Flavonoids in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Prenylated flavonoids, a unique class of plant secondary metabolites, have garnered significant attention in the scientific community for their enhanced biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The addition of a lipophilic prenyl group to the flavonoid skeleton dramatically alters their physicochemical properties, leading to increased membrane permeability and target interaction. This in-depth technical guide provides a comprehensive overview of the biosynthetic pathway of these valuable compounds, detailing the key enzymatic players, their catalytic mechanisms, and the experimental methodologies used to elucidate this complex process.

The Core Biosynthetic Machinery: From Phenylalanine to the Flavonoid Skeleton

The journey to prenylated flavonoids begins with the general phenylpropanoid pathway, a central route in plant secondary metabolism. L-phenylalanine, an aromatic amino acid, serves as the initial precursor. A series of enzymatic reactions, catalyzed by phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL), converts L-phenylalanine into p-coumaroyl-CoA.[1][2]

The first committed step in flavonoid biosynthesis is the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA, a reaction catalyzed by the pivotal enzyme chalcone (B49325) synthase (CHS) .[1][2] This results in the formation of a C15 intermediate, naringenin (B18129) chalcone. Subsequently, chalcone isomerase (CHI) catalyzes the stereospecific isomerization of the chalcone into the flavanone (B1672756) naringenin, which represents a key branch point in the flavonoid biosynthetic pathway, leading to the synthesis of various flavonoid classes such as flavones, flavonols, and isoflavones.[1][3]

The Defining Step: Introduction of the Prenyl Moiety by Prenyltransferases

The characteristic feature of prenylated flavonoids is the attachment of a prenyl group, most commonly a dimethylallyl (C5) or geranyl (C10) moiety. This crucial step is catalyzed by a diverse family of enzymes known as prenyltransferases (PTs) .[4] These enzymes facilitate an electrophilic substitution reaction, transferring a prenyl group from a donor molecule, typically dimethylallyl pyrophosphate (DMAPP) or geranyl pyrophosphate (GPP), to the electron-rich aromatic rings of the flavonoid acceptor.[3]

Plant flavonoid prenyltransferases are often membrane-bound proteins and exhibit remarkable regio- and substrate-specificity, dictating the final structure and diversity of the resulting prenylated flavonoids.[3][5] They belong to the UbiA superfamily of prenyltransferases and typically require a divalent metal ion, most commonly Mg2+, for their catalytic activity.[6]

Supplying the Prenyl Donors: The Mevalonate (B85504) (MVA) and Methylerythritol Phosphate (B84403) (MEP) Pathways

The prenyl donors, DMAPP and its isomer isopentenyl pyrophosphate (IPP), are synthesized through two distinct pathways in plants: the mevalonate (MVA) pathway, which primarily operates in the cytoplasm and is responsible for the synthesis of sterols and ubiquinone, and the methylerythritol phosphate (MEP) pathway, which is active in plastids and provides precursors for carotenoids, chlorophylls, and hormones.[7] Both pathways ultimately produce IPP and DMAPP, which are then available for various metabolic processes, including the prenylation of flavonoids.[8]

Quantitative Insights into Prenyltransferase Activity

The efficiency and specificity of flavonoid prenyltransferases are critical determinants of the in planta accumulation of specific prenylated flavonoids. The kinetic parameters, Michaelis constant (Km) and catalytic rate constant (kcat), provide valuable insights into the enzyme's affinity for its substrates and its catalytic efficiency.

EnzymeSource OrganismFlavonoid SubstratePrenyl DonorKm (µM)kcat (s-1)Catalytic Efficiency (kcat/Km) (M-1s-1)Reference
SfN8DT-1 Sophora flavescensNaringeninDMAPP55N/AN/A[1]
LiquiritigeninDMAPPN/AN/AN/A[1]
HesperetinDMAPPN/AN/AN/A[1]
LaPT2 Lupinus albusKaempferolDMAPPApparent Km: 116N/AN/A[9]
QuercetinDMAPPApparent Km: 165N/AN/A[9]
MyricetinDMAPPApparent Km: 205N/AN/A[9]
NaringeninDMAPPApparent Km: 258N/AN/A[9]
HlPT-1 Humulus lupulusNaringenin ChalconeDMAPPN/AN/AN/A[6]
PhlorisovalerophenoneDMAPPN/AN/AN/A[6]

Note: "N/A" indicates that the data was not available in the cited literature. The determination of kcat values for membrane-bound prenyltransferases is often challenging.

Visualizing the Biosynthetic Network

To better understand the intricate flow of metabolites and the key enzymatic steps, the following diagrams, generated using the Graphviz DOT language, illustrate the core biosynthetic pathways.

Prenylated_Flavonoid_Biosynthesis cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_flavonoid Flavonoid Biosynthesis cluster_prenyl_precursors Prenyl Donor Biosynthesis cluster_prenylation Prenylation Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL Cou p-Coumaric Acid Cin->Cou C4H CouCoA p-Coumaroyl-CoA Cou->CouCoA 4CL NaringeninChalcone Naringenin Chalcone CouCoA->NaringeninChalcone CHS MalCoA 3x Malonyl-CoA MalCoA->NaringeninChalcone Naringenin Naringenin NaringeninChalcone->Naringenin CHI Prenylflavonoid Prenylated Flavonoid Naringenin->Prenylflavonoid MVA MVA Pathway DMAPP DMAPP MVA->DMAPP MEP MEP Pathway MEP->DMAPP DMAPP->Prenylflavonoid Prenyltransferase (PT)

Core biosynthetic pathway of prenylated flavonoids.

Experimental_Workflow cluster_expression Heterologous Expression cluster_extraction Enzyme Preparation cluster_assay In Vitro Prenyltransferase Assay cluster_analysis Product Analysis Gene Prenyltransferase Gene (e.g., in pDR196 vector) Yeast Yeast Transformation (e.g., S. cerevisiae W303A1) Gene->Yeast Culture Yeast Culture Yeast->Culture Harvest Cell Harvest Culture->Harvest Lysis Cell Lysis (e.g., Glass Beads) Harvest->Lysis Centrifugation Differential Centrifugation Lysis->Centrifugation Microsomes Microsomal Fraction Centrifugation->Microsomes Reaction Enzymatic Reaction (Microsomes, Flavonoid, DMAPP, Mg2+) Microsomes->Reaction Incubation Incubation (e.g., 30°C, 30 min) Reaction->Incubation Quenching Reaction Termination (e.g., Methanol) Incubation->Quenching LCMS LC-MS/MS Analysis Quenching->LCMS Quantification Quantification LCMS->Quantification Kinetics Kinetic Parameter Determination (Km, kcat) Quantification->Kinetics

Experimental workflow for prenyltransferase characterization.

Experimental Protocols

The characterization of flavonoid prenyltransferases relies on a series of well-established molecular biology and biochemical techniques. The following sections provide detailed methodologies for key experiments.

Heterologous Expression of Plant Prenyltransferases in Yeast

Due to their membrane-bound nature, plant prenyltransferases are often heterologously expressed in yeast systems, such as Saccharomyces cerevisiae, which possess the necessary machinery for proper protein folding and membrane integration.

Protocol:

  • Gene Cloning: The full-length open reading frame of the candidate prenyltransferase gene is amplified by PCR and cloned into a yeast expression vector (e.g., pDR196) under the control of a suitable promoter.

  • Yeast Transformation: The resulting expression vector is transformed into a suitable yeast strain (e.g., W303A1) using the lithium acetate/polyethylene glycol method.

  • Yeast Culture: Transformed yeast cells are grown in an appropriate selective medium to an optimal cell density (e.g., OD600 of 1.0-2.0).

  • Induction of Gene Expression: If an inducible promoter is used, gene expression is induced by the addition of the appropriate inducer (e.g., galactose for the GAL1 promoter).

Preparation of Microsomal Fractions

To isolate the membrane-bound prenyltransferases, a microsomal fraction is prepared from the yeast cells.

Protocol:

  • Cell Harvest: Yeast cells are harvested by centrifugation.

  • Cell Lysis: The cell pellet is resuspended in a lysis buffer and lysed using mechanical methods such as vortexing with glass beads or a French press.

  • Differential Centrifugation: The cell lysate is subjected to a series of centrifugation steps to remove cell debris and soluble proteins. A final high-speed centrifugation step (e.g., 100,000 x g) is performed to pellet the microsomal membranes.

  • Resuspension: The microsomal pellet is resuspended in a suitable buffer and the total protein concentration is determined using a protein assay (e.g., Bradford assay).

In Vitro Prenyltransferase Assay

The catalytic activity of the recombinant prenyltransferase is assessed using an in vitro assay.

Protocol:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a suitable buffer (e.g., MOPS, pH 7.0), a divalent cation (e.g., 10 mM MgCl2), the flavonoid substrate (e.g., 100 µM naringenin), the prenyl donor (e.g., 100 µM DMAPP), and the microsomal protein preparation (e.g., 20 µg total protein).

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of the microsomal fraction and incubated at an optimal temperature (e.g., 30°C) for a defined period (e.g., 30 minutes).

  • Reaction Termination: The reaction is stopped by the addition of an organic solvent, such as methanol (B129727), which precipitates the proteins and solubilizes the flavonoid products.

  • Sample Preparation for Analysis: The reaction mixture is centrifuged to remove the precipitated protein, and the supernatant is collected for analysis.

LC-MS/MS Analysis of Prenylated Flavonoids

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the separation, identification, and quantification of prenylated flavonoids.

Protocol:

  • Chromatographic Separation: The reaction products are separated using a reverse-phase C18 column with a gradient elution of two mobile phases, typically water with 0.1% formic acid (mobile phase A) and acetonitrile (B52724) or methanol with 0.1% formic acid (mobile phase B).

  • Mass Spectrometry Detection: The eluting compounds are ionized using an electrospray ionization (ESI) source and detected by a mass spectrometer.

  • Identification: Prenylated flavonoids are identified based on their retention time, precursor ion mass-to-charge ratio (m/z), and characteristic fragmentation patterns in the MS/MS spectra. The loss of the prenyl group is a common fragmentation pattern.

  • Quantification: The concentration of the prenylated flavonoid product is determined by comparing its peak area to a standard curve generated with an authentic standard of the compound.

Conclusion and Future Perspectives

The biosynthesis of prenylated flavonoids is a complex and fascinating area of plant biochemistry with significant implications for drug discovery and crop improvement. The continued identification and characterization of novel flavonoid prenyltransferases from diverse plant species will undoubtedly expand our understanding of the structural and functional diversity of these enzymes. Metabolic engineering approaches, leveraging the knowledge of these biosynthetic pathways, hold great promise for the sustainable production of high-value prenylated flavonoids in microbial or plant-based systems.[10] Further research into the regulatory networks governing the expression of prenyltransferase genes will provide additional avenues for manipulating the production of these potent natural products.

References

An In-depth Technical Guide on the Preliminary Biological Activity of 6-Prenylquercetin-3-Me Ether

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the preliminary biological activities of 6-Prenylquercetin-3-Me ether, a prenylated flavonoid of significant interest in drug discovery. Due to the limited direct research on this specific compound, this paper synthesizes findings from studies on its structural analogs: quercetin-3-methyl ether and various 6-prenylated flavonoids. The primary focus is on its potential anticancer, anti-inflammatory, and antioxidant properties. This document presents available quantitative data, detailed experimental protocols for key biological assays, and visual representations of associated signaling pathways to facilitate further research and development.

Introduction

Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants, known for their broad spectrum of pharmacological activities.[1] Quercetin (B1663063), one of the most studied flavonoids, exhibits potent antioxidant, anti-inflammatory, and anticancer effects.[2] Chemical modifications of the quercetin scaffold, such as methylation and prenylation, can significantly modulate its biological properties, often enhancing bioavailability and therapeutic efficacy.[3][4] The addition of a lipophilic prenyl group can improve the interaction of flavonoids with cellular membranes and target proteins.[4]

This compound combines two such modifications: a prenyl group at the C-6 position and a methyl ether at the 3-hydroxyl position. While direct studies on this compound are scarce, this guide extrapolates its potential biological activities based on the well-documented effects of quercetin-3-methyl ether and 6-prenylated flavonoids.

Predicted Biological Activities and Quantitative Data

Based on the activities of its parent compounds, this compound is predicted to possess significant anticancer, anti-inflammatory, and antioxidant properties. The following tables summarize the quantitative data for structurally related compounds.

Anticancer Activity

Quercetin-3-methyl ether has demonstrated notable cytotoxic and antiproliferative effects across various cancer cell lines. The prenyl moiety is generally associated with enhanced cytotoxic potential.[5]

Table 1: Cytotoxic and Antiproliferative Activities of Quercetin-3-Methyl Ether and Related Prenylated Flavonoids

CompoundCell LineAssayActivity MetricValueReference
Quercetin-3-methyl etherSK-Br-3 (lapatinib-sensitive breast cancer)Anchorage-dependent growth% inhibition (5 µM)44%[6]
Quercetin-3-methyl etherSK-Br-3-Lap R (lapatinib-resistant breast cancer)Anchorage-dependent growth% inhibition (5 µM)63%[6]
Quercetin-3-methyl etherSK-Br-3Colony Formation% decrease (5 µM)90%[6]
Quercetin-3-methyl etherSK-Br-3-Lap RColony Formation% decrease (5 µM)75%[6]
Quercetin-3-methyl etherJB6 P+ (mouse epidermal)Cell ViabilityCytotoxic at 20 µM-[7]
Xanthohumol (a prenylated chalcone)MCF-7 (breast cancer)AntiproliferativeIC50 (2-day)13.3 µM[8]
Xanthohumol (a prenylated chalcone)MCF-7 (breast cancer)AntiproliferativeIC50 (4-day)3.47 µM[8]
Isoxanthohumol (a prenylated flavanone)MCF-7 (breast cancer)AntiproliferativeIC50 (2-day)15.3 µM[8]
Isoxanthohumol (a prenylated flavanone)MCF-7 (breast cancer)AntiproliferativeIC50 (4-day)4.69 µM[8]
6-PrenylnaringeninJurkat T cellsKv1.3 channel inhibitionEC50~5.76 µM[9]
(±)-Epimesatine JMCF-7 (breast cancer)CytotoxicityIC50>10 µM[10]
(±)-Epimesatine LMCF-7 (breast cancer)CytotoxicityIC507.45 µM[10]
(±)-Epimesatine MMCF-7 (breast cancer)CytotoxicityIC508.97 µM[10]
Anti-inflammatory Activity

Quercetin-3-methyl ether has been shown to inhibit the production of inflammatory mediators.[11] Prenylation is also known to enhance the anti-inflammatory properties of flavonoids.[1]

Table 2: Anti-inflammatory Activity of Quercetin-3-Methyl Ether

CompoundCell Line/SystemTargetActivity MetricValueReference
Quercetin-3-methyl etherRat neutrophilsSuperoxide anion formationStrong inhibition-[11]
Quercetin-3-methyl etherRAW 264.7 macrophagesTNF-α formationPotent inhibition-[11]
Quercetin-3-methyl etherN9 microglial cellsTNF-α formationPotent inhibition-[11]
Quercetin-3-methyl etherBV-2 microgliaNitric oxide (NO) productionIC503.8 µM[12]
Antioxidant Activity

The antioxidant capacity of flavonoids is a cornerstone of their therapeutic potential. Methylation can sometimes reduce this activity, while prenylation may enhance it.[13]

Table 3: Antioxidant Activity of Quercetin-3-Methyl Ether and Related Compounds

CompoundAssayActivity MetricValueReference
Quercetin-3-methyl etherDPPH radical scavengingIC5014.17 µM[12]
Quercetin-3-methyl etherSuperoxide anion scavengingIC5017.39 µM[12]
Quercetin-3-methyl etherLipid peroxidation inhibitionIC5019 µM[12]
Quercetin-3-methyl etherXanthine oxidase inhibitionIC5042.01 µg/ml[14][15]
QuercetinDPPH radical scavengingIC5047.20 µM[13]

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the effect of a compound on cell proliferation and viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (or related compounds) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting cell viability against compound concentration.

DPPH Radical Scavenging Assay

This assay is used to determine the free radical scavenging activity of a compound.[16]

  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727). Prepare a series of dilutions of the test compound in methanol.[16]

  • Reaction Mixture: Add 1 mL of the DPPH solution to 1 mL of each concentration of the test compound.[16]

  • Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.[16]

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm. A blank containing methanol and the test compound, and a control containing methanol and the DPPH solution are also measured.[16]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100. The IC50 value is determined from a plot of percent inhibition versus concentration.

Signaling Pathways and Mechanisms of Action

Anticancer Signaling Pathways

Quercetin-3-methyl ether has been shown to exert its anticancer effects through the modulation of several key signaling pathways, primarily leading to cell cycle arrest and apoptosis.[6][17][18]

  • Cell Cycle Arrest: It can induce a G2/M phase block in the cell cycle. This is mediated through the Chk1-Cdc25c-cyclin B1/Cdk1 pathway.[6] In some cancer cells, it has been observed to decrease the expression of cyclin B1.[19]

  • Apoptosis Induction: The compound promotes apoptosis, as evidenced by the increased levels of cleaved caspase-3, caspase-7, and PARP.[6] It can also downregulate the expression of SMOX, a key enzyme in polyamine metabolism, leading to reduced polyamine levels and subsequent apoptosis in colorectal cancer cells.[18][20]

  • Inhibition of Pro-survival Pathways: Quercetin-3-methyl ether has been found to inhibit the Notch1 and PI3K/Akt signaling pathways, which are crucial for the survival and proliferation of cancer stem cells.[17]

anticancer_pathway cluster_cell_cycle Cell Cycle Arrest (G2/M) cluster_apoptosis Apoptosis cluster_pro_survival Pro-survival Pathways Q3ME This compound (Predicted) Chk1 Chk1 Q3ME->Chk1 SMOX SMOX Q3ME->SMOX inhibits Caspases Caspase-3, -7 Q3ME->Caspases activates Notch1 Notch1 Q3ME->Notch1 inhibits PI3K PI3K Q3ME->PI3K inhibits Cdc25c Cdc25c Chk1->Cdc25c inhibits CyclinB1_Cdk1 Cyclin B1/Cdk1 Cdc25c->CyclinB1_Cdk1 activates G2M_Arrest G2/M Arrest CyclinB1_Cdk1->G2M_Arrest promotes Polyamines Polyamines SMOX->Polyamines produces PARP PARP cleavage Caspases->PARP Apoptosis Apoptosis PARP->Apoptosis Cell_Survival Cell Survival & Proliferation Notch1->Cell_Survival Akt Akt PI3K->Akt Akt->Cell_Survival

Predicted Anticancer Signaling Pathways of this compound.
Anti-inflammatory Signaling Pathways

The anti-inflammatory effects of quercetin and its derivatives are often mediated by the suppression of pro-inflammatory signaling cascades.[21][22]

  • NF-κB Pathway: Quercetin is known to inhibit the NF-κB pathway by preventing the phosphorylation of IκBα, which in turn blocks the nuclear translocation of NF-κB and the subsequent expression of pro-inflammatory genes like TNF-α, IL-6, and iNOS.[21]

  • MAPK Pathway: It can also suppress the phosphorylation of MAPKs (mitogen-activated protein kinases) such as JNK, which are involved in inflammatory responses.[21]

  • Nrf2 Pathway: Quercetin can activate the Nrf2 pathway, leading to the expression of antioxidant enzymes like heme oxygenase-1 (HO-1), which has anti-inflammatory properties.[21]

anti_inflammatory_pathway cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway cluster_nrf2 Nrf2 Pathway Q3ME This compound (Predicted) IKK IKK Q3ME->IKK inhibits JNK JNK Q3ME->JNK inhibits Nrf2 Nrf2 Q3ME->Nrf2 activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB IkBa->NFkB releases Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB->Pro_inflammatory_Genes activates AP1 AP-1 JNK->AP1 activates Inflammatory_Response Inflammatory Response AP1->Inflammatory_Response HO1 HO-1 Nrf2->HO1 activates Anti_inflammatory_Effect Anti-inflammatory Effect HO1->Anti_inflammatory_Effect

Predicted Anti-inflammatory Signaling Pathways.
Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the cytotoxic activity of a test compound.

experimental_workflow start Start cell_culture Cell Culture (e.g., MCF-7, HT-29) start->cell_culture seeding Cell Seeding in 96-well plates cell_culture->seeding treatment Compound Treatment (Varying Concentrations) seeding->treatment incubation Incubation (24-72 hours) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay data_analysis Data Analysis (Absorbance Reading) mtt_assay->data_analysis ic50 IC50 Determination data_analysis->ic50 end End ic50->end

Workflow for Cytotoxicity Assessment.

Conclusion and Future Directions

While direct experimental evidence for the biological activities of this compound is currently lacking, the available data on its structural components—quercetin-3-methyl ether and 6-prenylated flavonoids—strongly suggest its potential as a promising therapeutic agent, particularly in the fields of oncology and inflammation. The presence of the prenyl group is anticipated to enhance its cytotoxic and anti-inflammatory properties compared to its non-prenylated counterpart.

Future research should focus on the chemical synthesis of this compound to enable direct biological evaluation. Key areas of investigation should include:

  • In vitro cytotoxicity screening against a panel of cancer cell lines to determine its IC50 values and compare them with related compounds.

  • In-depth mechanistic studies to elucidate the specific signaling pathways modulated by the compound.

  • In vivo studies in animal models of cancer and inflammation to assess its efficacy and safety profile.

  • Pharmacokinetic and bioavailability studies to understand its absorption, distribution, metabolism, and excretion.

The insights provided in this technical guide are intended to serve as a foundation for these future investigations, paving the way for the potential development of this compound as a novel therapeutic.

References

Theoretical Mechanism of Action for 6-Prenylquercetin-3-Me Ether: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Prenylquercetin-3-Me ether is a novel flavonoid derivative that combines the structural features of C6-prenylation and 3-O-methylation of the quercetin (B1663063) backbone. While direct experimental data on this specific molecule is not currently available in published literature, this technical guide synthesizes the known biological activities and mechanisms of its constituent chemical moieties to propose a theoretical mechanism of action. The addition of a C6-prenyl group to the flavonoid A-ring is known to enhance lipophilicity, thereby potentially increasing cell membrane interactions and improving binding affinity to intracellular protein targets. Concurrently, the methylation of the 3-hydroxyl group can alter metabolic stability and bioavailability, influencing the molecule's overall pharmacological profile. This document outlines the predicted biological activities, focusing on anticancer and anti-inflammatory effects, and delineates the probable signaling pathways involved. Detailed experimental protocols for assays relevant to the study of such compounds are provided, alongside a compilation of quantitative data from studies on structurally related molecules to serve as a benchmark for future research.

Introduction: The Rationale for this compound

Flavonoids are a class of polyphenolic secondary plant metabolites widely recognized for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities.[1] Quercetin, a prominent member of the flavonol subclass, has been the subject of extensive research. However, its therapeutic application can be limited by factors such as poor water solubility and metabolic instability.[2]

Chemical modifications to the quercetin scaffold, such as prenylation and methylation, are strategies employed to enhance its drug-like properties.

  • C6-Prenylation: The attachment of a five-carbon isoprenoid chain (a prenyl group) to the C6 position of the A-ring is a key modification found in potent natural flavonoids like 6-prenylnaringenin (B1664697).[3] Prenylation generally increases the lipophilicity of the flavonoid, which can lead to enhanced affinity for biological membranes and improved interaction with protein targets.[4] This modification has been shown to augment the cytotoxic, anti-inflammatory, and antimicrobial activities of flavonoids.[2][5]

  • 3-O-Methylation: Methylation of the hydroxyl group at the C3 position results in quercetin-3-methyl ether. This modification can protect the molecule from rapid enzymatic degradation, potentially increasing its metabolic stability and bioavailability.[6] O-methylation can also modulate the biological activity of flavonoids, in some cases leading to more potent effects compared to the parent compound.[7][8]

The combination of these two modifications in This compound suggests a molecule with potentially enhanced potency and favorable pharmacokinetic properties, making its theoretical mechanism of action a subject of significant interest for drug discovery and development.

Predicted Biological Activities and Mechanisms of Action

Based on the known activities of C6-prenylated flavonoids and quercetin-3-methyl ether, the primary therapeutic potential of this compound is predicted to be in the areas of oncology and inflammatory diseases.

Anticancer Activity

The anticancer mechanism of this compound is likely to be multifactorial, targeting several key signaling pathways involved in cell proliferation, survival, and metastasis.

  • Inhibition of PI3K/Akt and Notch1 Signaling: Quercetin-3-methyl ether has been demonstrated to suppress the formation of breast cancer stem cells by inhibiting the PI3K/Akt and Notch1 signaling pathways.[9] The PI3K/Akt pathway is a critical regulator of cell survival and proliferation, and its inhibition can lead to apoptosis. The Notch pathway is also crucial for cell fate determination and is often dysregulated in cancer. It is hypothesized that this compound will retain and possibly enhance this activity due to the prenyl group's potential to improve interaction with protein kinases in these pathways.

  • Induction of G2/M Cell Cycle Arrest: Quercetin-3-methyl ether has been shown to induce G2/M phase cell cycle arrest in breast cancer cells through the modulation of the Chk1/Cdc25c/cyclin B1 pathway.[10] This leads to a halt in cell division and can trigger apoptosis. The proposed mechanism involves the activation of Chk1, which in turn phosphorylates and inhibits Cdc25c, preventing the activation of the cyclin B1/Cdk1 complex required for mitotic entry.

  • Downregulation of Polyamine Metabolism: A recent study revealed that quercetin-3-methyl ether promotes apoptosis in colorectal cancer cells by reducing intracellular levels of polyamines (spermidine and spermine).[11] This effect is attributed to the downregulation of spermine (B22157) oxidase (SMOX), a key enzyme in polyamine catabolism.[11] Elevated polyamine levels are a hallmark of cancer, making this a significant potential mechanism.

  • Modulation of Aryl Hydrocarbon Receptor (AhR): 6-prenylnaringenin is known to be an agonist of the AhR.[12] Activation of AhR can influence the metabolism of estrogens by upregulating CYP1A1, which favors the production of less carcinogenic estrogen metabolites.[12] This suggests a potential role for this compound in the prevention or treatment of hormone-dependent cancers.

Anti-inflammatory Activity

Prenylated flavonoids are known to possess potent anti-inflammatory properties. The mechanism is often linked to the inhibition of key inflammatory mediators and signaling pathways.

  • Inhibition of Inflammatory Mediators: Quercetin-3-methyl ether has been shown to inhibit the release of β-glucuronidase and lysozyme (B549824) from neutrophils and to suppress the formation of superoxide (B77818) anions and tumor necrosis factor-alpha (TNF-α) in macrophages and microglial cells.[13] 8-Prenylquercetin (B600669), a close structural analog, demonstrates stronger inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) production compared to quercetin.[14]

  • Targeting of MAPK Signaling Pathways: The anti-inflammatory effects of 8-prenylquercetin are attributed to its ability to directly target and inhibit the SEK1-JNK1/2 and MEK1-ERK1/2 pathways within the mitogen-activated protein kinase (MAPK) cascade.[14] These pathways are central to the inflammatory response. The lipophilic prenyl group likely enhances the interaction of the molecule with these intracellular kinases. It is highly probable that this compound would also modulate these pathways.

Quantitative Data from Related Compounds

The following tables summarize quantitative data for compounds structurally related to this compound. This information provides a valuable reference for predicting its potential potency.

Table 1: Anticancer Activity (IC50 Values)
CompoundCell LineAssayIC50 ValueReference
Quercetin-3-methyl etherSK-Br-3 (Breast Cancer)Colony Formation< 5 µM[10]
Quercetin-3-methyl etherSK-Br-3-Lap R (Resistant Breast Cancer)Colony Formation~ 5 µM[10]
XanthohumolLNCaP (Prostate Cancer)Apoptosis Induction20-40 µM[15]
XanthohumolPC-3 (Prostate Cancer)Apoptosis Induction20-40 µM[15]
XanthohumolDU145 (Prostate Cancer)Apoptosis Induction20-40 µM[15]
6-PrenylnaringeninMRSA (Bacteria)MIC3.13 µg/mL[16]
Table 2: Anti-inflammatory Activity (IC50 Values)
CompoundEnzyme/TargetAssay SourceIC50 ValueReference
Kuraridin (C8-prenylated)COX-1Bovine Platelets~ 1 µM[17]
Kurarinone (C8-prenylated)COX-1Bovine Platelets~ 0.1 µM[17]
Sophoraflavanone G (C8-prenylated)COX-1Bovine Platelets~ 0.1 µM[17]
MorusinCOX-2RAW 264.7 Cells~ 73 µM[17]
Kuwanon CCOX-2RAW 264.7 Cells~ 100 µM[17]
Various Prenylated Flavonoids5-LOXBovine Leukocytes0.09 - 100 µM[17]

Detailed Experimental Protocols

The following are representative protocols for key experiments used to elucidate the mechanisms of action of related flavonoid compounds.

Cell Viability and Colony Formation Assay
  • Objective: To determine the effect of the compound on cell proliferation and survival.

  • Methodology (adapted from[10]):

    • Cell Culture: Human breast cancer cell lines (e.g., SK-Br-3) are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.

    • Cell Viability (MTS Assay): Cells are seeded in 96-well plates. After 24 hours, they are treated with various concentrations of the test compound for the desired time period (e.g., 48 hours). Cell viability is assessed using the CellTiter 96 AQueous One Solution Cell Proliferation Assay (Promega) according to the manufacturer's instructions. Absorbance is measured at 490 nm.

    • Colony Formation Assay: Cells are seeded at a low density (e.g., 500 cells/well) in 6-well plates and allowed to attach overnight. They are then treated with the test compound for a specified duration (e.g., 10 days), with the medium and compound refreshed every 3 days. After the incubation period, the colonies are fixed with methanol (B129727) and stained with 0.5% crystal violet. The number of colonies is then counted.

Western Blot Analysis for Signaling Pathway Proteins
  • Objective: To investigate the effect of the compound on the expression and phosphorylation status of key proteins in signaling pathways (e.g., PI3K/Akt, MAPK).

  • Methodology (adapted from[9][10]):

    • Cell Lysis: Cells are treated with the test compound for a specified time. After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit (Thermo Fisher Scientific).

    • SDS-PAGE and Electrotransfer: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

    • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against the target proteins (e.g., p-Akt, Akt, p-ERK, ERK, Cyclin B1, β-actin) overnight at 4°C.

    • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis
  • Objective: To determine the effect of the compound on cell cycle progression.

  • Methodology (adapted from[10]):

    • Cell Treatment and Harvesting: Cells are treated with the test compound for a specified time (e.g., 16 or 48 hours). Both adherent and floating cells are collected, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C.

    • Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and propidium (B1200493) iodide (PI) in the dark for 30 minutes at room temperature.

    • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined using cell cycle analysis software (e.g., ModFit LT).

Visualizations of Proposed Mechanisms

The following diagrams, generated using the DOT language for Graphviz, illustrate the predicted signaling pathways affected by this compound.

Diagram 1: Proposed Anticancer Signaling Pathways

anticancer_pathways compound This compound pi3k PI3K compound->pi3k inhibits notch1 Notch1 compound->notch1 inhibits chk1 Chk1 compound->chk1 activates smox SMOX compound->smox inhibits akt Akt pi3k->akt proliferation Cell Proliferation & Survival akt->proliferation notch1->proliferation cdc25c Cdc25c chk1->cdc25c inhibits cyclinB1 Cyclin B1/Cdk1 cdc25c->cyclinB1 activates cyclinB1->proliferation promotes G2/M transition g2m_arrest G2/M Arrest polyamines Polyamines smox->polyamines polyamines->proliferation apoptosis Apoptosis

Caption: Predicted anticancer signaling pathways modulated by this compound.

Diagram 2: Proposed Anti-inflammatory Signaling Pathway

antiinflammatory_pathway lps LPS tlr4 TLR4 lps->tlr4 mek1 MEK1 tlr4->mek1 sek1 SEK1 tlr4->sek1 nfkb NF-κB tlr4->nfkb compound This compound compound->mek1 inhibits compound->sek1 inhibits erk12 ERK1/2 mek1->erk12 inflammatory_mediators Inflammatory Mediators (iNOS, COX-2, TNF-α) erk12->inflammatory_mediators induce jnk12 JNK1/2 sek1->jnk12 jnk12->inflammatory_mediators induce nfkb->inflammatory_mediators induce

Caption: Predicted anti-inflammatory mechanism via inhibition of MAPK signaling pathways.

Conclusion and Future Directions

This compound represents a rationally designed flavonoid derivative with high potential for enhanced anticancer and anti-inflammatory activities. The theoretical mechanisms outlined in this guide, derived from the known properties of its structural components, suggest that it may act as a multi-target agent, modulating key signaling pathways such as PI3K/Akt, Notch1, and MAPK. The C6-prenyl group is anticipated to improve its cellular uptake and target engagement, while the 3-O-methyl ether may confer greater metabolic stability.

Future research should focus on the chemical synthesis of this compound, followed by in vitro validation of its effects on the signaling pathways discussed herein. Comprehensive studies on its pharmacokinetics and in vivo efficacy in relevant animal models of cancer and inflammation will be crucial to ascertain its therapeutic potential. The experimental protocols and comparative quantitative data provided in this guide serve as a foundational resource for initiating such investigations.

References

Potential Pharmacological Targets of 6-Prenylquercetin-3-Me Ether: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available research specifically on "6-Prenylquercetin-3-Me ether" is limited. This guide synthesizes information on closely related and well-studied compounds, namely Quercetin-3-methyl ether and prenylated quercetins (e.g., 8-prenyl quercetin) , to infer potential pharmacological targets and mechanisms of action. The presented data and protocols are derived from studies on these related compounds and should be considered as a starting point for research on this compound.

Introduction

Quercetin (B1663063) and its derivatives are flavonoids widely recognized for their diverse pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.[1][2][3] Prenylation and methylation are chemical modifications that can significantly alter the bioavailability and biological activity of flavonoids.[4] This technical guide explores the potential pharmacological targets of this compound by examining the established targets of its structural relatives.

Potential Pharmacological Targets

Based on the activities of related compounds, the potential pharmacological targets for this compound can be broadly categorized into pathways related to cancer, inflammation, and neuroprotection.

1. Anti-Cancer Targets:

Key signaling pathways implicated in cancer that are modulated by quercetin derivatives include the PI3K/Akt and Notch signaling pathways.

  • PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival, proliferation, and growth. Quercetin-3-methyl ether has been shown to inhibit the PI3K/Akt pathway, leading to the suppression of breast cancer stem cell formation.[5]

  • Notch Signaling Pathway: The Notch pathway is involved in cell fate determination and is often dysregulated in cancer. Inhibition of Notch1 signaling by Quercetin-3-methyl ether contributes to its anti-cancer effects.[5]

  • MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including extracellular signal-regulated kinase (ERK), is another critical regulator of cell proliferation and survival. Quercetin-3-methyl ether has been reported to target the ERK/MAPK pathways in skin and esophageal cancer.[6]

2. Anti-Inflammatory Targets:

The anti-inflammatory effects of quercetin derivatives are mediated through the inhibition of key inflammatory mediators and signaling pathways.

  • NF-κB Signaling Pathway: Nuclear factor-kappa B (NF-κB) is a master regulator of inflammation. Quercetin has been shown to modulate the TLR-NF-κB signaling pathway, reducing the expression of pro-inflammatory cytokines.

  • MAPK Signaling Pathway (JNK and ERK): 8-Prenyl quercetin has been found to directly target SEK1-JNK1/2 and MEK1-ERK1/2, which are key components of the MAPK signaling cascade involved in inflammation.[7]

  • Inflammatory Mediators: Quercetin-3-methyl ether and 8-prenyl quercetin inhibit the production and release of several inflammatory mediators, including:

    • Tumor Necrosis Factor-alpha (TNF-α)[8]

    • Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide (NO)[7]

    • Cyclooxygenase-2 (COX-2) and Prostaglandin E2 (PGE2)[7]

    • Beta-glucuronidase and lysozyme[8]

3. Neuroprotective Targets:

The neuroprotective effects of quercetin and its derivatives are attributed to their antioxidant and anti-inflammatory properties, as well as their ability to modulate neuronal signaling pathways. While specific data for this compound is unavailable, quercetin has been shown to offer neuroprotection in models of ischemic stroke and neurodegenerative diseases.[1][9]

Data Presentation

The following table summarizes the quantitative data for the anti-inflammatory and anti-cancer activities of related quercetin derivatives.

CompoundAssayCell Line / ModelTarget / MediatorIC50 / EffectReference
Quercetin-3-methyl ether β-Glucuronidase ReleaseRat Neutrophilsβ-Glucuronidase-[8]
Lysozyme ReleaseRat NeutrophilsLysozyme-[8]
Superoxide Anion FormationRat NeutrophilsSuperoxide Anion-[8]
TNF-α FormationRAW 264.7 cellsTNF-αPotent Inhibition[8]
Cell Viability (CCK-8)MDA-MB-231 & MCF-7Cell ProliferationDose-dependent decrease[5]
Colony FormationMDA-MB-231 & MCF-7ClonogenicitySignificant reduction[5]
8-Prenyl quercetin NO ProductionRAW264.7 cellsiNOSStronger inhibition than Quercetin[7]
PGE2 ProductionRAW264.7 cellsCOX-2Stronger inhibition than Quercetin[7]
Cytokine ProductionRAW264.7 cells12 kinds of cytokinesStronger inhibition than Quercetin[7]
Paw EdemaLPS-induced mouse modelIn vivo inflammationAttenuation of edema[7]

Experimental Protocols

Detailed methodologies for key experiments cited are provided below. These protocols can be adapted for the investigation of this compound.

1. Cell Viability Assay (CCK-8 Assay)

  • Objective: To determine the effect of the compound on cell proliferation.

  • Methodology:

    • Seed cells (e.g., MDA-MB-231 or MCF-7 breast cancer cells) in a 96-well plate at a density of 5x10³ cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control (untreated cells).

2. Western Blot Analysis for Signaling Pathway Proteins

  • Objective: To investigate the effect of the compound on the expression and phosphorylation of key signaling proteins (e.g., Akt, p-Akt, Notch1).

  • Methodology:

    • Treat cells with the test compound for a specified time.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay kit.

    • Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the target proteins (e.g., anti-Akt, anti-p-Akt, anti-Notch1) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

3. Measurement of Nitric Oxide (NO) Production (Griess Assay)

  • Objective: To quantify the inhibitory effect of the compound on NO production in LPS-stimulated macrophages.

  • Methodology:

    • Culture RAW 264.7 macrophages in a 96-well plate.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Calculate the NO concentration using a sodium nitrite (B80452) standard curve.

Visualization of Signaling Pathways

PI3K/Akt and Notch1 Signaling Pathway

PI3K_Notch_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Notch_Receptor Notch1 Receptor NICD NICD Notch_Receptor->NICD cleavage PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt activates Akt Akt mTOR mTOR pAkt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Hes1 Hes1 NICD->Hes1 translocates to nucleus and activates transcription Hes1->Proliferation Compound This compound (inferred) Compound->Notch_Receptor inhibits Compound->PI3K inhibits

Caption: Inferred inhibitory action on PI3K/Akt and Notch1 signaling pathways.

MAPK (JNK & ERK) Anti-Inflammatory Pathway

MAPK_Inflammation_Pathway cluster_mapk MAPK Cascade cluster_transcription Transcription Factors LPS LPS TLR4 TLR4 LPS->TLR4 MEKK MEKKs TLR4->MEKK SEK1 SEK1 (MKK4) MEKK->SEK1 MEK1 MEK1 (MKK1) MEKK->MEK1 JNK JNK SEK1->JNK ERK ERK MEK1->ERK AP1 AP-1 JNK->AP1 ERK->AP1 Inflammation Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) AP1->Inflammation Compound This compound (inferred) Compound->SEK1 inhibits Compound->MEK1 inhibits

Caption: Inferred inhibitory action on the MAPK (JNK & ERK) signaling pathway.

Conclusion

While direct experimental evidence for this compound is currently lacking in the public domain, the known pharmacological targets of its close structural analogs, Quercetin-3-methyl ether and 8-prenyl quercetin, provide a strong foundation for future research. The potential for this compound to modulate key signaling pathways in cancer and inflammation, such as PI3K/Akt, Notch, and MAPK, makes it a promising candidate for further investigation in drug development. The experimental protocols and pathway diagrams presented in this guide offer a framework for initiating such studies.

References

Methodological & Application

Application Notes and Protocols for the Williamson Ether Synthesis of Quercetin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of quercetin (B1663063) derivatives via the Williamson ether synthesis and other O-alkylation methods. The information is intended to guide researchers in the development of novel quercetin-based compounds with potential therapeutic applications, particularly in anticancer and antioxidant research.

Introduction to Quercetin and its Derivatives

Quercetin, a naturally occurring flavonoid found in many fruits and vegetables, is renowned for its wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] However, its therapeutic potential is often limited by poor solubility and bioavailability.[3] Chemical modification of quercetin's hydroxyl groups through reactions like the Williamson ether synthesis can lead to the creation of derivatives with improved physicochemical properties and enhanced biological efficacy.[3] The Williamson ether synthesis is a versatile and widely used method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide.[4][5]

Applications in Drug Discovery and Development

The synthesis of quercetin derivatives is a promising strategy in drug discovery for several therapeutic areas:

  • Oncology: Many quercetin derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[6][7][8] By modifying the structure of quercetin, researchers can develop compounds that target specific signaling pathways involved in cancer cell proliferation, survival, and metastasis, such as the PI3K/Akt/mTOR pathway.[9][10]

  • Antioxidant Therapy: O-alkylation can modulate the antioxidant activity of quercetin. While some derivatives show reduced radical scavenging activity compared to the parent compound, others with specific substitutions may exhibit enhanced or more targeted antioxidant effects.

  • Other Therapeutic Areas: The diverse pharmacological profile of quercetin suggests that its derivatives could be explored for the treatment of inflammatory diseases, cardiovascular conditions, and neurodegenerative disorders.[1][2]

Experimental Workflows and Signaling Pathways

To facilitate the understanding of the synthesis process and the mechanism of action of quercetin derivatives, the following diagrams illustrate a general experimental workflow and a key signaling pathway involved in their anticancer effects.

G Experimental Workflow for Williamson Ether Synthesis of Quercetin Derivatives cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Analysis & Characterization Quercetin Quercetin ReactionMix Reaction Mixture Quercetin->ReactionMix AlkylHalide Alkyl Halide (e.g., R-X) AlkylHalide->ReactionMix Base Base (e.g., K2CO3) Base->ReactionMix Solvent Solvent (e.g., DMF) Solvent->ReactionMix Stirring Stirring at Room Temp. or Heating ReactionMix->Stirring Extraction Extraction Stirring->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Purification Purification (Column Chromatography) Drying->Purification Derivative Quercetin Derivative Purification->Derivative Spectroscopy Spectroscopic Analysis (NMR, MS, IR) Derivative->Spectroscopy

Caption: General workflow for the Williamson ether synthesis of quercetin derivatives.

G Quercetin's Inhibition of the PI3K/Akt/mTOR Signaling Pathway cluster_0 Upstream Signaling Quercetin Quercetin PI3K PI3K Quercetin->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor Receptor->PI3K

Caption: Quercetin and its derivatives can inhibit the PI3K/Akt/mTOR pathway.

Experimental Protocols

The following are detailed protocols for the synthesis of quercetin derivatives, compiled and adapted from various scientific sources.[3][11][12][13]

Protocol 1: General Williamson Ether Synthesis of Quercetin Derivatives

This protocol describes a general method for the O-alkylation of quercetin using an alkyl halide and a base.

Materials:

Procedure:

  • To a solution of quercetin (1.0 eq) in anhydrous DMF, add anhydrous K₂CO₃ (excess, e.g., 30 eq).

  • Add the alkyl halide (excess, e.g., 5-30 eq) to the mixture.

  • Stir the reaction mixture at room temperature for a specified time (e.g., 3-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in petroleum ether or hexane) to obtain the desired quercetin derivative.[11]

Protocol 2: Synthesis of 7-O-alkylated Quercetin Derivatives

This protocol is a more specific example, focusing on the synthesis of 7-O-alkylated derivatives, which often exhibit interesting biological activities.[6]

Materials:

  • Quercetin

  • Acetic anhydride

  • Pyridine (B92270)

  • Alkyl halide (e.g., butyl bromide, geranyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Methanol (B129727) (MeOH)

  • Potassium hydroxide (B78521) (KOH)

  • Ethyl acetate (EtOAc)

  • Petroleum ether

  • Silica gel for column chromatography

Procedure:

  • Acetylation: Reflux a mixture of quercetin, acetic anhydride, and pyridine to protect the hydroxyl groups. After cooling, precipitate the pentaacetylquercetin by adding ice-water.

  • Alkylation: React the pentaacetylquercetin with the desired alkyl halide in the presence of K₂CO₃ in a suitable solvent.

  • Deacetylation: Treat the alkylated product with a solution of KOH in methanol to remove the acetyl protecting groups.

  • Purification: Purify the resulting crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to isolate the 7-O-alkylated quercetin derivative.[12]

Data Presentation

The following tables summarize quantitative data from various studies on the synthesis and biological evaluation of quercetin derivatives.

Table 1: Synthesis and Physicochemical Properties of Quercetin Ether Derivatives[11]
CompoundDerivativeYield (%)Melting Point (°C)
1 5,3'-Dihydroxy-3,7,4'-trimethoxyflavone26168-170
2 5-Hydroxy-3,7,3',4'-tetramethoxyflavone48161-162
3 3,5,7,3',4'-Pentamethoxyflavone43152-153
4 5,3'-Dihydroxy-3,7,4'-triethoxyflavone56131
5 5-Hydroxy-3,7,3',4'-tetraethoxyflavone66148

Data adapted from Burapan et al. (2015).[11]

Table 2: Anticancer Activity of Quercetin and its Derivatives (IC₅₀ values in µM)[8][15]
CompoundMCF-7 (Breast Cancer)MDA-MB-231 (Breast Cancer)CT-26 (Colon Carcinoma)
Quercetin7385>100
3,3',4',7-O-Tetraacetylquercetin3748Not Reported
7-O-GeranylquercetinReported potentNot ReportedNot Reported
7-O-ButylquercetinReported moderateReported moderateNot Reported

IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. Data compiled from various sources.[8][14]

Table 3: Antioxidant Activity of Quercetin and its Derivatives[11][12]
CompoundDPPH Radical Scavenging Activity (IC₅₀ in µM)
Quercetin4.60 ± 0.3
Rutin (Quercetin-3-O-rutinoside)5.02 ± 0.4
Quercetin Hybrid 8a7.26 ± 0.3
Quercetin Hybrid 8b6.17 ± 0.3

IC₅₀ values represent the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC₅₀ value indicates higher antioxidant activity. Data adapted from Remen L. et al. (2022).[15]

Conclusion

The Williamson ether synthesis and related O-alkylation methods are powerful tools for the structural modification of quercetin, leading to the generation of derivatives with potentially improved therapeutic properties. The protocols and data presented herein provide a valuable resource for researchers engaged in the design and synthesis of novel quercetin-based compounds for drug discovery and development. Further investigation into the structure-activity relationships of these derivatives will be crucial for optimizing their biological activities and advancing them towards clinical applications.

References

Application Notes & Protocols for the Isolation and Purification of 6-Prenylquercetin-3-Me Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the techniques and methodologies for the successful isolation and purification of 6-Prenylquercetin-3-Me ether, a prenylated flavonoid of significant interest in pharmaceutical research. The following protocols are compiled from established methods for the purification of related flavonoid compounds, offering a robust starting point for developing a specific and optimized workflow.

Introduction

This compound is a derivative of quercetin, a widely studied flavonoid known for its antioxidant and various other biological activities. The addition of a prenyl group can significantly enhance its bioavailability and therapeutic potential. The isolation and purification of this specific compound are crucial for its downstream applications in drug discovery and development, including structural elucidation, bioactivity screening, and formulation studies.

The general workflow for obtaining pure this compound from a natural source or a synthetic reaction mixture involves extraction, followed by one or more chromatographic purification steps.

Data Presentation

Purification Step Parameter Value Analytical Method
Crude Extraction Yield (%)5 - 15Gravimetric
Purity (%)10 - 30HPLC-UV
Silica (B1680970) Gel Chromatography Yield (%)60 - 80Gravimetric
Purity (%)70 - 90HPLC-UV
Sephadex LH-20 Chromatography Yield (%)80 - 95Gravimetric
Purity (%)> 95HPLC-UV
Preparative HPLC Yield (%)50 - 70Gravimetric
Purity (%)> 98HPLC-UV, LC-MS
Recrystallization Yield (%)70 - 90Gravimetric
Purity (%)> 99HPLC-UV, LC-MS, NMR

Experimental Protocols

The following protocols provide a step-by-step guide for the isolation and purification of this compound.

This protocol describes a general procedure for extracting flavonoids from a plant source. The choice of solvent may need to be optimized based on the specific plant matrix.

Materials:

  • Dried and powdered plant material

  • Methanol (B129727) or Ethanol (ACS grade)

  • Ultrasonic bath

  • Rotary evaporator

  • Filter paper and funnel

Procedure:

  • Weigh 100 g of dried, powdered plant material.

  • Suspend the powder in 1 L of 80% methanol.

  • Place the suspension in an ultrasonic bath and sonicate for 30 minutes at room temperature.

  • Filter the mixture through filter paper to separate the extract from the solid residue.

  • Repeat the extraction process on the residue two more times with fresh solvent to ensure complete extraction.

  • Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.

This protocol is a primary purification step to separate the target compound from other less polar or more polar impurities.

Materials:

  • Crude extract

  • Silica gel (60-120 mesh)

  • Glass column

  • Hexane (B92381), Ethyl Acetate (B1210297) (HPLC grade)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp (254 nm and 365 nm)

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and pour it into the glass column. Allow the silica gel to settle, ensuring a uniformly packed column without any air bubbles. Drain the excess solvent until the solvent level is just above the silica gel bed.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., Hexane:Ethyl Acetate 9:1 v/v). Alternatively, the crude extract can be adsorbed onto a small amount of silica gel, dried, and then carefully loaded onto the top of the column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., Hexane:Ethyl Acetate 9:1 v/v).

  • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., 8:2, 7:3, and so on).

  • Fraction Collection: Collect fractions of a consistent volume (e.g., 20 mL).

  • Monitoring: Monitor the collected fractions using TLC. Spot a small amount of each fraction on a TLC plate, develop the plate in an appropriate solvent system (e.g., Hexane:Ethyl Acetate 7:3), and visualize the spots under a UV lamp.

  • Pooling and Concentration: Combine the fractions that contain the pure desired compound. Evaporate the solvent under reduced pressure to obtain the partially purified this compound.

This size-exclusion chromatography step is effective for removing pigments and other high molecular weight impurities.[1]

Materials:

  • Partially purified extract from Protocol 2

  • Sephadex LH-20

  • Glass column

  • Methanol (HPLC grade)

Procedure:

  • Column Packing: Swell the Sephadex LH-20 in methanol for several hours. Pack the column with the swollen gel.

  • Sample Loading: Dissolve the partially purified extract in a minimal amount of methanol and load it onto the column.

  • Elution: Elute the column with methanol.

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC as described in Protocol 2.

  • Pooling and Concentration: Combine the pure fractions and evaporate the solvent.

For achieving high purity (>98%), preparative High-Performance Liquid Chromatography (HPLC) is often necessary.[2]

Materials:

  • Purified extract from Protocol 3

  • Preparative HPLC system with a suitable column (e.g., C18)

  • Acetonitrile (B52724), Water (HPLC grade)

  • Formic acid (optional, for improved peak shape)

Procedure:

  • Method Development: Develop an analytical HPLC method to determine the optimal mobile phase and gradient conditions for separating the target compound. A common mobile phase for flavonoids is a gradient of water and acetonitrile with 0.1% formic acid.

  • Sample Preparation: Dissolve the purified extract in the initial mobile phase and filter it through a 0.45 µm syringe filter.

  • Injection and Fractionation: Inject the sample onto the preparative HPLC column and collect the fractions corresponding to the peak of this compound.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent, often by lyophilization or rotary evaporation, to obtain the highly purified compound.

Recrystallization can be used as a final step to obtain a crystalline solid of high purity.

Materials:

  • Highly purified this compound

  • Suitable solvent or solvent mixture (e.g., ethanol/water, methanol/water)

Procedure:

  • Dissolve the compound in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature.

  • Allow the solution to cool slowly and undisturbed.

  • Crystals of the pure compound should form.

  • Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Visualizations

The following diagrams illustrate the key workflows and conceptual relationships in the isolation and purification of this compound.

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Plant Material crude_extract Crude Extract plant_material->crude_extract Solvent Extraction (e.g., Methanol/Ethanol) silica_gel Silica Gel Chromatography crude_extract->silica_gel sephadex Sephadex LH-20 Chromatography silica_gel->sephadex tlc TLC silica_gel->tlc prep_hplc Preparative HPLC sephadex->prep_hplc sephadex->tlc pure_compound Pure this compound prep_hplc->pure_compound hplc_uv HPLC-UV prep_hplc->hplc_uv lc_ms LC-MS pure_compound->lc_ms nmr NMR pure_compound->nmr column_chromatography_logic start Crude or Partially Purified Extract load Load onto Column start->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (e.g., TLC) collect->analyze analyze->collect Continue elution pool Pool Pure Fractions analyze->pool Fractions are pure concentrate Concentrate pool->concentrate end Purified Fraction concentrate->end

References

Application Notes & Protocols for the Quantification of 6-Prenylquercetin-3-Me Ether

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

6-Prenylquercetin-3-Me ether is a prenylated flavonoid, a class of compounds of significant interest due to their potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities. Accurate and precise quantification of this compound in various matrices such as plant extracts, biological fluids, and pharmaceutical formulations is crucial for research and development. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). While specific validated methods for this exact molecule are not widely published, the following protocols are based on established and validated methods for structurally similar prenylated flavonoids and quercetin (B1663063) derivatives.[1][2][3][4][5]

Analytical Methods Overview

The primary analytical techniques for the quantification of prenylated flavonoids are reverse-phase HPLC and LC-MS/MS.[1][2] HPLC-UV offers a robust and widely accessible method for routine analysis, while LC-MS/MS provides superior sensitivity and selectivity, making it ideal for complex matrices and low-concentration samples.

Data Presentation: Comparison of Analytical Methods

The following table summarizes typical performance characteristics for the quantification of related flavonoids using HPLC-UV and LC-MS/MS, providing an expected range for a validated this compound method.

ParameterHPLC-UVLC-MS/MS
Limit of Detection (LOD) 0.1 - 1 µg/mL0.001 - 0.1 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 µg/mL0.01 - 0.5 ng/mL
**Linearity (R²) **> 0.999> 0.99
Accuracy (% Recovery) 90 - 110%95 - 105%
Precision (% RSD) < 5%< 15%
Selectivity ModerateHigh
Matrix Effects Low to ModerateCan be significant

Note: These values are indicative and will require experimental validation for this compound.

Experimental Protocols

Protocol 1: Quantification by HPLC-UV

This protocol describes a general method for the quantification of this compound in a relatively clean sample matrix, such as a semi-purified plant extract or a pharmaceutical formulation.

2.1.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade, ultrapure)

  • Formic acid or Acetic acid (analytical grade)

  • Syringe filters (0.22 µm or 0.45 µm)

2.1.2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

2.1.3. Preparation of Standards and Samples

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Solid Samples (e.g., plant material): Extract a known weight of the powdered material with methanol or ethanol (B145695) using sonication or maceration. Filter the extract and evaporate the solvent. Reconstitute the residue in a known volume of the mobile phase.

    • Liquid Samples (e.g., formulation): Dilute the sample with the mobile phase to fall within the calibration curve range.

  • Filter all solutions through a 0.22 µm or 0.45 µm syringe filter before injection.

2.1.4. Chromatographic Conditions

  • Mobile Phase: A gradient of Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile with 0.1% formic acid).

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-35 min: 80% to 20% B

    • 35-40 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: Based on the UV spectrum of this compound (typically in the range of 280-370 nm for flavonoids).[4][6]

2.1.5. Data Analysis

  • Generate a calibration curve by plotting the peak area of the standard injections against their known concentrations.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

  • Quantify the amount of this compound in the samples by interpolating their peak areas on the calibration curve.

Protocol 2: Quantification by LC-MS/MS

This protocol is suitable for the sensitive and selective quantification of this compound in complex matrices like biological fluids (plasma, urine) or crude extracts.

2.2.1. Materials and Reagents

  • As in Protocol 1, with the addition of an appropriate internal standard (IS), if available (e.g., a structurally similar compound not present in the sample).

  • LC-MS grade solvents.

2.2.2. Instrumentation

  • Liquid Chromatography system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

  • C18 or C8 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

2.2.3. Preparation of Standards and Samples

  • Standard Solutions: Prepare stock and working standards as in Protocol 1, but at lower concentrations (e.g., 1 ng/mL to 1000 ng/mL). If an internal standard is used, spike it into all standards and samples at a constant concentration.

  • Sample Preparation (e.g., Plasma):

    • Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard. Vortex for 1 minute.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

2.2.4. LC-MS/MS Conditions

  • Mobile Phase: A gradient of Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile with 0.1% formic acid). A faster gradient can often be used with UHPLC systems.[7]

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometry Parameters (to be optimized):

    • Ionization Mode: Electrospray Ionization (ESI), likely in positive or negative mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (Q1): The [M+H]⁺ or [M-H]⁻ of this compound.

    • Product Ions (Q3): Characteristic fragment ions. For prenylated flavonoids, common fragmentations include the loss of the prenyl group and retro-Diels-Alder (RDA) fragmentation of the flavonoid core.[2][8]

    • Collision Energy (CE) and other source parameters: Optimize by infusing a standard solution.

2.2.5. Data Analysis

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.

  • Use the regression equation to calculate the concentration of this compound in the samples.

Visualizations

Experimental Workflows

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Reference Standard B Prepare Stock Solution (1 mg/mL) A->B C Prepare Working Standards (Serial Dilution) B->C E Filter all solutions (0.22 µm) C->E D Prepare Sample (Extract/Dilute) D->E F Inject into HPLC-UV/DAD E->F G Chromatographic Separation (C18 Column) F->G H UV/DAD Detection G->H I Integrate Peak Areas H->I J Generate Calibration Curve I->J K Quantify Sample Concentration J->K

Caption: General workflow for quantification by HPLC-UV.

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Prepare Standards & Spike with Internal Standard (IS) D Evaporate & Reconstitute A->D B Sample Extraction (e.g., Protein Precipitation) C Spike Sample with IS B->C C->D E Inject into LC-MS/MS D->E F Chromatographic Separation E->F G Mass Spectrometric Detection (MRM) F->G H Calculate Analyte/IS Peak Area Ratios G->H I Generate Calibration Curve H->I J Quantify Sample Concentration I->J Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_cell Cellular Response cluster_drug Drug Action LPS LPS/TNF-α IKK IKK Complex LPS->IKK IkB IκBα IKK->IkB phosphorylates NFkB_IkB NF-κB/IκBα Complex IKK->NFkB_IkB dissociates IkB->NFkB_IkB NFkB NF-κB (p65/p50) NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Genes Pro-inflammatory Genes (COX-2, iNOS) Nucleus->Genes activates transcription Drug This compound Drug->IKK Inhibits

References

HPLC-MS method development for 6-Prenylquercetin-3-Me ether analysis

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC-MS method for the sensitive and selective analysis of 6-Prenylquercetin-3-Me ether has been developed. This application note provides a detailed protocol for the quantification of this prenylated flavonoid, relevant to researchers in drug development and natural product analysis. The method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile (B52724) and water, coupled with tandem mass spectrometry for accurate measurement.

Introduction

This compound is a prenylated flavonoid, a class of compounds known for their potential biological activities.[1][2] The addition of a prenyl group can increase the lipophilicity and bioavailability of flavonoids, making them interesting candidates for pharmaceutical research.[2][3] Accurate and sensitive analytical methods are crucial for the study of these compounds in various matrices.[4][5] High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful technique for the analysis of flavonoids due to its high sensitivity and selectivity.[6][7] This application note details a validated HPLC-MS/MS method for the determination of this compound.

Experimental Protocols

Sample Preparation
  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (1 mg/mL) in methanol (B129727).

    • Perform serial dilutions with methanol to prepare working standard solutions with concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Matrix Sample Preparation (e.g., Plasma, Tissue Homogenate):

    • To 100 µL of the matrix sample, add 300 µL of acetonitrile containing an internal standard (e.g., a structurally similar flavonoid not present in the sample).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Filter through a 0.22 µm syringe filter before injection.

HPLC-MS/MS Conditions
  • HPLC System: A standard high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is commonly used for flavonoid separation.[8]

  • Mobile Phase:

    • A: 0.1% formic acid in water.

    • B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • Start with 30% B, hold for 1 minute.

    • Increase to 95% B over 5 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 30% B over 0.1 minutes.

    • Hold at 30% B for 1.9 minutes for column re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in negative ion mode.

  • Scan Mode: Multiple Reaction Monitoring (MRM).[9]

  • Key Parameters:

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 400°C.

    • Cone Gas Flow: 50 L/hr.

    • Desolvation Gas Flow: 800 L/hr.

Data Presentation

Table 1: Optimized MRM Transitions and Retention Time for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)Retention Time (min)
This compound383.1368.10.130204.2
299.10.13025

Table 2: Method Validation Parameters

ParameterResult
Linearity (r²)>0.995
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1.5 ng/mL
Precision (%RSD)<10%
Accuracy (%Recovery)85-110%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing start Sample Collection (e.g., Plasma, Tissue) protein_precipitation Protein Precipitation (Acetonitrile) start->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation evaporation Supernatant Evaporation centrifugation->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution filtration Filtration (0.22 µm) reconstitution->filtration hplc HPLC Separation (C18 Column) filtration->hplc ms MS/MS Detection (ESI-, MRM) hplc->ms data_acquisition Data Acquisition ms->data_acquisition quantification Quantification (Peak Area Integration) data_acquisition->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for the HPLC-MS/MS analysis of this compound.

method_development_logic cluster_initial Initial Parameter Selection cluster_optimization Optimization cluster_validation Method Validation select_column Select Column (e.g., C18) optimize_gradient Optimize Gradient Profile select_column->optimize_gradient select_mobile_phase Select Mobile Phase (ACN/Water with acid) select_mobile_phase->optimize_gradient optimize_ms Optimize MS Parameters (Cone Voltage, Collision Energy) optimize_gradient->optimize_ms linearity Linearity & Range optimize_ms->linearity lod_loq LOD & LOQ linearity->lod_loq precision_accuracy Precision & Accuracy lod_loq->precision_accuracy stability Stability precision_accuracy->stability

Caption: Logical flow for the development of the HPLC-MS method.

References

Application Notes and Protocols for Designing In Vitro Bioassays for 6-Prenylquercetin-3-Me Ether Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting in vitro bioassays to evaluate the biological activities of 6-Prenylquercetin-3-Me ether. This document outlines protocols for assessing its potential antioxidant, anti-inflammatory, and anti-cancer properties, based on the known activities of the parent compound, quercetin (B1663063), and its derivatives.[1][2][3]

Introduction to this compound

Quercetin, a widely distributed flavonoid, is known for its diverse pharmacological effects, including antioxidant, anti-inflammatory, and anticancer activities.[3][4] Chemical modifications to the quercetin scaffold, such as prenylation and methylation, can significantly alter its biological potency and pharmacokinetic properties. The introduction of a prenyl group can enhance cellular membrane targeting, potentially increasing intracellular activity.[5] Methylation, as seen in the 3-Me ether, can also modulate its activity.[6] Therefore, this compound is a promising candidate for drug discovery, warranting a thorough in vitro evaluation of its biological effects.

Assessment of Antioxidant Activity

A key feature of flavonoids is their antioxidant capacity, which can be mediated through various mechanisms, including free radical scavenging and metal chelation.[7][8]

Rationale

Oxidative stress is implicated in the pathogenesis of numerous diseases. The antioxidant potential of this compound can be a primary indicator of its therapeutic relevance. A battery of assays is recommended to evaluate different aspects of its antioxidant activity.[9]

Recommended In Vitro Assays

A panel of chemical and cell-based assays should be employed to obtain a comprehensive antioxidant profile.[10]

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: Measures the ability of the compound to donate a hydrogen atom or electron to the stable DPPH radical.[11]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: Assesses the scavenging of the ABTS radical cation, applicable to both hydrophilic and lipophilic antioxidants.[11]

  • Ferric Reducing Antioxidant Power (FRAP) Assay: Determines the ability of the compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[7]

  • Cellular Antioxidant Activity (CAA) Assay: A cell-based assay that measures the ability of a compound to prevent the formation of fluorescent probes by intracellular reactive oxygen species (ROS).

Data Presentation

Summarize the results in a clear, tabular format for easy comparison.

AssayTest Compound Concentration (µM)% Inhibition / Reducing PowerIC₅₀ / Trolox Equivalents (µM)
DPPH1, 10, 50, 100
ABTS1, 10, 50, 100
FRAP1, 10, 50, 100
CAA1, 10, 50, 100
Experimental Protocols
  • Preparation of Reagents:

    • DPPH solution: Dissolve 2.4 mg of DPPH in 100 mL of methanol.

    • Test Compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

    • Working Solutions: Prepare serial dilutions of the test compound in methanol.

    • Positive Control: Ascorbic acid or Quercetin.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each working solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • % Scavenging Activity = [(A_control - A_sample) / A_control] x 100

    • Calculate the IC₅₀ value (concentration required to scavenge 50% of DPPH radicals).

G cluster_workflow DPPH Assay Workflow DPPH DPPH Radical (Purple) Reduced_DPPH Reduced DPPH (Yellow/Colorless) Antioxidant This compound (Antioxidant) Antioxidant->Reduced_DPPH donates H+ Spectrophotometer Measure Absorbance at 517 nm Reduced_DPPH->Spectrophotometer

Caption: Workflow of the DPPH radical scavenging assay.

Evaluation of Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Flavonoids are known to possess anti-inflammatory properties.

Rationale

Investigating the anti-inflammatory potential of this compound can reveal its utility in inflammatory conditions. In vitro assays can model key inflammatory processes.

Recommended In Vitro Assays
  • Inhibition of Protein Denaturation Assay: Denaturation of proteins is a well-documented cause of inflammation.[12][13] This assay assesses the ability of the compound to prevent heat-induced protein denaturation.

  • Red Blood Cell (RBC) Membrane Stabilization Assay: This assay evaluates the ability of the compound to protect RBC membranes from hypotonicity-induced lysis, which is analogous to the stabilization of lysosomal membranes.[14]

  • Lipoxygenase (LOX) Inhibition Assay: Lipoxygenases are key enzymes in the biosynthesis of leukotrienes, which are pro-inflammatory mediators.[12]

  • Nitric Oxide (NO) Scavenging Assay in LPS-stimulated Macrophages: Measures the inhibition of nitric oxide production in RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS).

Data Presentation
AssayTest Compound Concentration (µM)% InhibitionIC₅₀ (µM)
Protein Denaturation10, 50, 100, 200
RBC Membrane Stabilization10, 50, 100, 200
LOX Inhibition1, 10, 50, 100
NO Production in Macrophages1, 10, 50, 100
Experimental Protocols
  • Preparation of Reagents:

    • Bovine Serum Albumin (BSA) solution: 0.2% (w/v) in Tris buffer saline (pH 6.8).

    • Test Compound Stock Solution: 10 mM in DMSO.

    • Working Solutions: Prepare serial dilutions in Tris buffer saline.

    • Positive Control: Diclofenac sodium.[13]

  • Assay Procedure:

    • Mix 0.5 mL of the test compound working solution with 0.5 mL of BSA solution.

    • Incubate at 37°C for 20 minutes.

    • Heat the mixture at 72°C for 5 minutes.

    • Cool to room temperature and measure the absorbance at 660 nm.[12]

  • Calculation:

    • % Inhibition = [(A_control - A_sample) / A_control] x 100

    • Calculate the IC₅₀ value.

G cluster_workflow Protein Denaturation Inhibition Workflow Native_Protein Native Protein (BSA) Heat Heat (72°C) Native_Protein->Heat Stabilized_Protein Stabilized Protein (Less Turbid) Denatured_Protein Denatured Protein (Turbid) Heat->Denatured_Protein Spectrophotometer Measure Turbidity at 660 nm Denatured_Protein->Spectrophotometer Test_Compound This compound Test_Compound->Stabilized_Protein inhibits denaturation Stabilized_Protein->Spectrophotometer

Caption: Workflow for the protein denaturation inhibition assay.

Assessment of Anti-Cancer Activity

Quercetin and its derivatives have demonstrated anti-cancer properties by modulating various signaling pathways.[1][2][15]

Rationale

Evaluating the cytotoxic and anti-proliferative effects of this compound on cancer cell lines is crucial to determine its potential as an anti-cancer agent. It is important to assess its effects on cell viability, apoptosis, and key cancer-related signaling pathways.

Recommended In Vitro Assays
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: A colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[16][17][18]

  • Apoptosis Assay (Annexin V/Propidium Iodide Staining): Differentiates between viable, apoptotic, and necrotic cells using flow cytometry.[19]

  • Cell Cycle Analysis (Propidium Iodide Staining): Determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) by flow cytometry.

  • Western Blot Analysis: To investigate the modulation of key proteins in cancer-related signaling pathways such as PI3K/Akt, MAPK, and Wnt.[1][2]

Data Presentation
AssayCancer Cell LineTest Compound Concentration (µM)% Viability / ApoptosisIC₅₀ (µM)
MTTe.g., MCF-7, HeLa, HCT-1161, 10, 50, 100, 200
Apoptosise.g., MCF-710, 50, 100N/A
Cell Cyclee.g., MCF-710, 50, 100% cells in each phaseN/A
Experimental Protocols
  • Cell Culture:

    • Culture cancer cells (e.g., MCF-7 breast cancer cells) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

    • Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Assay Procedure:

    • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm.

  • Calculation:

    • % Cell Viability = (A_sample / A_control) x 100

    • Calculate the IC₅₀ value (concentration that inhibits 50% of cell growth).

G cluster_pathway Potential Signaling Pathways Modulated by this compound cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_wnt Wnt/β-catenin Pathway Compound This compound PI3K PI3K Compound->PI3K inhibits Ras Ras Compound->Ras inhibits Wnt Wnt Compound->Wnt inhibits Akt Akt PI3K->Akt promotes mTOR mTOR Akt->mTOR promotes Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival promotes Apoptosis Apoptosis mTOR->Apoptosis inhibits Raf Raf Ras->Raf promotes MEK MEK Raf->MEK promotes ERK ERK MEK->ERK promotes ERK->Proliferation_Survival promotes GSK3b GSK3β Wnt->GSK3b inhibits beta_catenin β-catenin GSK3b->beta_catenin inhibits degradation Gene_Transcription Gene Transcription beta_catenin->Gene_Transcription promotes

Caption: Key signaling pathways potentially modulated by this compound.

Conclusion

These application notes provide a framework for the initial in vitro characterization of this compound. The suggested assays will help elucidate its antioxidant, anti-inflammatory, and anti-cancer potential. Positive results from these in vitro studies will form the basis for further preclinical development, including mechanism of action studies and in vivo efficacy models. It is crucial to include appropriate positive and negative controls in all experiments and to perform assays in a dose-dependent manner to obtain reliable and reproducible data.

References

Application of 6-Prenylquercetin-3-Me Ether in Cancer Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Quercetin (B1663063), a flavonoid ubiquitously found in plants, has garnered significant attention for its anti-cancer properties. Its derivatives are being extensively studied to enhance bioavailability and therapeutic efficacy. Prenylation, the addition of a prenyl group, is a key modification known to increase the lipophilicity of flavonoids, potentially improving their cellular uptake and interaction with molecular targets. 6-Prenylquercetin-3-Me ether is one such derivative, combining both prenylation and methylation to modify the core quercetin structure.

While direct studies on this compound are limited in publicly available literature, research on closely related compounds, such as other prenylated quercetin derivatives and Quercetin-3-methyl ether, provides significant insights into its potential anti-cancer activities. These analogs have demonstrated potent effects on cancer cell proliferation, cell cycle progression, and apoptosis through the modulation of key signaling pathways. This document summarizes the known activities of these related compounds and provides detailed protocols for their investigation in cancer cell culture models.

Mechanism of Action

Based on studies of analogous compounds, this compound is hypothesized to exert its anti-cancer effects through a multi-targeted approach:

  • Induction of Cell Cycle Arrest: Quercetin-3-methyl ether has been shown to cause a significant G2/M phase block in breast cancer cells. This arrest is mediated through the activation of the Chk1-Cdc25c-cyclin B1/Cdk1 signaling pathway.[1]

  • Induction of Apoptosis: The compound is a potent inducer of apoptosis, even in drug-resistant cancer cells. This is achieved through the activation of the intrinsic apoptotic pathway, marked by the cleavage and activation of caspase-3, caspase-7, and Poly (ADP-ribose) polymerase (PARP).[1]

  • Inhibition of Pro-Survival Signaling Pathways: In breast cancer stem cells, Quercetin-3-methyl ether has been found to suppress cell formation by inhibiting the Notch1 and PI3K/Akt signaling pathways, which are crucial for cancer cell survival, proliferation, and maintenance of stemness.[2] The addition of a prenyl group is expected to enhance these activities.

Potential Applications

  • Basic Cancer Research: Investigating the molecular mechanisms of cell death and cell cycle regulation in various cancer cell lines.

  • Drug Discovery and Development: Serving as a lead compound for the development of novel, more potent anti-cancer agents, particularly for treating resistant tumors.

  • Combination Therapy Studies: Evaluating its synergistic effects when used in combination with existing chemotherapy drugs to overcome resistance.

Data Presentation

The anti-proliferative activity of synthesized prenylated quercetin derivatives has been evaluated against several human cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit the growth of 50% of cells).

CompoundCell LineCancer TypeIC50 (µmol/L)Citation
Prenylated Quercetin Derivative 6 A549Lung Cancer15.23[3][4]
MDA-MB-231Breast Cancer16.56[3][4]
HepG2Liver Cancer12.32[3][4]
Prenylated Quercetin Derivative 7 A549Lung Cancer8.92[3][4]
MDA-MB-231Breast Cancer2.90[3][4]

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium.

  • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in culture medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the diluted compound at various concentrations (e.g., 0, 1, 5, 10, 20, 50 µM). Include a vehicle control (DMSO) with a final concentration not exceeding 0.1%.

  • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment.[5]

Materials:

  • 6-well plates

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells (2 x 10⁵ cells/well) in 6-well plates and incubate for 24 hours.

  • Treat cells with desired concentrations of this compound for a specified time (e.g., 48 hours).

  • Harvest both floating and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium.

  • Combine all cells and centrifuge at 1,500 rpm for 5 minutes.

  • Wash the cell pellet twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells immediately using a flow cytometer. (Annexin V-positive, PI-negative cells are early apoptotic; Annexin V-positive, PI-positive cells are late apoptotic/necrotic).

Cell Cycle Analysis by Flow Cytometry

This protocol determines the distribution of cells in different phases of the cell cycle.

Materials:

  • 6-well plates

  • Treated and untreated cells

  • Cold 70% ethanol (B145695)

  • PBS

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed and treat cells as described in the apoptosis protocol.

  • Harvest cells by trypsinization, then centrifuge at 1,500 rpm for 5 minutes.

  • Wash the cell pellet once with cold PBS.

  • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.

  • Incubate at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash the pellet with cold PBS.

  • Resuspend the cell pellet in 500 µL of PBS containing 50 µL of RNase A.

  • Incubate at 37°C for 30 minutes.

  • Add 500 µL of PI solution and incubate for 15 minutes in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis

This protocol is used to detect changes in the expression levels of specific proteins involved in cell cycle and apoptosis pathways.

Materials:

  • Treated and untreated cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Notch1, anti-p-Akt, anti-Akt, anti-Chk1, anti-Cyclin B1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Lyse treated cells with RIPA buffer on ice for 30 minutes.

  • Centrifuge at 14,000 rpm for 20 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using the BCA assay.

  • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the desired primary antibody overnight at 4°C on a shaker.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Apply ECL substrate and visualize the protein bands using an imaging system. Use β-actin as a loading control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Analysis cluster_results Endpoint culture 1. Cancer Cell Culture (e.g., MDA-MB-231, A549) treatment 2. Treatment with This compound culture->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis Analysis (Flow Cytometry) treatment->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle western_blot Protein Expression (Western Blot) treatment->western_blot data_analysis Data Interpretation and Mechanism Elucidation viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis

Caption: General experimental workflow for studying this compound.

signaling_pathway cluster_survival Survival & Proliferation Pathways cluster_cellcycle Cell Cycle Regulation cluster_apoptosis Apoptosis Pathway compound This compound (Hypothesized) Notch1 Notch1 compound->Notch1 PI3K PI3K compound->PI3K Chk1 Chk1 compound->Chk1 Survival Cell Survival & Proliferation Notch1->Survival Akt Akt PI3K->Akt Akt->Survival Cdc25c Cdc25c Chk1->Cdc25c CyclinB1_Cdk1 Cyclin B1 / Cdk1 Cdc25c->CyclinB1_Cdk1 G2M_Arrest G2/M Arrest CyclinB1_Cdk1->G2M_Arrest Caspases Caspase-3, Caspase-7 G2M_Arrest->Caspases PARP PARP Cleavage Caspases->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Hypothesized signaling pathways affected by this compound.

References

Application Notes and Protocols for Testing 6-Prenylquercetin-3-Me Ether Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Prenylquercetin-3-Me ether is a prenylated flavonoid, a class of compounds known for their potential biological activities, including cytotoxic effects against cancer cells.[1] This document provides a detailed experimental design for evaluating the cytotoxic properties of this compound in vitro. The protocols outlined below will guide researchers in assessing cell viability, induction of apoptosis, and effects on the cell cycle. The data generated will be crucial for the initial screening and characterization of this compound as a potential therapeutic agent.

Experimental Design Overview

The overall experimental workflow is designed to systematically assess the cytotoxic effects of this compound. The process begins with the selection of appropriate cancer cell lines and a preliminary dose-response screening to determine the effective concentration range. Subsequent experiments will delve into the mechanisms of cell death, specifically apoptosis and cell cycle arrest.

G cluster_setup Experimental Setup cluster_viability Cell Viability Assessment cluster_mechanism Mechanism of Action cluster_data Data Analysis & Interpretation cell_selection Select Cancer Cell Lines (e.g., MCF-7, A549, HeLa) compound_prep Prepare Stock Solution of This compound dose_response Dose-Response & Time-Course (MTT/XTT Assay) compound_prep->dose_response ic50 Determine IC50 Values dose_response->ic50 apoptosis_assay Apoptosis Assay (Annexin V-FITC/PI Staining) ic50->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (Propidium Iodide Staining) ic50->cell_cycle_analysis data_analysis Quantitative Data Analysis apoptosis_assay->data_analysis cell_cycle_analysis->data_analysis conclusion Conclusion on Cytotoxicity data_analysis->conclusion

Caption: Experimental workflow for cytotoxicity testing.

Materials and Reagents

  • Cell Lines:

    • MCF-7 (human breast adenocarcinoma)

    • A549 (human lung carcinoma)

    • HeLa (human cervical cancer)

    • A non-cancerous cell line for selectivity assessment (e.g., MRC-5 or VERO)[2]

  • Compound: this compound

  • Reagents for Cell Culture:

    • Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Trypsin-EDTA

    • Phosphate Buffered Saline (PBS)

  • Reagents for Assays:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Cell Viability Assay Kit[3][4][5][6]

    • Annexin V-FITC Apoptosis Detection Kit with Propidium (B1200493) Iodide (PI)[7][8][9]

    • Propidium Iodide (PI)

    • RNase A

    • Ethanol (B145695) (70%, ice-cold)

    • Dimethyl sulfoxide (B87167) (DMSO)

Experimental Protocols

Cell Culture and Maintenance
  • Culture the selected cell lines in their recommended growth medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells upon reaching 80-90% confluency.

Cell Viability Assay (MTT/XTT Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[5][10]

Protocol:

  • Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium. The final concentrations should range from approximately 0.1 µM to 100 µM. Include a vehicle control (DMSO).

  • Replace the medium in the wells with the medium containing the different concentrations of the test compound.

  • Incubate the plates for 24, 48, and 72 hours.

  • For MTT assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[10] Then, remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • For XTT assay: Add the XTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.[3]

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7] During early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and can be detected by Annexin V.[9] Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.[7]

Protocol:

  • Seed cells in 6-well plates and treat them with this compound at concentrations around the determined IC50 value for 24 or 48 hours.

  • Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA, and the fluorescence intensity is directly proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[11][12][13][14][15]

Protocol:

  • Seed cells in 6-well plates and treat them with this compound at concentrations around the determined IC50 value for 24 or 48 hours.

  • Harvest the cells, wash them with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.[12][13]

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.[15]

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Data Presentation

Quantitative data should be summarized in the following tables for clear comparison.

Table 1: IC50 Values of this compound (µM)

Cell Line24 hours48 hours72 hours
MCF-7
A549
HeLa
MRC-5

Table 2: Apoptosis Analysis - Percentage of Cells in Each Quadrant

TreatmentViable (Annexin V-/PI-)Early Apoptotic (Annexin V+/PI-)Late Apoptotic (Annexin V+/PI+)Necrotic (Annexin V-/PI+)
Control
Compound (IC50/2)
Compound (IC50)
Compound (2 x IC50)

Table 3: Cell Cycle Analysis - Percentage of Cells in Each Phase

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptotic) (%)
Control
Compound (IC50/2)
Compound (IC50)
Compound (2 x IC50)

Hypothetical Signaling Pathway

Based on studies of similar flavonoid compounds, this compound may induce cytotoxicity through the modulation of key signaling pathways involved in cell survival and apoptosis, such as the MAPK and Akt/GSK3β/β-catenin pathways.[16][17][18]

G cluster_pathway Hypothetical Signaling Pathway cluster_mapk MAPK Pathway cluster_akt Akt/GSK3β Pathway compound This compound MEK1 MEK1 compound->MEK1 inhibits SEK1 SEK1 compound->SEK1 inhibits Akt Akt compound->Akt inhibits ERK1_2 ERK1/2 MEK1->ERK1_2 Apoptosis Apoptosis ERK1_2->Apoptosis JNK1_2 JNK1/2 JNK1_2->Apoptosis SEK1->JNK1_2 GSK3b GSK3β Akt->GSK3b beta_catenin β-catenin GSK3b->beta_catenin beta_catenin->Apoptosis

Caption: Hypothetical signaling pathway for cytotoxicity.

Conclusion

This document provides a comprehensive framework for the initial cytotoxic evaluation of this compound. By following these detailed protocols, researchers can obtain robust and reproducible data on the compound's effects on cell viability, apoptosis, and cell cycle progression. The results will be instrumental in determining the potential of this compound for further development as an anticancer agent.

References

6-Prenylquercetin-3-Me Ether: Application Notes and Protocols for Drug Discovery Lead Generation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Prenylquercetin-3-Me ether is a prenylated flavonoid that holds significant promise as a lead compound in drug discovery. As a derivative of quercetin (B1663063), it belongs to a class of compounds renowned for a wide spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The introduction of a prenyl group at the 6-position and a methyl ether at the 3-position is anticipated to enhance its pharmacological profile. Prenylation can increase lipophilicity, potentially improving membrane permeability and oral bioavailability, while methylation can modulate metabolic stability and target interaction.

These structural modifications suggest that this compound could offer advantages over naturally occurring flavonoids like quercetin, which, despite its potent biological effects, suffers from poor bioavailability. This document provides a detailed overview of the potential applications of this compound in drug discovery, along with protocols for its evaluation, based on studies of structurally related compounds such as 8-prenyl quercetin and quercetin-3-O-methyl ether.

Quantitative Data Summary

Due to the limited availability of direct experimental data for this compound, the following tables summarize quantitative data from studies on closely related prenylated and methylated quercetin derivatives. This information provides a basis for predicting the potential efficacy of this compound.

Table 1: Anti-inflammatory Activity of Related Quercetin Derivatives

CompoundAssayCell Line/ModelIC50 / ActivityReference
8-PrenylquercetinInhibition of iNOS and COX-2 productionRAW264.7 cellsStronger inhibition than Quercetin[1]
8-PrenylquercetinInhibition of NO and PGE2 productionRAW264.7 cellsStronger inhibition than Quercetin[1]
Quercetin-3-O-methyl etherInhibition of β-glucuronidase and lysozyme (B549824) releaseRat neutrophilsStrong inhibition[2]
Quercetin-3-O-methyl etherInhibition of superoxide (B77818) anion formationRat neutrophilsStrong inhibition[2]
Quercetin-3-O-methyl etherInhibition of TNF-α formationRAW 264.7 cellsPotent inhibition[2]
Quercetin-3-methoxy-4'-glucosyl-7-glucosideCOX-1 InhibitionIn vitroIC50: 2.76 µg/mL[3]
Quercetin-3-methoxy-4'-glucosyl-7-glucosideCOX-2 InhibitionIn vitroIC50: 1.99 µg/mL[3]

Table 2: Anticancer Activity of Related Quercetin Derivatives

CompoundCell LineAssayIC50 / ActivityReference
Quercetin-3-O-methyl etherHL-60 (leukemia)ProliferationIC50 = 14.3 ± 4.6 µM[4]
Quercetin-3-O-methyl etherLapatinib-sensitive and -resistant breast cancer cellsGrowth inhibitionSignificant inhibition[4]
Quercetin-3-O-methyl etherColorectal cancer cells (RKO and SW1116)ViabilityDose-dependent inhibition (0-20 µM)[5]
Chrysin ether derivatives (general flavonoid ethers)HCT116 (colon cancer)CytotoxicityIC50 range: 1.56 µM to 33.5 µM[6]

Signaling Pathways

Based on the known mechanisms of quercetin and its derivatives, this compound is likely to modulate key signaling pathways involved in cancer and inflammation. The following diagrams illustrate these potential pathways.

PI3K_Akt_Signaling_Pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTOR->CellGrowth

Caption: Predicted inhibition of the PI3K/Akt signaling pathway.

MAPK_Signaling_Pathway This compound This compound MEK1 MEK1 This compound->MEK1 SEK1 SEK1 This compound->SEK1 ERK1_2 ERK1/2 MEK1->ERK1_2 Inflammation Inflammation ERK1_2->Inflammation JNK1_2 JNK1/2 SEK1->JNK1_2 Apoptosis Apoptosis JNK1_2->Apoptosis

Caption: Predicted modulation of the MAPK signaling pathway.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the biological activity of this compound, adapted from established methods for flavonoids.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Target cancer cell lines (e.g., MCF-7, HCT116)

  • Dulbecco's Modified Eagle Medium (DMEM) or appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in culture medium from the stock solution.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48 or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement A Seed Cells in 96-well plate C Treat Cells with Compound A->C B Prepare Serial Dilutions of Compound B->C D Incubate for 48-72 hours C->D E Add MTT Reagent D->E F Incubate for 4 hours E->F G Dissolve Formazan in DMSO F->G H Read Absorbance at 570 nm G->H

Caption: Workflow for the MTT cell viability assay.

Anti-inflammatory Activity Assay (Nitric Oxide Production in RAW 264.7 Macrophages)

Objective: To assess the anti-inflammatory potential of this compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM medium with 10% FBS and antibiotics

  • This compound stock solution (in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (cells + LPS).

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent Part A to the supernatant, followed by 50 µL of Part B.

  • Incubate at room temperature for 10 minutes in the dark.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

NO_Assay_Workflow A Seed RAW 264.7 cells B Pre-treat with This compound A->B C Stimulate with LPS B->C D Incubate for 24 hours C->D E Collect Supernatant D->E F Add Griess Reagent E->F G Measure Absorbance at 540 nm F->G H Calculate NO Inhibition G->H

Caption: Workflow for the nitric oxide production assay.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. Its unique structural features, combining prenylation and methylation, are expected to confer enhanced biological activity and favorable pharmacokinetic properties. The protocols and data presented here, derived from closely related compounds, provide a robust framework for initiating the investigation of this compound as a lead compound in drug discovery programs targeting cancer and inflammatory diseases. Further synthesis and in-depth biological evaluation are warranted to fully elucidate its therapeutic potential.

References

Application Notes and Protocols for the In Vivo Formulation of 6-Prenylquercetin-3-Me Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Prenylquercetin-3-Me ether is a modified flavonoid derivative with potential therapeutic applications stemming from the known biological activities of quercetin (B1663063) and other prenylated flavonoids, which include antioxidant, anti-inflammatory, and anti-cancer effects. The addition of a prenyl group generally increases the lipophilicity of flavonoids, which can enhance their interaction with cellular membranes and biological targets. However, this increased lipophilicity often leads to poor aqueous solubility, presenting a significant challenge for in vivo administration in animal studies.

These application notes provide a comprehensive guide to developing suitable formulations for this compound to facilitate preclinical research. The protocols outlined below offer systematic approaches for oral, intravenous, and intraperitoneal administration routes. Given the limited publicly available physicochemical data for this specific compound, a strong emphasis is placed on initial solubility and excipient compatibility screening to determine the optimal formulation strategy.

Physicochemical Properties and Formulation Considerations

The successful formulation of a poorly soluble compound like this compound hinges on a thorough understanding of its physicochemical properties. While specific experimental data for this compound is scarce, estimations can be made based on the parent molecule, quercetin, and related prenylated flavonoids.

Table 1: Estimated Physicochemical Properties of Quercetin and Derivatives

PropertyQuercetinQuercetin-3-Me Ether (Isorhamnetin)This compound (Predicted)Reference
Molecular Weight ( g/mol ) 302.24316.27~384.4N/A
Aqueous Solubility Very low (~0.002 mg/mL at pH 5.0)Practically insolubleExpected to be very low[1]
logP (o/w) ~1.81 - 2.16~2.27 - 2.68Expected to be significantly higher (>3)[1][2]
pKa (Acidic) ~6.4~6.4Expected to be similar to quercetin[1][3]

The predicted high logP and very low aqueous solubility of this compound classify it as a Biopharmaceutics Classification System (BCS) Class II or IV compound, making formulation development critical for achieving adequate systemic exposure in animal studies.

Formulation Strategy Selection:

The choice of formulation will depend on the intended route of administration, the required dose, and the toxicological profile of the excipients. The following strategies are commonly employed for hydrophobic compounds:

  • Co-solvent Systems: Simple and widely used for early-stage studies.

  • Cyclodextrin (B1172386) Complexes: Can significantly enhance aqueous solubility.

  • Lipid-Based Formulations: Particularly suitable for oral delivery of lipophilic drugs.

  • Nanosuspensions: Can improve dissolution rate and bioavailability.

A systematic screening of the compound's solubility in various pharmaceutically acceptable excipients is the essential first step in developing a viable formulation.

Experimental Workflow for Formulation Development

The following diagram outlines a logical workflow for developing an in vivo formulation for a novel, poorly soluble compound like this compound.

G cluster_0 Phase 1: Characterization & Screening cluster_1 Phase 2: Formulation & Optimization cluster_2 Phase 3: Preclinical Evaluation A Physicochemical Characterization (Aqueous Solubility, logP, pKa) B Excipient Solubility Screening (Co-solvents, Oils, Surfactants, Cyclodextrins) A->B C Select Promising Formulation Approaches B->C D Prototype Formulation Preparation (e.g., Co-solvent, Lipid-based, Cyclodextrin) C->D E Physical & Chemical Stability Assessment D->E F In Vitro Characterization (e.g., Dissolution, Particle Size) D->F G Vehicle Toxicity Study in Animals F->G H Pharmacokinetic (PK) Study in Animals G->H I Select Final Formulation for Efficacy Studies H->I

Figure 1: General workflow for in vivo formulation development.

Experimental Protocols

Important Pre-Formulation Note: All formulations intended for parenteral (intravenous or intraperitoneal) administration must be sterile. This can be achieved by preparing the formulation using aseptic techniques and passing the final solution through a 0.22 µm sterile filter. The tolerability of any new formulation should first be assessed in a small cohort of animals.

Protocol 1: Excipient Solubility Screening

Objective: To determine the solubility of this compound in a range of common pharmaceutical excipients to guide the selection of a formulation strategy.

Materials:

  • This compound powder

  • Selection of excipients (see Table 2)

  • Vials (e.g., 1.5 mL glass vials)

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

Table 2: Suggested Excipients for Solubility Screening

Excipient ClassExamples
Co-solvents Dimethyl sulfoxide (B87167) (DMSO), Ethanol, Polyethylene glycol 400 (PEG400), Propylene glycol (PG)
Surfactants Polysorbate 80 (Tween® 80), Cremophor® EL
Oils (for lipid-based formulations) Corn oil, Sesame oil, Miglyol® 812
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)
Aqueous Buffers Phosphate buffered saline (PBS) pH 7.4

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume (e.g., 1 mL) of each selected excipient.

  • Seal the vials and place them on a rotator at room temperature for 24-48 hours to reach equilibrium.

  • Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved compound.

  • Carefully collect a known volume of the supernatant and dilute it with a suitable solvent for analysis.

  • Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

  • Express the solubility in mg/mL.

Protocol 2: Co-solvent Formulation for Intravenous (IV) or Intraperitoneal (IP) Administration

Objective: To prepare a solution of this compound using a co-solvent system suitable for parenteral injection.

Materials:

  • This compound

  • DMSO (injectable grade)

  • PEG400 (injectable grade)

  • Saline (0.9% NaCl, sterile) or PBS (pH 7.4, sterile)

  • Sterile vials

  • 0.22 µm sterile syringe filter

Procedure:

  • Stock Solution: Dissolve the required amount of this compound in a minimal volume of DMSO. For example, to prepare a 10 mg/mL stock, dissolve 10 mg in 1 mL of DMSO. Gentle warming (37°C) and vortexing can aid dissolution.

  • Vehicle Preparation: Prepare the co-solvent vehicle. A common vehicle for IV/IP administration is a mixture of PEG400 and saline. For example, a vehicle containing 10% DMSO, 40% PEG400, and 50% saline can be prepared.

  • Final Formulation: Slowly add the DMSO stock solution to the PEG400/saline vehicle while vortexing.

  • Sterilization: Filter the final formulation through a 0.22 µm sterile syringe filter into a sterile vial.

  • Pre-administration Check: Visually inspect the final formulation for any signs of precipitation before administration.

Table 3: Example Co-solvent Formulations for IV/IP Injection

Formulation ComponentOption 1 (Low DMSO)Option 2 (Higher PEG400)
DMSO5-10%10%
PEG40020-40%50%
Saline or PBSq.s. to 100%q.s. to 100%
Note: Final DMSO concentration should be minimized to reduce potential toxicity.Vehicle tolerability must be confirmed in animals.
Protocol 3: Lipid-Based Formulation for Oral Gavage

Objective: To prepare a solution or suspension of this compound in a lipid-based vehicle for oral administration.

Materials:

  • This compound

  • Corn oil or Sesame oil

  • Polysorbate 80 (Tween® 80)

  • Glass vials

  • Magnetic stirrer or vortex mixer

Procedure:

  • Determine the required dose and final concentration of the compound in the oil.

  • Weigh the appropriate amount of this compound and add it to the selected oil.

  • If necessary, add a surfactant like Tween® 80 (e.g., 5-10% v/v) to improve wetting and dispersion.

  • Stir the mixture at room temperature until the compound is fully dissolved or a homogenous suspension is formed. Gentle warming may be used if the compound is stable at elevated temperatures.

  • Store the formulation in a sealed container, protected from light.

  • Ensure the formulation is well-mixed (e.g., by vortexing) before each administration to ensure dose uniformity, especially if it is a suspension.

Protocol 4: Cyclodextrin-Based Formulation for IV or Oral Administration

Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile water for injection or purified water

  • Magnetic stirrer

  • Lyophilizer (optional)

  • 0.22 µm sterile syringe filter (for IV)

Procedure:

  • Prepare an aqueous solution of HP-β-CD (e.g., 20-40% w/v) in water.

  • Slowly add an excess of this compound powder to the cyclodextrin solution while stirring vigorously.

  • Continue stirring at room temperature for 24-48 hours to allow for complex formation.

  • Centrifuge or filter the solution to remove any undissolved compound.

  • The resulting clear solution can be used directly for oral administration or sterilized by filtration for IV injection.

  • Alternatively, the solution can be lyophilized to produce a solid powder of the complex, which can be reconstituted with water before use.

Signaling Pathways Modulated by Quercetin Derivatives

Quercetin and its derivatives are known to modulate several key signaling pathways involved in cellular processes like proliferation, inflammation, and apoptosis. Understanding these pathways can provide insights into the mechanism of action of this compound.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation. Quercetin has been shown to inhibit this pathway in various cancer cell lines.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR Activates Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Promotes Quercetin This compound Quercetin->PI3K Inhibits

Figure 2: PI3K/Akt signaling pathway inhibition.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and regulates processes like cell proliferation, differentiation, and apoptosis. Quercetin can modulate MAPK signaling, often leading to anti-proliferative effects.

MAPK_Pathway Growth_Factors Growth Factors/ Stress Ras Ras Growth_Factors->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors Gene_Expression Altered Gene Expression (Proliferation, etc.) Transcription_Factors->Gene_Expression Quercetin This compound Quercetin->Raf Inhibits NFkB_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Degrades, Releasing Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Activates Transcription Quercetin This compound Quercetin->IKK Inhibits

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Prenylquercetin-3-Me Ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and overcoming challenges in the synthesis of 6-Prenylquercetin-3-Me ether.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions.

Issue 1: Low Overall Yield

Low yields are a common challenge in the synthesis of prenylated flavonoids. Several factors can contribute to this issue, from reaction conditions to reagent quality.

Potential CauseRecommended Solution
Suboptimal Reaction Temperature Optimize the reaction temperature. For analogous prenylation reactions, temperatures can range from room temperature to elevated temperatures, with microwave-assisted synthesis showing significant yield improvements at temperatures around 198°C for similar compounds.[1][2]
Inefficient Catalyst Screen different Lewis acid catalysts. Boron trifluoride etherate (BF₃·OEt₂) is commonly used for nuclear prenylation of flavonoids.[3] Other catalysts like europium(III) triflate or scandium triflate have also been used for similar rearrangements and demethylations which are key steps in related syntheses.[4]
Incorrect Solvent The choice of solvent is critical. Dry dioxane is often used for the prenylation step.[3] For demethylation steps in related syntheses, dimethylformamide (DMF) has been used effectively in combination with microwave irradiation.[1][5]
Presence of Water Ensure all glassware is oven-dried and reagents are anhydrous. The presence of moisture can quench the catalyst and lead to side reactions.
Degradation of Starting Material or Product Minimize reaction time and exposure to harsh conditions. Use of an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

Issue 2: Poor Regioselectivity (Formation of 8-Prenyl Isomer)

The formation of the 8-prenyl isomer is a frequent side reaction in the C-prenylation of flavonoids, leading to a mixture of 6-prenyl and 8-prenyl derivatives which can be difficult to separate.

Potential CauseRecommended Solution
Steric Hindrance The regioselectivity of the prenylation is influenced by the steric environment of the flavonoid backbone. Protecting groups on other hydroxyls can direct the prenylation to the desired position. For quercetin (B1663063), selective protection of the hydroxyl groups other than the one at the 6-position might be necessary.
Reaction Kinetics vs. Thermodynamics The ratio of 6-prenyl to 8-prenyl isomers can be influenced by reaction time and temperature. Shorter reaction times may favor the kinetically controlled product, while longer times might lead to the thermodynamically more stable product. Experiment with varying reaction times and temperatures to optimize for the desired 6-prenyl isomer.
Catalyst Choice The nature of the Lewis acid catalyst can influence the regioselectivity of the prenylation. Experiment with different catalysts to see if the isomer ratio can be improved.

Issue 3: Difficulty in Product Purification

The separation of the desired this compound from starting materials, the 8-prenyl isomer, and other byproducts can be challenging.

Potential CauseRecommended Solution
Similar Polarity of Isomers Isomers often have very similar polarities, making them difficult to separate by standard column chromatography.
* Preparative HPLC: This is often the most effective method for separating closely related isomers.[4]
* Sephadex LH-20 Chromatography: This size-exclusion chromatography can be effective for separating flavonoids.[6] Elution with methanol (B129727) or methanol-dichloromethane mixtures is common.[6]
* Fractional Crystallization: If the product is crystalline, this can be an effective purification method.
Presence of Multiple Byproducts A complex mixture of byproducts can complicate purification.
* Optimize Reaction Conditions: Refer to the troubleshooting sections on low yield and poor regioselectivity to minimize byproduct formation.
* Multi-Step Purification: A combination of different chromatographic techniques may be necessary. For example, an initial silica (B1680970) gel column to remove major impurities, followed by preparative HPLC or Sephadex LH-20 for final purification.

Frequently Asked Questions (FAQs)

Q1: What is a good starting material for the synthesis of this compound?

A good starting material would be quercetin or a partially methylated quercetin derivative. The synthesis can be approached by either prenylating quercetin first and then selectively methylating the 3-hydroxyl group, or by starting with a 3-O-methylquercetin and then performing the prenylation. The latter approach may be preferable to avoid methylation at other positions.

Q2: What analytical techniques are best for monitoring the reaction progress and characterizing the final product?

  • Thin Layer Chromatography (TLC): Useful for monitoring the disappearance of the starting material and the formation of products.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the reaction progress and the purity of the final product.[5]

  • Mass Spectrometry (MS): Essential for confirming the molecular weight of the product. Techniques like UHPLC-ESI-MS can be used for rapid screening of prenylated flavonoids.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for the structural elucidation and confirmation of the prenyl group's position on the quercetin backbone. 2D NMR techniques like HSQC and HMBC can be used for unambiguous structural assignment.[8]

Q3: Are there any safety precautions I should be aware of?

  • Lewis Acids: Boron trifluoride etherate is corrosive and moisture-sensitive. It should be handled in a fume hood with appropriate personal protective equipment (PPE).

  • Solvents: Dioxane and DMF are flammable and toxic. Handle them in a well-ventilated fume hood.

  • Microwave Synthesis: Microwave reactors operate at high temperatures and pressures, posing a risk of explosion if not used correctly.[1] Always follow the manufacturer's safety guidelines.

Experimental Protocols

General Protocol for Nuclear Prenylation of a Flavonoid

  • Preparation: Ensure all glassware is oven-dried. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Setup: Dissolve the starting flavonoid (e.g., 3-O-methylquercetin) in anhydrous dioxane in a round-bottom flask.

  • Catalyst Addition: To the stirred solution, slowly add boron trifluoride etherate (BF₃·OEt₂) (typically 2-3 equivalents) at room temperature over 30 minutes.[3]

  • Prenylating Agent: Add a solution of 2-methyl-3-buten-2-ol (B93329) (the prenylating agent, typically 2 equivalents) in anhydrous dioxane to the reaction mixture.[3]

  • Reaction: Stir the reaction mixture at room temperature for 8-12 hours, monitoring the progress by TLC.[3]

  • Workup: Upon completion, add diethyl ether to the reaction mixture and wash with water three times to remove the catalyst and other water-soluble impurities.[3]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography (silica gel, Sephadex LH-20, or preparative HPLC).

Data Presentation

The following table summarizes reaction conditions and yields for the synthesis of related prenylated flavonoids, which can serve as a starting point for optimizing the synthesis of this compound.

Table 1: Comparison of Reaction Conditions for Prenylflavonoid Synthesis

Starting MaterialPrenylating AgentCatalyst/ReagentSolventConditionsProduct(s)YieldReference
NaringeninAllyl alcoholPPh₃, DIADTHF0°C to RT5-O-allylnaringenin derivative73%[9]
4',7-diacetyl-5-O-allylnaringenin-Eu(fod)₃ (10 mol%)CHCl₃70°C, 16.5 h4',7-diacetyl-6-allylnaringenin74%[9]
Xanthohumol-LiCl (55 eq.)DMFMicrowave, 198°C, 9 min6-Prenylnaringenin & 8-Prenylnaringenin76% (total)[1][2]
Quercetin2-methyl-3-buten-2-olBF₃·OEt₂DioxaneRT, 8 hPrenylquercetins-[3]

Visualizations

Diagram 1: General Synthesis Pathway

Synthesis_Pathway Start Quercetin-3-Me ether Reaction C-Prenylation Start->Reaction Prenylating_Agent Prenylating Agent (e.g., 2-methyl-3-buten-2-ol) Prenylating_Agent->Reaction Catalyst Lewis Acid Catalyst (e.g., BF3.OEt2) Catalyst->Reaction Mixture Mixture of Isomers (6-Prenyl and 8-Prenyl) Reaction->Mixture Purification Purification (e.g., Prep. HPLC) Mixture->Purification Product This compound Purification->Product Side_Product 8-Prenylquercetin-3-Me ether Purification->Side_Product Troubleshooting_Low_Yield Start Low Yield Observed Q1 Check Reaction Conditions Start->Q1 Q2 Check Reagent Quality Start->Q2 Q3 Consider Side Reactions Start->Q3 Sol1 Optimize Temperature & Time Q1->Sol1 Suboptimal? Sol2 Screen Catalysts & Solvents Q1->Sol2 Inefficient? Sol3 Ensure Anhydrous Conditions Q2->Sol3 Moisture? Sol4 Use Fresh Reagents Q2->Sol4 Old? Sol5 Minimize Degradation (Inert Atmosphere) Q3->Sol5 Degradation? Sol6 Analyze Byproducts (HPLC, MS) Q3->Sol6 Isomers?

References

Addressing solubility issues of 6-Prenylquercetin-3-Me ether in assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Prenylquercetin-3-Me ether. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during experiments, with a primary focus on solubility issues.

Troubleshooting Guide: Compound Precipitation in Aqueous Buffers

A frequent challenge encountered with lipophilic compounds like this compound is precipitation when a concentrated DMSO stock solution is diluted into an aqueous buffer or cell culture medium for an assay.[1] The prenyl group and methyl ether modification on the quercetin (B1663063) backbone increase its lipophilicity, leading to poor water solubility.[2][3] This guide provides a systematic approach to resolving this issue.

Problem: My this compound precipitates out of solution when I dilute my DMSO stock into my aqueous assay buffer.

G start START: Compound Precipitates in Aqueous Buffer step1 Step 1: Optimize Dilution Protocol - Perform serial dilutions - Pre-spike buffer with small amount of DMSO - Vortex during addition start->step1 q1 Is the solution clear? step1->q1 step2 Step 2: Use a Co-Solvent - Add a biocompatible co-solvent (e.g., PEG 400, ethanol) to the DMSO stock or the final buffer. q1->step2 No end_ok SUCCESS: Proceed with Experiment q1->end_ok Yes q2 Is the solution clear? step2->q2 step3 Step 3: Incorporate a Surfactant - Add a non-ionic surfactant (e.g., Tween® 80) to the aqueous buffer to form micelles. q2->step3 No q2->end_ok Yes q3 Is the solution clear? step3->q3 step4 Step 4: Use Cyclodextrins - Prepare a cyclodextrin (B1172386) inclusion complex (e.g., with HP-β-CD) to encapsulate the compound. q3->step4 No q3->end_ok Yes q4 Is the solution clear? step4->q4 q4->end_ok Yes end_fail Contact Technical Support: Further optimization may be needed (e.g., pH adjustment, formulation development) q4->end_fail No G cluster_0 Solubilization Strategies compound This compound (Poorly Soluble) cosolvent Co-Solvent e.g., PEG 400, Ethanol Modifies solvent polarity to increase solubility compound->cosolvent + surfactant Surfactant (micelle formation) e.g., Tween® 80, Polysorbate 80 Hydrophobic core encapsulates the drug molecule compound->surfactant + cyclodextrin Cyclodextrin (inclusion complex) e.g., HP-β-CD Hydrophobic inner cavity hosts the drug molecule compound->cyclodextrin + solution Homogeneous Aqueous Solution cosolvent->solution surfactant->solution cyclodextrin->solution G stock High Concentration Stock (e.g., 10 mM in 100% DMSO) intermediate Intermediate Dilution (e.g., 1 mM in 100% DMSO) stock->intermediate 1:10 dilution in DMSO final Final Working Solution (e.g., 10 µM in Medium + 0.1% DMSO) intermediate->final 1:1000 dilution in Assay Medium

References

Technical Support Center: Optimization of Extraction Parameters for Prenylated Flavonoids from Plants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the extraction of prenylated flavonoids from plant materials. This guide includes troubleshooting for common issues, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your research endeavors.

Troubleshooting Guide

This section addresses specific issues that may arise during the extraction of prenylated flavonoids, offering potential causes and solutions in a straightforward question-and-answer format.

Issue Potential Cause(s) Suggested Solution(s)
Consistently Low Yield of Prenylated Flavonoids 1. Inappropriate Solvent Choice: Prenylated flavonoids are generally more lipophilic than their non-prenylated counterparts. Using highly polar solvents like water alone may be inefficient.[1] 2. Insufficient Extraction Time or Temperature: The dense plant matrix may require more time or energy for the solvent to penetrate and solubilize the target compounds. 3. Incorrect Particle Size: Large particle sizes reduce the surface area available for extraction, hindering solvent penetration. 4. Degradation of Target Compounds: Excessive heat or prolonged exposure to light can degrade sensitive prenylated flavonoids.[2]1. Solvent Optimization: Test a range of solvents with varying polarities. Start with less polar solvents like ethyl acetate (B1210297) or acetone, and consider mixtures of polar and non-polar solvents (e.g., ethanol (B145695)/hexane).[1] For some applications, hydrophobic ionic liquids have shown high selectivity.[3] 2. Parameter Optimization: Systematically vary the extraction time and temperature to find the optimal balance that maximizes yield without causing degradation. Modern techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) can often enhance yield in shorter times.[4][5] 3. Sample Preparation: Grind the dried plant material to a fine, uniform powder (e.g., <0.5 mm) to increase the surface area for extraction. 4. Protect from Degradation: Conduct extractions in the dark or using amber glassware. For temperature-sensitive compounds, consider non-thermal methods or lower extraction temperatures.
Poor Selectivity (High Levels of Impurities) 1. Co-extraction of Unwanted Compounds: The chosen solvent may be dissolving a wide range of other plant metabolites, such as chlorophyll (B73375) and lipids. 2. Suboptimal Extraction Method: Some methods are inherently less selective than others.1. Solvent System Refinement: Employ a sequential extraction approach. Start with a non-polar solvent like hexane (B92381) to remove lipids and chlorophyll before extracting the prenylated flavonoids with a solvent of intermediate polarity. 2. Method Selection: Consider more selective techniques like Supercritical Fluid Extraction (SFE) with CO2, which allows for fine-tuning of selectivity by modifying pressure and temperature.[6]
Inconsistent Results Between Batches 1. Variability in Plant Material: The concentration of prenylated flavonoids can vary depending on the plant's age, growing conditions, and harvesting time. 2. Inconsistent Sample Preparation: Variations in drying and grinding can affect extraction efficiency. 3. Fluctuations in Extraction Parameters: Minor deviations in temperature, time, or solvent composition can lead to different yields.1. Standardize Plant Material: Whenever possible, use plant material from a single, well-characterized source. Document the specifics of the plant material used. 2. Standardize Sample Preparation: Implement a consistent protocol for drying, grinding, and sieving the plant material. 3. Maintain Strict Control Over Parameters: Calibrate equipment regularly and carefully monitor all extraction parameters.
Difficulty in Removing the Solvent Post-Extraction 1. High Boiling Point of the Solvent: Solvents with high boiling points require more energy and time for removal, which can lead to degradation of the extract. 2. Formation of Azeotropes: Some solvent mixtures can form azeotropes, making complete removal by simple evaporation difficult.1. Solvent Choice: Whenever feasible, opt for solvents with lower boiling points. 2. Use of Rotary Evaporator: Employ a rotary evaporator under reduced pressure to lower the boiling point of the solvent and facilitate its removal at a lower temperature.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to optimize for prenylated flavonoid extraction?

A1: While all parameters are important, the choice of solvent is often the most critical factor influencing both the yield and selectivity of the extraction. Due to the presence of the lipophilic prenyl group, solvents of intermediate polarity, such as ethanol, methanol (B129727), ethyl acetate, and acetone, or their aqueous mixtures, are generally more effective than highly polar or non-polar solvents.[7] It is highly recommended to perform a preliminary solvent screening to identify the optimal solvent system for your specific plant material and target compounds.

Q2: Are modern extraction techniques like UAE and MAE always better than conventional methods?

A2: Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer significant advantages, including reduced extraction times, lower solvent consumption, and often higher yields compared to conventional methods like maceration or Soxhlet extraction.[5][8] However, the "best" method depends on the specific prenylated flavonoid, the plant matrix, and the scale of the operation. For thermally sensitive compounds, the localized heating in MAE might be a concern, while UAE can be a milder alternative.

Q3: How does the pH of the extraction solvent affect the yield of prenylated flavonoids?

A3: The pH of the extraction medium can influence the stability and solubility of flavonoids. While this is more pronounced for anthocyanins, the ionization state of hydroxyl groups on the flavonoid skeleton can be affected by pH, which in turn can alter their solubility in a given solvent. For some flavonoids, slightly acidic conditions have been shown to improve extraction efficiency.[5] It is advisable to conduct small-scale extractions at different pH values to determine the optimal condition for your target compounds.

Q4: Should I use fresh or dried plant material for the extraction?

A4: Generally, dried plant material is preferred for the extraction of prenylated flavonoids. The drying process deactivates enzymes that could degrade the target compounds and removes water, which can interfere with the extraction efficiency of less polar solvents. Proper drying (e.g., air-drying in the shade or freeze-drying) is crucial to preserve the integrity of the flavonoids.

Q5: My prenylated flavonoid has poor aqueous solubility for bioassays. What can I do?

A5: This is a common challenge due to the lipophilic nature of the prenyl group.[1] To improve solubility in aqueous media for bioassays, you can consider using co-solvents like DMSO or ethanol at low concentrations, complexation with cyclodextrins, or formulating the extract into nanoemulsions or liposomes.[1]

Data Presentation: Comparative Extraction Yields

The following tables summarize quantitative data on the extraction of specific prenylated flavonoids from different plant sources using various extraction methods and parameters.

Table 1: Ultrasound-Assisted Extraction (UAE) of Prenylated Flavonoids from Sophora flavescens

Prenylated FlavonoidSolvent SystemSolvent-to-Solid Ratio (mL/g)Temperature (°C)Time (min)Yield (mg/g)Reference
Kurarinone80% Methanol26:180303.091[9]
Isoxanthohumol80% Methanol26:180300.534[9]
Total Prenylated Flavonoids[C8mim]BF4 (Ionic Liquid)27:156387.38[3][4]
Kurarinone[C8mim]BF4 (Ionic Liquid)27:156383.15[3]

Table 2: Microwave-Assisted Extraction (MAE) of Xanthohumol from Humulus lupulus (Hops)

Extraction MethodSolventPower (W)Time (min)Yield (mg/g)Reference
MAEEthanol-119.1[2]
MAEEthanol:Water (50:50)-1-[5]

Table 3: Supercritical Fluid Extraction (SFE) of Flavonoids

Plant MaterialTarget CompoundCo-solventPressure (bar)Temperature (°C)YieldReference
Humulus lupulusIsoxanthohumolWater1031502.34 mg/g[10]
Humulus lupulusXanthohumolWater1031500.11 mg/g[10]

Experimental Protocols

Below are detailed methodologies for key modern extraction techniques, which can be adapted for various plant materials.

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Prenylated Flavonoids from Sophora flavescens

This protocol is adapted from studies on the extraction of prenylated flavonoids from Sophora flavescens.[3][9]

  • Sample Preparation:

    • Dry the roots of Sophora flavescens at room temperature until a constant weight is achieved.

    • Grind the dried roots into a fine powder and pass through a 40-60 mesh sieve.

  • Extraction Procedure:

    • Accurately weigh 1.0 g of the powdered plant material into a suitable extraction vessel.

    • Add the optimized extraction solvent (e.g., 27 mL of [C8mim]BF4 or 26 mL of 80% methanol).

    • Place the vessel in an ultrasonic bath or use an ultrasonic probe.

    • Set the extraction parameters:

      • Temperature: 56°C (for [C8mim]BF4) or 80°C (for 80% methanol)

      • Time: 38 minutes (for [C8mim]BF4) or 30 minutes (for 80% methanol)

      • Ultrasonic Power: Dependent on the equipment, requires optimization.

    • Ensure the vessel is properly sealed to prevent solvent evaporation.

  • Post-Extraction Processing:

    • After extraction, centrifuge the mixture at a high speed (e.g., 10,000 rpm) for 15 minutes to separate the supernatant from the plant debris.

    • Carefully collect the supernatant.

    • Filter the supernatant through a 0.45 µm syringe filter before analysis (e.g., HPLC).

Protocol 2: Microwave-Assisted Extraction (MAE) of Xanthohumol from Humulus lupulus

This protocol is based on studies of MAE of bioactive compounds from hops.[2][5]

  • Sample Preparation:

    • Dry the hop cones to a constant weight.

    • Grind the dried cones into a homogenous powder.

  • Extraction Procedure:

    • Weigh 1.0 g of the powdered hops into a microwave-safe extraction vessel.

    • Add the desired solvent (e.g., 20 mL of ethanol).

    • Seal the vessel securely.

    • Place the vessel in the microwave extractor.

    • Set the extraction program:

      • Microwave Power: Requires optimization (e.g., start with 300-500 W).

      • Temperature: Set a maximum temperature to avoid degradation (e.g., 60-80°C).

      • Time: 1-5 minutes.

  • Post-Extraction Processing:

    • Allow the vessel to cool to room temperature before opening.

    • Centrifuge the extract to pellet the solid material.

    • Collect and filter the supernatant through a 0.45 µm filter for further analysis.

Protocol 3: Supercritical Fluid Extraction (SFE) of Prenylated Flavonoids

This is a general protocol for SFE, which requires significant optimization for specific applications.[6]

  • Sample Preparation:

    • Dry and grind the plant material to a uniform particle size.

    • Mix the powdered sample with an inert material like sand or glass beads to prevent compaction.

  • Extraction Procedure:

    • Load the prepared sample into the extraction vessel of the SFE system.

    • Set the system parameters:

      • Pressure: Typically ranges from 100 to 400 bar.

      • Temperature: Usually between 40°C and 80°C.

      • CO2 Flow Rate: Requires optimization based on the system.

      • Co-solvent: If needed, add a co-solvent like ethanol or methanol (e.g., 5-15%) to the CO2 stream to increase the polarity of the supercritical fluid.

  • Post-Extraction Processing:

    • The extract is collected in a separator where the pressure is reduced, causing the CO2 to turn into a gas and leave behind the extracted compounds.

    • The collected extract can then be dissolved in a suitable solvent for analysis.

Visualizations

Experimental Workflow for Prenylated Flavonoid Extraction and Analysis

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction cluster_analysis Analysis & Application plant_material Plant Material drying Drying plant_material->drying grinding Grinding & Sieving drying->grinding extraction Extraction (UAE, MAE, SFE) grinding->extraction separation Centrifugation/ Filtration extraction->separation parameters Optimization of: - Solvent - Temperature - Time - Pressure (SFE) parameters->extraction concentration Solvent Evaporation separation->concentration analysis Purification & Analysis (HPLC, LC-MS) concentration->analysis bioassay Bioassays analysis->bioassay

Caption: A generalized workflow for the extraction and analysis of prenylated flavonoids.

Signaling Pathway: Inhibition of NF-κB by Xanthohumol

G cluster_pathway NF-κB Signaling Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates p_IkBa p-IκBα IkBa->p_IkBa IkBa_p65p50 IκBα-p65/p50 (Inactive) IkBa->IkBa_p65p50 p65p50 p65/p50 (NF-κB) nucleus Nucleus p65p50->nucleus Translocates p65p50->IkBa_p65p50 p_IkBa->p65p50 Releases degradation Proteasomal Degradation p_IkBa->degradation transcription Gene Transcription (Inflammation) nucleus->transcription Induces Xanthohumol Xanthohumol Xanthohumol->IKK Inhibits

Caption: Xanthohumol inhibits the NF-κB signaling pathway by preventing IKK activation.[11]

Signaling Pathway: Modulation of MAPK/ERK Pathway by Icaritin (B1674259)

G cluster_pathway MAPK/ERK Signaling Pathway cluster_apoptosis Apoptosis Induction GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK p_ERK p-ERK ERK->p_ERK nucleus Nucleus p_ERK->nucleus Apoptosis Apoptosis p_ERK->Apoptosis Inhibits proliferation Cell Proliferation & Survival nucleus->proliferation Icaritin Icaritin Icaritin->ERK Downregulates Phosphorylation Icaritin->Apoptosis

Caption: Icaritin can induce apoptosis by downregulating the phosphorylation of ERK in the MAPK pathway.[12][13]

References

Technical Support Center: Enhancing the Bioavailability of 6-Prenylquercetin-3-Me Ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with 6-Prenylquercetin-3-Me ether. Our goal is to provide actionable strategies to enhance its bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

This compound is a modified flavonoid derived from quercetin (B1663063). The core structure is quercetin, which has undergone two specific chemical modifications: the addition of a prenyl group at the 6th position and the methylation of the hydroxyl group at the 3rd position. While these modifications can enhance certain biological activities, flavonoids, in general, suffer from low oral bioavailability due to poor water solubility, extensive first-pass metabolism, and rapid excretion.[1][2] The lipophilic nature of the prenyl group may further decrease its aqueous solubility.

Q2: What are the primary factors limiting the oral bioavailability of this compound?

The primary factors limiting the oral bioavailability of lipophilic flavonoids like this compound include:

  • Low Aqueous Solubility: The compound is likely to have poor solubility in gastrointestinal fluids, which is a prerequisite for absorption.[2][3]

  • Extensive First-Pass Metabolism: Flavonoids are extensively metabolized in the intestines and liver by phase I and phase II enzymes, leading to the formation of conjugates (glucuronides and sulfates) that are readily excreted.[1][4][5]

  • Efflux by Transporters: The compound may be a substrate for efflux transporters like P-glycoprotein in the intestinal epithelium, which actively pump it back into the intestinal lumen.

  • Rapid Systemic Clearance: Once absorbed, the compound and its metabolites can be quickly eliminated from the bloodstream.

Q3: How does the prenylation and methylation of quercetin affect its bioavailability?

  • Prenylation: The addition of a lipophilic prenyl group generally increases the compound's affinity for cell membranes, which can potentially enhance its cellular uptake.[6] However, this increased lipophilicity can also lead to lower aqueous solubility, which may hinder its initial dissolution in the gut. Studies on other prenylated flavonoids suggest that while intestinal absorption might be lower compared to the parent flavonoid, tissue accumulation could be enhanced.[7][8]

  • Methylation: Methylation of the hydroxyl groups on the flavonoid backbone can protect the molecule from extensive phase II metabolism (glucuronidation and sulfation) at that position.[1] This can lead to increased metabolic stability and a longer plasma half-life.

Q4: What are the expected metabolites of this compound in vivo?

Based on studies of similar compounds like 8,2'-diprenylquercetin 3-methyl ether, the in vivo metabolism of this compound is expected to be complex.[9] The metabolic reactions may include:

  • Hydroxylation

  • Further Methylation

  • Glucuronidation

  • Sulfation

  • Dehydrogenation

  • Conjugation with amino acids (e.g., cysteine, proline) or other endogenous molecules.[9]

The major organs for the distribution and metabolism of its metabolites are likely to be the small intestine, stomach, and liver.[9]

Troubleshooting Guide

Problem: Poor dissolution of this compound in aqueous buffers for in vitro assays.

Potential Cause Troubleshooting Strategy
High lipophilicity and crystalline structure.1. Use of Co-solvents: Dissolve the compound in a small amount of a water-miscible organic solvent (e.g., DMSO, ethanol) before adding it to the aqueous buffer. Ensure the final solvent concentration is low enough not to affect the assay.[10] 2. pH Adjustment: Investigate the pH-solubility profile of the compound. Adjusting the pH of the buffer may improve solubility if the compound has ionizable groups. 3. Use of Surfactants: Incorporate a low concentration of a non-ionic surfactant (e.g., Tween® 80, Cremophor® EL) in the buffer to enhance wetting and solubilization.

Problem: Low and variable oral bioavailability observed in preclinical animal studies.

Potential Cause Troubleshooting Strategy
Poor aqueous solubility limiting dissolution in the GI tract.1. Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area for dissolution.[10][11] 2. Amorphous Solid Dispersions: Formulate the compound as an amorphous solid dispersion with a hydrophilic polymer (e.g., PVP, HPMC) to improve its dissolution rate.[10][12]
Extensive first-pass metabolism.1. Co-administration with Metabolic Inhibitors: In preclinical settings, co-administering piperine (B192125) (a known inhibitor of P-glycoprotein and some metabolic enzymes) can help elucidate the role of first-pass metabolism. 2. Formulation with Absorption Enhancers: Certain excipients can transiently open tight junctions in the intestinal epithelium to enhance absorption.[2][13]
Rapid systemic clearance.1. Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can enhance lymphatic transport, partially bypassing first-pass metabolism in the liver.[10] 2. Nanoencapsulation: Encapsulating the compound in nanoparticles (e.g., liposomes, polymeric nanoparticles) can protect it from degradation and modify its pharmacokinetic profile.[14]

Data Summary

Table 1: Comparison of Formulation Strategies to Enhance Flavonoid Bioavailability

Formulation StrategyMechanism of ActionPotential AdvantagesPotential Disadvantages
Nanosuspension Increases surface area for dissolution.High drug loading, suitable for poorly soluble drugs.Physical instability (crystal growth).
Amorphous Solid Dispersion Drug is molecularly dispersed in a polymer matrix, preventing crystallization and enhancing dissolution.Significant increase in apparent solubility and dissolution rate.Potential for recrystallization during storage.
Lipid-Based Formulations (e.g., SEDDS) Forms a micro- or nano-emulsion in the GI tract, increasing the solubilization of the drug.Can enhance lymphatic transport, bypassing first-pass metabolism.Potential for GI side effects with high surfactant concentrations.
Cyclodextrin Complexation Forms inclusion complexes where the lipophilic drug is encapsulated within the hydrophobic cavity of the cyclodextrin.Increases aqueous solubility and can protect the drug from degradation.Limited drug loading capacity.

Experimental Protocols

Protocol 1: Preparation of a Nanosuspension by Wet Milling

  • Preparation of the Suspension: Disperse 1% (w/v) of this compound and 0.5% (w/v) of a stabilizer (e.g., Poloxamer 188) in deionized water.

  • Milling: Transfer the suspension to a bead mill containing zirconium oxide beads (0.1-0.5 mm diameter).

  • Milling Parameters: Mill the suspension at a high speed (e.g., 2000 rpm) for a specified duration (e.g., 2-8 hours), with cooling to prevent overheating.

  • Particle Size Analysis: Periodically withdraw samples and measure the particle size using dynamic light scattering (DLS) until the desired particle size (e.g., < 200 nm) is achieved.

  • Separation and Drying: Separate the nanosuspension from the milling beads. The nanosuspension can be used directly or lyophilized to a powder for reconstitution.

Protocol 2: In Vitro Dissolution Testing

  • Apparatus: Use a USP Dissolution Apparatus 2 (paddle apparatus).

  • Dissolution Medium: Prepare a dissolution medium that simulates intestinal fluid (e.g., Simulated Intestinal Fluid, FaSSIF).

  • Procedure:

    • Add 900 mL of the dissolution medium to each vessel and maintain the temperature at 37 ± 0.5 °C.

    • Place a known amount of the this compound formulation (equivalent to a specific dose) in each vessel.

    • Rotate the paddles at a constant speed (e.g., 75 rpm).

    • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes) and replace with an equal volume of fresh medium.

  • Analysis: Filter the samples and analyze the concentration of the dissolved compound using a validated HPLC method.

Visualizations

experimental_workflow cluster_preformulation Pre-formulation cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation p1 Physicochemical Characterization (Solubility, LogP, Crystal Form) f1 Nanosuspension p1->f1 Select Strategy f2 Solid Dispersion p1->f2 Select Strategy f3 Lipid-Based System p1->f3 Select Strategy i1 Dissolution Testing f1->i1 f2->i1 f3->i1 i2 Permeability Assay (e.g., Caco-2 cells) i1->i2 v1 Pharmacokinetic Study (Animal Model) i2->v1 v2 Bioavailability Assessment v1->v2

Caption: Experimental workflow for developing and evaluating bioavailability-enhanced formulations.

metabolic_pathway parent This compound (in GI Lumen) absorbed Absorbed Compound (in Enterocyte) parent->absorbed Absorption metabolites Phase I & II Metabolites (e.g., Hydroxylated, Glucuronidated, Sulfated Conjugates) absorbed->metabolites Intestinal Metabolism portal_vein Portal Vein to Liver absorbed->portal_vein Direct Absorption metabolites->portal_vein systemic Systemic Circulation portal_vein->systemic Further Liver Metabolism excretion Biliary/Renal Excretion systemic->excretion

Caption: Putative metabolic pathway of this compound after oral administration.

References

Identifying and minimizing side products in prenylation reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for prenylation reactions. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize side products in their experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered during prenylation reactions.

Issue 1: Low or No Yield of Prenylated Protein

Possible Causes and Solutions

CauseRecommended Solution
Inactive Enzyme - Verify the activity of your farnesyltransferase (FTase) or geranylgeranyltransferase (GGTase) using a positive control substrate. - Ensure proper storage of the enzyme at -80°C in the presence of a cryoprotectant like glycerol. - Avoid repeated freeze-thaw cycles.
Substrate Degradation - Isoprenoid pyrophosphates (FPP and GGPP) are prone to hydrolysis. Prepare fresh solutions and store them at -80°C. - Use buffers free of contaminating phosphatases.
Incorrect Reaction Conditions - Optimize the pH of the reaction buffer (typically around 7.5). - Titrate the concentration of Mg²⁺, which is crucial for FTase and GGTase-I activity.[1] - Ensure the reaction temperature is optimal (usually 37°C).
Protein Substrate Issues - Confirm the presence and accessibility of the C-terminal CaaX box or other relevant prenylation motifs. - Ensure the protein is correctly folded and soluble in the reaction buffer. - Verify the protein concentration using a reliable method (e.g., BCA assay).
Presence of Inhibitors - Some buffer components, such as detergents (e.g., NP-40 at high concentrations), can inhibit prenyltransferases.[2] - Ensure the purified protein substrate is free from inhibitors carried over from the expression and purification steps.

Issue 2: Non-Specific Labeling or Presence of Side Products

Possible Causes and Solutions

CauseRecommended Solution
Hydrolysis of Isoprenoid Pyrophosphate - The pyrophosphate group of FPP and GGPP can be hydrolyzed to a monophosphate or alcohol, rendering it inactive for the enzymatic reaction. - Minimize the incubation time of the reaction. - Use fresh, high-quality isoprenoid pyrophosphate substrates.
Reaction with Non-Cysteine Residues - While rare, highly reactive isoprenoid species could potentially react with other nucleophilic residues under non-optimal conditions. - Ensure the reaction is performed under enzymatic control by including a no-enzyme control to check for non-enzymatic labeling.
Alternative Prenylation - In some cases, a protein that is a substrate for FTase can be geranylgeranylated by GGTase-I if the preferred isoprenoid is absent.[3] - Ensure the correct isoprenoid pyrophosphate is in excess in the reaction mixture.
Oxidation of Substrates - The isoprenoid chain can be susceptible to oxidation. - Consider adding a reducing agent like DTT to the reaction buffer, but be mindful of its potential interference with the cysteine thiol group.

Frequently Asked Questions (FAQs)

Q1: What are the key components of an in vitro prenylation reaction?

An in vitro prenylation reaction typically includes:

  • Prenyltransferase: FTase, GGTase-I, or RabGGTase.

  • Protein Substrate: A purified protein with a C-terminal prenylation motif (e.g., CaaX box).

  • Isoprenoid Pyrophosphate: Farnesyl pyrophosphate (FPP) or geranylgeranyl pyrophosphate (GGPP).[4]

  • Buffer: A suitable buffer to maintain pH (e.g., HEPES or Tris-HCl at pH 7.5).

  • Divalent Cation: Mg²⁺ is often required for enzyme activity.[1]

  • Reducing Agent (Optional): DTT or TCEP to maintain the cysteine in a reduced state.

Q2: How can I detect and quantify protein prenylation?

Several methods can be used to detect and quantify protein prenylation:

MethodPrinciple
Mass Spectrometry The most direct method. The mass shift caused by the addition of the farnesyl (204 Da) or geranylgeranyl (272 Da) group can be detected.[5]
Radiolabeling Use of radiolabeled [³H]FPP or [³H]GGPP followed by SDS-PAGE and autoradiography.[6]
Biotinylated Isoprenoids Use of biotin-tagged FPP or GGPP, followed by detection with streptavidin conjugates.[7][8]
Mobility Shift Assay The increased hydrophobicity of the prenylated protein can lead to a shift in its migration on SDS-PAGE.[6]

Q3: What is the difference between FTase and GGTase-I substrate specificity?

The primary determinant of substrate specificity lies in the "X" residue of the CaaX motif.[3]

  • FTase prefers substrates where X is Alanine, Methionine, Serine, or Glutamine.

  • GGTase-I prefers substrates where X is Leucine or Phenylalanine.

It's important to note that there can be some crossover in specificity.[4]

Experimental Protocols

Protocol 1: In Vitro Protein Prenylation Assay

This protocol provides a general framework for an in vitro prenylation reaction.

  • Reaction Setup:

    • Prepare a reaction mixture containing:

      • 50 mM HEPES, pH 7.5

      • 10 mM MgCl₂

      • 5 mM DTT

      • 1-10 µM protein substrate

      • 1-5 µM isoprenoid pyrophosphate (FPP or GGPP)

      • 50-200 nM prenyltransferase (FTase or GGTase-I)

  • Incubation:

    • Incubate the reaction mixture at 37°C for 1-2 hours.

  • Quenching the Reaction:

    • Stop the reaction by adding SDS-PAGE loading buffer.

  • Analysis:

    • Analyze the reaction products by SDS-PAGE followed by Coomassie staining, Western blotting, or autoradiography (if using radiolabeled substrates). Alternatively, prepare the sample for mass spectrometry analysis.

Protocol 2: Identification of Prenylation by Mass Spectrometry

  • Sample Preparation:

    • After the in vitro prenylation reaction, precipitate the protein using a suitable method (e.g., trichloroacetic acid precipitation).

    • Wash the protein pellet to remove salts and detergents.

  • In-gel or In-solution Digestion:

    • Resuspend the protein in a denaturing buffer and digest with a protease such as trypsin.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Search the MS/MS data against the protein sequence, including a variable modification corresponding to the mass of the farnesyl (+204.35 Da) or geranylgeranyl (+272.47 Da) group on cysteine residues.

Visualizations

Prenylation_Pathway cluster_0 Mevalonate Pathway cluster_1 Protein Prenylation Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP GPP Geranyl Pyrophosphate (GPP) DMAPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP GGPP Geranylgeranyl Pyrophosphate (GGPP) FPP->GGPP FTase Farnesyltransferase (FTase) FPP->FTase GGTaseI Geranylgeranyltransferase I (GGTase-I) GGPP->GGTaseI Protein Protein with CaaX motif Protein->FTase Protein->GGTaseI Farnesylated_Protein Farnesylated Protein FTase->Farnesylated_Protein Geranylgeranylated_Protein Geranylgeranylated Protein GGTaseI->Geranylgeranylated_Protein

Caption: Overview of the isoprenoid biosynthesis and protein prenylation pathways.

Troubleshooting_Workflow Start Prenylation Reaction Issue Problem Low or No Yield? Start->Problem SideProducts Side Products Observed? Problem->SideProducts No CheckEnzyme Check Enzyme Activity and Storage Problem->CheckEnzyme Yes NoEnzymeControl Run No-Enzyme Control SideProducts->NoEnzymeControl Yes CheckSubstrates Verify Substrate Integrity (FPP/GGPP) CheckEnzyme->CheckSubstrates OptimizeConditions Optimize Reaction (pH, Mg2+, Temp) CheckSubstrates->OptimizeConditions CheckProtein Validate Protein Substrate (Concentration, Motif) OptimizeConditions->CheckProtein CheckHydrolysis Minimize Incubation Time, Use Fresh Substrates NoEnzymeControl->CheckHydrolysis MassSpecAnalysis Analyze by Mass Spectrometry CheckHydrolysis->MassSpecAnalysis

Caption: Troubleshooting workflow for common issues in prenylation reactions.

Analytical_Workflow Reaction In Vitro Prenylation Reaction Quench Quench Reaction (e.g., SDS Buffer) Reaction->Quench SDS_PAGE SDS-PAGE Analysis Quench->SDS_PAGE Mass_Spec Mass Spectrometry Analysis Quench->Mass_Spec Coomassie Coomassie Stain SDS_PAGE->Coomassie Western Western Blot SDS_PAGE->Western Autorad Autoradiography SDS_PAGE->Autorad Digestion Proteolytic Digestion (e.g., Trypsin) Mass_Spec->Digestion LC_MS LC-MS/MS Digestion->LC_MS Data_Analysis Data Analysis (Identify Mass Shift) LC_MS->Data_Analysis

Caption: Analytical workflow for the characterization of prenylation reaction products.

References

Technical Support Center: Optimizing Reaction Conditions for Regioselective Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for regioselective synthesis.

Frequently Asked Questions (FAQs)

Q1: What is regioselectivity and why is it crucial in synthesis?

A1: Regioselectivity is the preference for a chemical reaction to form a bond at one specific position or site over other possible positions.[1] When a reaction can produce two or more constitutional isomers (regioisomers), a highly regioselective reaction will predominantly or exclusively yield just one.[1][2] This control is vital in drug development and organic synthesis as it maximizes the yield of the desired product, simplifies purification processes, and reduces waste, ultimately leading to more efficient and cost-effective synthesis.[3]

Q2: My reaction is producing a mixture of regioisomers. What are the first steps to troubleshoot this?

A2: When faced with a mixture of regioisomers, a systematic approach to optimizing reaction conditions is essential.[4] The primary factors to investigate are the electronic and steric properties of your substrate, the choice of solvent and catalyst, and the reaction temperature.[1][5] Begin by analyzing the electronic effects of substituents on your starting material, as these often govern the inherent reactivity at different sites.[6] Subsequently, methodical adjustments to solvent polarity, catalyst type, and reaction temperature can help favor the formation of the desired regioisomer.[4]

Q3: How do electronic and steric effects influence regioselectivity?

A3: Electronic and steric factors are fundamental in directing the outcome of a reaction.[1]

  • Electronic Effects: Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on a substrate can make certain positions more or less reactive. For instance, in electrophilic aromatic substitution, EDGs typically direct incoming electrophiles to the ortho and para positions, while EWGs direct them to the meta position.[6][7]

  • Steric Effects: The physical bulk of substituents near a reaction site can hinder the approach of a reagent.[1] In reactions like hydroboration-oxidation, bulky reagents such as 9-borabicyclo[3.3.1]nonane (9-BBN) will preferentially add to the less sterically hindered carbon of a double bond, leading to high regioselectivity.[8][9]

Q4: What is the role of solvent and temperature in controlling regioselectivity?

A4: Solvent and temperature are critical, tunable parameters for enhancing regioselectivity.[4]

  • Solvent: The polarity of the solvent can influence the stability of charged intermediates and transition states.[10][11] In SN1 reactions, polar protic solvents can stabilize the carbocation intermediate, while in some electrophilic additions, a less polar solvent might favor an anti-Markovnikov product.[10] A change in solvent can even, in some cases, reverse the regioselectivity of a reaction.[12]

  • Temperature: Lowering the reaction temperature often increases selectivity by favoring the pathway with the lowest activation energy, which typically leads to a single, kinetically favored regioisomer.[4][13] Conversely, higher temperatures can sometimes be used to overcome a high activation barrier to form a more stable, thermodynamically favored product.[3]

Q5: How does the choice of catalyst impact the regiochemical outcome?

A5: Catalysts can profoundly influence regioselectivity by providing an alternative reaction pathway with a lower activation energy.[14] The catalyst's structure, including its metal center and associated ligands, can create a specific steric and electronic environment that directs the substrate to react at a particular site.[15][16] For example, in nickel-catalyzed reductive coupling reactions, the choice of phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands can lead to different regioisomers.[17] Similarly, in cobalt-catalyzed epoxide ring-opening reactions, the catalyst is decisive in ensuring high regioselectivity.[18]

Troubleshooting Guides

Issue: Poor Regioselectivity and Formation of Multiple Products

When a reaction yields an undesirable mixture of regioisomers, a structured approach is necessary to identify and optimize the critical parameters influencing the outcome.

G start Start: Poor Regioselectivity Observed check_substrate 1. Analyze Substrate: Steric & Electronic Effects start->check_substrate modify_substrate Modify Substrate? (e.g., add directing group) check_substrate->modify_substrate change_reagent 2. Change Reagent/ Catalyst modify_substrate->change_reagent No revisit Re-evaluate Strategy modify_substrate->revisit Yes steric_bulk Adjust Steric Bulk (e.g., BH3 vs. 9-BBN) change_reagent->steric_bulk ligand_tuning Tune Catalyst Ligands change_reagent->ligand_tuning change_conditions 3. Modify Reaction Conditions steric_bulk->change_conditions ligand_tuning->change_conditions temp Adjust Temperature (Lower for kinetic, Higher for thermodynamic control) change_conditions->temp solvent Change Solvent Polarity (e.g., polar vs. nonpolar) change_conditions->solvent evaluate 4. Evaluate Outcome: Analyze Regioisomeric Ratio (NMR, GC-MS) temp->evaluate solvent->evaluate success Desired Regioselectivity Achieved evaluate->success Success evaluate->revisit Failure revisit->check_substrate

A decision tree for troubleshooting poor regioselectivity.
Key Factors Influencing Regioselectivity

The interplay between substrate properties and reaction conditions dictates the final product distribution. Optimizing for a single regioisomer requires careful consideration of these factors.

G regioselectivity Regioselectivity substrate Substrate Properties substrate->regioselectivity steric Steric Hindrance substrate->steric electronic Electronic Effects (EDG/EWG) substrate->electronic conditions Reaction Conditions conditions->regioselectivity catalyst Catalyst/Reagent conditions->catalyst solvent Solvent conditions->solvent temperature Temperature conditions->temperature

References

Technical Support Center: Challenges in Scaling up the Production of 6-Prenylquercetin-3-Me Ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis and scale-up of 6-Prenylquercetin-3-Me ether.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in scaling up the production of this compound?

A1: The main challenges in scaling up the production of this compound can be categorized into two key synthetic steps: C-prenylation of the quercetin (B1663063) backbone and subsequent regioselective O-methylation. Key difficulties include:

  • Regioselectivity: Controlling the precise location of the prenyl group attachment at the C-6 position and the methyl group at the 3-hydroxyl position is difficult and often results in a mixture of isomers.[1]

  • Side Reactions: The multiple hydroxyl groups on the quercetin molecule are susceptible to undesired side reactions, such as O-prenylation instead of C-prenylation, and multiple prenylations or methylations.

  • Low Yields: The multi-step nature of the synthesis, combined with the potential for side reactions and purification challenges, often leads to low overall yields, a significant concern for industrial-scale production.[1]

  • Purification: Separating the desired product from a complex mixture of isomers and byproducts is a major bottleneck, often requiring advanced chromatographic techniques that can be costly and difficult to scale.[1]

  • Reagent and Catalyst Issues: The cost, availability, and safe handling of reagents and catalysts, such as Lewis acids for prenylation and methylating agents, become critical factors at a larger scale.

Q2: How can the regioselectivity of the C-prenylation at the 6-position be improved during scale-up?

A2: Improving the regioselectivity of C-prenylation on the quercetin scaffold is a critical step. Strategies to enhance selectivity at the C-6 position during scale-up include:

  • Protecting Group Strategy: Utilizing protecting groups to block the more reactive hydroxyl groups can direct the prenylation to the desired position. However, the addition and removal of these groups add extra steps to the synthesis, increasing cost and complexity.

  • Catalyst Selection: The choice of Lewis acid catalyst can significantly influence the regioselectivity of the Friedel-Crafts alkylation (prenylation). Screening different catalysts and optimizing their concentration is crucial.

  • Solvent and Temperature Control: The reaction solvent and temperature play a vital role in controlling the reaction kinetics and selectivity. A thorough investigation of these parameters is necessary during process development.

  • Choice of Prenylating Agent: Different prenylating agents (e.g., prenyl bromide, 2-methyl-3-buten-2-ol) can exhibit different selectivities under various reaction conditions.

Q3: What are the common issues faced during the 3-O-methylation of 6-prenylquercetin?

A3: The regioselective methylation of the 3-hydroxyl group of 6-prenylquercetin presents several challenges, especially at a larger scale:

  • Multiple Methylation Products: The presence of other free hydroxyl groups can lead to the formation of di-, tri-, or even fully methylated byproducts.

  • Protecting Groups: Similar to the prenylation step, a protecting group strategy may be necessary to achieve high regioselectivity, which adds complexity to the process.

  • Harsh Reagents: Traditional methylating agents like methyl iodide or dimethyl sulfate (B86663) are toxic and require careful handling, posing safety and environmental concerns in an industrial setting. Greener alternatives like dimethyl carbonate are being explored but may require different reaction conditions.

  • Incomplete Reactions: Achieving complete methylation at the desired position without affecting other functional groups can be challenging and may require prolonged reaction times or higher temperatures, which can lead to degradation.

Q4: What are the recommended methods for purifying this compound at a preparative or industrial scale?

A4: Large-scale purification of flavonoids and their derivatives often relies on chromatographic techniques. For this compound, the following methods can be considered for scale-up:

  • Macroporous Resin Chromatography: This technique is effective for the initial cleanup and enrichment of flavonoids from crude reaction mixtures. It is a cost-effective and scalable method.

  • Preparative High-Performance Liquid Chromatography (HPLC): For achieving high purity, preparative HPLC is often the method of choice. However, it can be expensive and has limitations in throughput for very large quantities.

  • Crystallization: If a suitable solvent system can be identified, crystallization can be a highly effective and economical method for purifying the final product on a large scale.

Troubleshooting Guides

Troubleshooting the C-6 Prenylation of Quercetin
Issue Potential Cause(s) Recommended Solution(s) for Scale-Up
Low to no conversion of quercetin 1. Inactive or insufficient Lewis acid catalyst. 2. Unfavorable reaction temperature or solvent. 3. Poor mass transfer in a large reactor.1. Ensure the catalyst is anhydrous and use a stoichiometric excess. Consider more robust catalysts for scale-up. 2. Perform Design of Experiments (DoE) to optimize temperature and solvent parameters. 3. Ensure adequate agitation and mixing in the reactor to maintain a homogeneous reaction mixture.
Formation of multiple prenylated isomers (low C-6 selectivity) 1. High reactivity of other positions on the quercetin ring. 2. Inappropriate catalyst or reaction conditions.1. Implement a protecting group strategy for the more reactive hydroxyl groups. 2. Screen a panel of Lewis acid catalysts and optimize the reaction temperature and solvent system to favor C-6 prenylation.
Predominant O-prenylation over C-prenylation 1. Reaction conditions favoring O-alkylation (e.g., use of a strong base).1. Use a Lewis acid catalyst that promotes Friedel-Crafts C-alkylation. Avoid strong bases that can deprotonate the phenolic hydroxyls, making them more nucleophilic for O-alkylation.
Formation of di- and tri-prenylated byproducts 1. The mono-prenylated product is more reactive than the starting material.1. Use a large excess of quercetin relative to the prenylating agent to favor mono-substitution. 2. Control the addition rate of the prenylating agent to maintain its low concentration in the reaction mixture.
Troubleshooting the 3-O-Methylation of 6-Prenylquercetin
Issue Potential Cause(s) Recommended Solution(s) for Scale-Up
Low yield of the desired 3-O-methyl ether 1. Incomplete reaction. 2. Degradation of the starting material or product under harsh reaction conditions. 3. Inefficient methylating agent.1. Increase reaction time or temperature, while monitoring for degradation. 2. Use milder methylating agents and reaction conditions. 3. Explore more efficient and "green" methylating agents like dimethyl carbonate with a suitable base.
Formation of multiple methylated isomers 1. Reactivity of other hydroxyl groups.1. Employ a regioselective protecting group strategy to block other hydroxyl groups. 2. Investigate enzymatic methylation, which can offer high regioselectivity.
Difficulty in removing the methylating agent and byproducts 1. High boiling point or toxicity of the methylating agent and its byproducts.1. Choose a methylating agent that is easier to remove during workup. 2. Develop an effective extraction and washing procedure to remove residual reagents.
Poor solubility of 6-prenylquercetin in the reaction solvent 1. Inappropriate solvent choice.1. Screen for solvents or solvent mixtures that provide good solubility for both the substrate and reagents.

Experimental Protocols

Proposed Synthesis of this compound

This protocol is a hypothetical, multi-step synthesis based on established methods for the prenylation and methylation of flavonoids. Optimization will be required for scale-up.

Step 1: Regioselective Protection of Quercetin

A protecting group strategy is often necessary to achieve regioselectivity. For instance, the 3, 7, 3', and 4'-hydroxyl groups can be protected, leaving the 5- and 6-positions available for prenylation.

Step 2: C-6 Prenylation of Protected Quercetin

  • Reaction Setup: In a suitable reactor, dissolve the protected quercetin in a dry, inert solvent (e.g., dioxane or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Addition: Add a Lewis acid catalyst (e.g., BF₃·OEt₂, AlCl₃) to the solution and stir. The amount of catalyst will need to be optimized for scale-up.

  • Prenylating Agent Addition: Slowly add the prenylating agent (e.g., 2-methyl-3-buten-2-ol (B93329) or prenyl bromide) to the reaction mixture at a controlled temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., HPLC, TLC).

  • Workup: Quench the reaction with water or a dilute acid. Extract the product with an organic solvent, wash, dry, and concentrate under reduced pressure.

Step 3: Deprotection of the Prenylated Intermediate

Remove the protecting groups using appropriate conditions to yield 6-prenylquercetin.

Step 4: Regioselective 3-O-Methylation of 6-Prenylquercetin

  • Protection (if necessary): Depending on the desired selectivity, it may be necessary to protect other hydroxyl groups before methylation.

  • Reaction Setup: Dissolve 6-prenylquercetin (or its protected form) in a suitable solvent (e.g., acetone, DMF).

  • Base and Methylating Agent: Add a base (e.g., K₂CO₃) followed by the methylating agent (e.g., dimethyl sulfate, methyl iodide, or dimethyl carbonate).

  • Reaction Conditions: Heat the reaction mixture to an appropriate temperature and monitor its progress.

  • Workup and Purification: After the reaction is complete, perform a standard aqueous workup. Purify the crude product by column chromatography or crystallization to obtain this compound.

Visualizations

Logical Workflow for Troubleshooting Synthesis

G cluster_prenylation C-6 Prenylation Step cluster_methylation 3-O-Methylation Step start_p Start Prenylation check_yield_p Low Yield? start_p->check_yield_p check_isomers_p Isomer Formation? check_yield_p->check_isomers_p No optimize_catalyst_p Optimize Catalyst/Solvent check_yield_p->optimize_catalyst_p Yes use_protecting_groups_p Use Protecting Groups check_isomers_p->use_protecting_groups_p Yes end_p Successful Prenylation check_isomers_p->end_p No optimize_catalyst_p->start_p use_protecting_groups_p->start_p start_m Start Methylation end_p->start_m check_yield_m Low Yield? start_m->check_yield_m check_isomers_m Isomer Formation? check_yield_m->check_isomers_m No optimize_reagents_m Optimize Reagents/Conditions check_yield_m->optimize_reagents_m Yes use_protecting_groups_m Use Protecting Groups check_isomers_m->use_protecting_groups_m Yes end_m Final Product check_isomers_m->end_m No optimize_reagents_m->start_m use_protecting_groups_m->start_m

Caption: A logical workflow for troubleshooting the synthesis of this compound.

Potential Signaling Pathways Modulated by Quercetin Derivatives

G cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-kB Pathway This compound This compound PI3K PI3K This compound->PI3K inhibits Ras Ras This compound->Ras inhibits IKK IKK This compound->IKK inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bad Bad Akt->Bad inhibits Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Apoptosis Apoptosis Bad->Apoptosis promotes Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene Expression Gene Expression ERK->Gene Expression IkB-NFkB IkB-NFkB IKK->IkB-NFkB phosphorylates NFkB (active) NFkB (active) IkB-NFkB->NFkB (active) releases Inflammation & Survival Inflammation & Survival NFkB (active)->Inflammation & Survival

References

Validation & Comparative

Comparative analysis of 6-Prenylquercetin-3-Me ether vs. quercetin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of 6-Prenylquercetin-3-Me ether and its parent compound, quercetin (B1663063). The comparison is based on available experimental data for quercetin and inferences for this compound drawn from studies on related prenylated and methylated flavonoid derivatives. This document is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of these compounds.

Introduction

Quercetin is a well-studied flavonoid known for its wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. However, its therapeutic potential is often limited by poor bioavailability. Chemical modifications, such as prenylation and methylation, are strategies employed to enhance the pharmacokinetic and pharmacodynamic properties of quercetin. This compound is a derivative that incorporates both a prenyl group at the 6-position and a methyl ether at the 3-position of the quercetin backbone. This guide explores the potential advantages of these modifications by comparing the known activities of quercetin with the inferred properties of its dual-functionalized derivative.

Data Presentation: Comparative Biological Activities

The following tables summarize the quantitative data on the biological activities of quercetin and the expected activities of this compound based on studies of similar prenylated and methylated flavonoids.

Table 1: Comparative Antioxidant Activity

CompoundAssayIC50 (µM)Reference
QuercetinDPPH Radical Scavenging47.20[1]
Quercetin-3-Me etherDPPH Radical Scavenging14.17[2]
This compoundDPPH Radical ScavengingInferred: Potentially higher than Quercetin-3-Me ether-

Note: The antioxidant activity of methylated quercetins can be variable. While some studies show a decrease with increased methylation[1], others indicate potent scavenging activity for specific methyl ethers[2]. The addition of a prenyl group is not expected to significantly alter the radical scavenging capacity.

Table 2: Comparative Cytotoxic Activity against Cancer Cell Lines

CompoundCell LineAssayIC50 (µM)Reference
QuercetinHeLa (Cervical Cancer)MTT> 100[3]
8-PrenylquercetinHeLa (Cervical Cancer)MTT~5[3]
Quercetin-3-Me etherBV-2 (Microglia)MTT> 50[2]
This compoundVarious Cancer Cell LinesMTTInferred: Potentially potent-

Note: Prenylation has been shown to significantly increase the cytotoxic effects of flavonoids in cancer cells[3]. The methylation at the 3-OH position might slightly decrease this effect compared to a non-methylated prenylated quercetin, but the overall cytotoxicity is expected to be significantly higher than that of quercetin.

Table 3: Comparative Anti-inflammatory Activity

CompoundModelKey FindingsReference
QuercetinLPS-activated macrophagesInhibition of NO, TNF-α, IL-6 production[4]
Quercetin-3-Me etherLPS-induced BV-2 microgliaInhibition of NO production (IC50 = 3.8 µM)[2]
6-Prenylated FlavonoidsLPS-stimulated THP-1 cellsInhibition of NO, TNF-α, IL-8, IL-1β production[5]
This compoundInflammatory cell modelsInferred: Potent inhibition of inflammatory mediators-

Note: Both prenylation and methylation have been shown to contribute to the anti-inflammatory properties of flavonoids. The combination of these two functional groups in this compound is expected to result in potent anti-inflammatory activity.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of compounds.

Procedure:

  • A stock solution of DPPH in methanol (B129727) is prepared.

  • Various concentrations of the test compounds (quercetin and its derivatives) are added to the DPPH solution.

  • The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a UV-Vis spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a plot of inhibition percentage against compound concentration.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Procedure:

  • Cancer cells (e.g., HeLa) are seeded in a 96-well plate at a specific density and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • After the incubation period, the treatment medium is removed, and MTT solution is added to each well.

  • The plate is incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance of the resulting purple solution is measured at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells.

  • The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined.

Visualization of Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by quercetin and its derivatives.

Quercetin_Signaling_Pathways cluster_Quercetin Quercetin & Derivatives Quercetin Quercetin PI3K_Akt PI3K/Akt Pathway Quercetin->PI3K_Akt Inhibits MAPK MAPK Pathway Quercetin->MAPK Modulates NFkB NF-κB Pathway Quercetin->NFkB Inhibits Proliferation Cell Proliferation PI3K_Akt->Proliferation Promotes Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibits MAPK->Proliferation Promotes MAPK->Apoptosis Modulates Inflammation Inflammation NFkB->Inflammation Promotes

Caption: Overview of key signaling pathways modulated by quercetin and its derivatives.

Experimental_Workflow_Cytotoxicity cluster_workflow MTT Assay Workflow start Seed Cancer Cells in 96-well plate treat Treat with Quercetin/Derivatives start->treat incubate Incubate (24-72h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read Measure Absorbance solubilize->read analyze Calculate IC50 read->analyze

Caption: Experimental workflow for the MTT cytotoxicity assay.

PI3K_Akt_Pathway_Inhibition cluster_inhibition Inhibition of PI3K/Akt Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Quercetin Quercetin & Derivatives Quercetin->PI3K Inhibits Quercetin->Akt Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by quercetin and its derivatives.

Conclusion

While direct experimental data for this compound is limited, a comparative analysis based on related compounds suggests that it holds significant potential as a therapeutic agent. The combination of a prenyl group and a methyl ether on the quercetin scaffold is likely to enhance its bioavailability and biological activities, particularly its cytotoxic and anti-inflammatory effects. Further in-depth studies are warranted to fully elucidate the pharmacological profile of this promising quercetin derivative.

References

Unveiling the Anticancer Promise of 6-Prenylquercetin-3-Me Ether: An In Vitro Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel and effective anticancer therapeutics, the flavonoid 6-Prenylquercetin-3-Me ether, identified in the literature primarily as Quercetin-3-methyl ether (Q3ME), has emerged as a compound of significant interest. This guide provides a comprehensive in vitro comparison of Q3ME against its parent compound, quercetin, and a standard-of-care chemotherapeutic agent, doxorubicin (B1662922), highlighting its potential in cancer therapy. This analysis is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of its efficacy and mechanism of action.

Comparative Anticancer Activity

In vitro studies have demonstrated the cytotoxic effects of Quercetin-3-methyl ether across a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, has been determined in various studies. The following table summarizes the IC50 values for Q3ME, its parent compound quercetin, and the chemotherapeutic drug doxorubicin in representative breast cancer cell lines.

CompoundCell LineIC50 (µM)Citation
Quercetin-3-methyl ether (Q3ME) SK-Br-3 (lapatinib-sensitive)~5-10[1]
SK-Br-3-Lap R (lapatinib-resistant)~5-10[1]
HL-6014.3 ± 4.6[1]
Quercetin MCF-773[2]
MDA-MB-23185[2]
CT-26 (colon carcinoma)>120 (at 24h)[3]
Doxorubicin MCF-70.69 - 4[4][5]
MDA-MB-2311 - 3.16[4][5]
T47D8.53[4]

Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density and incubation time.

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

Quercetin-3-methyl ether exerts its anticancer effects through the modulation of key cellular signaling pathways and the induction of cell cycle arrest.

Inhibition of Pro-Survival Signaling Pathways

Q3ME has been shown to suppress critical signaling pathways that promote cancer cell proliferation and survival, namely the Notch1 and PI3K/Akt pathways. By inhibiting these pathways, Q3ME effectively cuts off essential signals that cancer cells rely on for their growth and progression.

G Q3ME Quercetin-3-methyl ether Notch1 Notch1 Q3ME->Notch1 inhibits PI3K PI3K Q3ME->PI3K inhibits Proliferation Cell Proliferation & Survival Notch1->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Q3ME inhibits Notch1 and PI3K/Akt signaling.

Induction of G2/M Cell Cycle Arrest

A hallmark of Q3ME's anticancer activity is its ability to induce cell cycle arrest at the G2/M phase.[1][6] This prevents cancer cells from dividing and proliferating. The mechanism involves the modulation of the Chk1-Cdc25c-cyclin B1/Cdk1 pathway.[1]

G Q3ME Quercetin-3-methyl ether Chk1 Chk1 Q3ME->Chk1 activates Cdc25c Cdc25c Chk1->Cdc25c inhibits CyclinB1_Cdk1 Cyclin B1/Cdk1 Cdc25c->CyclinB1_Cdk1 activates G2M_Arrest G2/M Arrest CyclinB1_Cdk1->G2M_Arrest leads to

Caption: Q3ME induces G2/M arrest via the Chk1 pathway.

Experimental Protocols

To facilitate the validation and further exploration of this compound's anticancer potential, detailed protocols for the key in vitro assays are provided below.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle.

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the test compound for the specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ethanol (B145695) at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.

  • Data Analysis: Analyze the cell cycle distribution using appropriate software to quantify the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a cell lysate.

  • Protein Extraction: Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Notch1, p-Akt, Akt, Cyclin B1) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro validation of an anticancer compound.

G Start Start Cell_Culture Cancer Cell Culture Start->Cell_Culture Treatment Compound Treatment (e.g., Q3ME) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTT) Treatment->Viability_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle_Analysis Western_Blot Protein Expression Analysis (Western Blot) Treatment->Western_Blot Data_Analysis Data Analysis & Interpretation Viability_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

Navigating the Complexities of Flavonoid Absorption: A Comparative Guide to the Bioavailability of 6-Prenylquercetin-3-Me Ether and Its Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

The structural modifications of a flavonoid, including prenylation, methylation, and glycosylation, significantly influence its pharmacokinetic profile. The interplay of these modifications dictates the extent of absorption, metabolism, and ultimately, the compound's efficacy at its target site.

The Influence of Structural Modifications on Bioavailability: A Predictive Analysis

The bioavailability of a flavonoid is a multifaceted issue governed by its chemical structure. The addition of a prenyl group, a methyl group, and a glycoside moiety to the quercetin (B1663063) backbone each imparts distinct physicochemical properties that alter its absorption and metabolism.

6-Prenylquercetin-3-Me ether , as an aglycone, is anticipated to exhibit superior oral bioavailability compared to its glycosidic counterparts. This prediction is based on the general principle that flavonoid aglycones, being more lipophilic, are more readily absorbed across the intestinal epithelium via passive diffusion. The presence of the 6-prenyl group further enhances lipophilicity, which is expected to facilitate membrane transport. Methylation at the 3-hydroxyl position can also contribute to increased stability and membrane permeability.

Conversely, This compound glycosides are expected to have lower and more variable bioavailability. The sugar moiety increases the molecule's polarity and molecular weight, hindering its passive diffusion across the gut wall. The absorption of flavonoid glycosides is largely dependent on the action of intestinal enzymes, such as β-glucosidases, which hydrolyze the glycosidic bond to release the aglycone for absorption. The efficiency of this enzymatic cleavage can vary significantly among individuals and is influenced by the type and position of the sugar.

Quantitative Insights from Structurally Related Flavonoids

To substantiate these predictions, we can examine pharmacokinetic data from studies on structurally similar flavonoids. While not a direct comparison, these data provide valuable insights into the expected behavior of this compound and its glycosides.

Compound/ComparisonAnimal ModelKey Pharmacokinetic ParametersInterpretation
8-Prenylnaringenin (B1664708) vs. Naringenin MiceHigher tissue accumulation of 8-prenylnaringenin despite lower plasma concentrations.Prenylation may lead to greater tissue retention, even with reduced initial absorption.
8-Prenylquercetin vs. Quercetin Mice/RatsLower plasma AUC for 8-prenylquercetin, but significantly higher accumulation in the liver and kidneys.Prenylation appears to decrease systemic absorption but enhance tissue distribution and retention.
Quercetin Aglycone vs. Quercetin Glycosides Humans/RatsGenerally higher Cmax and AUC for the aglycone compared to various glycosides (e.g., rutin).The aglycone form is more readily absorbed than its glycosidic forms.
Methylated Quercetin Derivatives GeneralMethylation is often associated with improved metabolic stability and membrane permeability.O-methylation can protect against rapid conjugation and efflux, potentially increasing bioavailability.

Note: The data presented is a summary from multiple studies on related compounds and is intended for comparative and predictive purposes only. Direct experimental values for this compound and its glycosides are not available.

Experimental Protocols for Bioavailability Assessment

Accurate determination of bioavailability requires rigorous experimental design. Below are standardized protocols for in vivo and in vitro assessments applicable to flavonoids like this compound and its derivatives.

In Vivo Oral Bioavailability Study in Rats

Objective: To determine and compare the pharmacokinetic profiles of this compound and its glycoside after oral administration in rats.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (200-250g) are used. Animals are fasted overnight with free access to water before the experiment.

  • Drug Administration: The test compounds (this compound and its glycoside) are formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered orally via gavage at a predetermined dose.

  • Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the tail vein at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Sample Analysis: The concentrations of the parent compound and its major metabolites in plasma are quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) are calculated using non-compartmental analysis.

In Vitro Caco-2 Cell Permeability Assay

Objective: To assess the intestinal permeability of this compound and its glycoside using the Caco-2 cell monolayer model, which mimics the human intestinal epithelium.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21 days to form a differentiated monolayer.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay: The test compounds are added to the apical (AP) side of the monolayer, and samples are collected from the basolateral (BL) side at various time points. To assess active efflux, the experiment is also performed in the reverse direction (BL to AP).

  • Sample Analysis: The concentration of the compounds in the collected samples is determined by LC-MS/MS.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug transport, A is the surface area of the filter, and C0 is the initial drug concentration in the donor chamber.

Visualizing the Pathways

To further elucidate the processes involved, the following diagrams illustrate the experimental workflow for a typical bioavailability study and the general absorption pathway of flavonoids.

Experimental_Workflow cluster_preclinical In Vivo Bioavailability Study animal_prep Animal Preparation (Fasting) dosing Oral Administration (Gavage) animal_prep->dosing Test Compounds sampling Blood Sampling (Time Points) dosing->sampling analysis LC-MS/MS Analysis sampling->analysis Plasma Samples pk_calc Pharmacokinetic Parameter Calculation analysis->pk_calc Concentration Data

Caption: Experimental workflow for an in vivo oral bioavailability study.

Flavonoid_Absorption_Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte glycoside Flavonoid Glycoside aglycone Flavonoid Aglycone glycoside->aglycone Hydrolysis by Intestinal Enzymes absorbed_aglycone Absorbed Aglycone aglycone->absorbed_aglycone Passive Diffusion metabolism Phase II Metabolism (Glucuronidation, Sulfation) absorbed_aglycone->metabolism efflux Efflux (e.g., P-gp, MRP2) absorbed_aglycone->efflux Active Efflux portal_vein Portal Vein Circulation metabolism->portal_vein Metabolites efflux->aglycone

Caption: General absorption pathway of flavonoid glycosides and aglycones.

Conclusion

Based on the current understanding of flavonoid pharmacokinetics, This compound is predicted to have a more favorable bioavailability profile than its glycosidic forms . The combination of prenylation and methylation is likely to enhance its lipophilicity and metabolic stability, facilitating its absorption and tissue distribution. In contrast, the absorption of the glycosides will be limited by the efficiency of enzymatic hydrolysis in the intestine.

For researchers and drug developers, these insights are crucial for lead compound selection and formulation strategies. To definitively ascertain the bioavailability of these specific compounds, direct comparative studies employing the rigorous experimental protocols outlined in this guide are essential. Such studies will provide the necessary quantitative data to validate these predictions and pave the way for the development of novel therapeutics and nutraceuticals with enhanced efficacy.

Unraveling the Molecular intricacies of 8-Prenyl Quercetin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction: While specific experimental data on the molecular mechanism of 6-Prenylquercetin-3-Me ether remains elusive in current scientific literature, extensive research on the closely related compound, 8-prenyl quercetin (B1663063) (PQ), offers significant insights into the potential activities of prenylated flavonoids. This guide provides a comprehensive comparison of 8-prenyl quercetin and its parent compound, quercetin (Q), detailing its enhanced anti-inflammatory effects and elucidating its molecular mechanism of action. The data presented herein is derived from studies on 8-prenyl quercetin and serves as a valuable proxy for understanding the potential therapeutic actions of similar prenylated quercetin derivatives.

Comparative Analysis of Anti-Inflammatory Activity: 8-Prenyl Quercetin vs. Quercetin

The addition of a prenyl group to the quercetin backbone has been shown to significantly enhance its biological activity.[1] Studies comparing the anti-inflammatory effects of 8-prenyl quercetin (PQ) and quercetin (Q) have demonstrated the superior efficacy of the prenylated form in inhibiting key inflammatory mediators.

Inflammatory Mediator8-Prenyl Quercetin (PQ)Quercetin (Q)Reference
iNOS Production Stronger InhibitionWeaker Inhibition[2][3]
COX-2 Production Stronger InhibitionWeaker Inhibition[2][3]
Nitric Oxide (NO) Production Stronger InhibitionWeaker Inhibition[2][3]
Prostaglandin E2 (PGE2) Production Stronger InhibitionWeaker Inhibition[2][3]
Cytokine Production (12 types) Stronger InhibitionWeaker Inhibition[3]
In vivo Mouse Paw Edema Attenuated EdemaLess Effective[2][3]

Elucidating the Molecular Mechanism of Action

Research indicates that 8-prenyl quercetin exerts its anti-inflammatory effects through the modulation of key signaling pathways. Unlike some anti-inflammatory agents, PQ does not compete with lipopolysaccharide (LPS) for binding to Toll-like receptor 4 (TLR4).[2][3] Instead, its mechanism involves the direct targeting of downstream signaling cascades.

The primary molecular targets of 8-prenyl quercetin have been identified as:

  • SEK1-JNK1/2 Pathway: PQ directly targets and inhibits the Stress-activated protein kinase/extracellular signal-regulated kinase kinase 1 (SEK1) and the c-Jun N-terminal kinase 1/2 (JNK1/2).[2][3]

  • MEK1-ERK1/2 Pathway: PQ also directly targets and inhibits the Mitogen-activated protein kinase kinase 1 (MEK1) and the extracellular signal-regulated kinase 1/2 (ERK1/2).[2][3]

By inhibiting these pathways, 8-prenyl quercetin effectively suppresses the downstream signaling that leads to the production of various pro-inflammatory mediators.

Visualizing the Signaling Pathway

The following diagram illustrates the molecular mechanism of action of 8-prenyl quercetin in inhibiting the inflammatory response.

molecular_mechanism cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LPS LPS TLR4 TLR4 LPS->TLR4 MEK1 MEK1 TLR4->MEK1 SEK1 SEK1 TLR4->SEK1 PQ 8-Prenyl Quercetin PQ->MEK1 PQ->SEK1 ERK1_2 ERK1/2 MEK1->ERK1_2 Inflammatory_Mediators Inflammatory Mediators (iNOS, COX-2, NO, PGE2, Cytokines) ERK1_2->Inflammatory_Mediators JNK1_2 JNK1/2 SEK1->JNK1_2 JNK1_2->Inflammatory_Mediators experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_mechanism Mechanism of Action Cell_Culture RAW264.7 Cell Culture Treatment Treatment with 8-Prenyl Quercetin (PQ) or Quercetin (Q) Cell_Culture->Treatment Mediator_Analysis Analysis of Inflammatory Mediators Treatment->Mediator_Analysis TLR4_Binding TLR4 Binding Assay Treatment->TLR4_Binding Kinase_Targeting Direct Kinase Targeting (SEK1, MEK1) Treatment->Kinase_Targeting Western_Blot Western Blot (iNOS, COX-2, Kinases) Mediator_Analysis->Western_Blot Griess_Assay Griess Assay (NO) Mediator_Analysis->Griess_Assay ELISA ELISA (PGE2) Mediator_Analysis->ELISA Multiplex_Assay Multiplex Assay (Cytokines) Mediator_Analysis->Multiplex_Assay Animal_Model Mouse Paw Edema Model (LPS-induced) In_Vivo_Treatment Treatment with 8-Prenyl Quercetin Animal_Model->In_Vivo_Treatment Edema_Measurement Measurement of Paw Edema In_Vivo_Treatment->Edema_Measurement

References

The Great Divide: C-Prenylation vs. O-Prenylation in Flavonoids' Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on the comparative biological activities of C-prenylated and O-prenylated flavonoids, supported by experimental data and detailed protocols.

In the quest for novel therapeutic agents, the modification of natural compounds to enhance their biological efficacy is a key strategy. Among these, flavonoids, a diverse group of plant secondary metabolites, have long been recognized for their broad spectrum of pharmacological effects. The addition of a prenyl group, a lipophilic moiety, to the flavonoid skeleton—a process known as prenylation—has been shown to significantly modulate their bioactivity. This prenylation can occur at either a carbon (C-prenylation) or an oxygen (O-prenylation) atom of the flavonoid core, leading to two distinct classes of compounds with differing physicochemical and biological properties. This guide provides a comparative analysis of the bioactivity of C-prenylated versus O-prenylated flavonoids, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways.

Enhanced Bioactivity through Prenylation: A Comparative Overview

Prenylation generally increases the lipophilicity of flavonoids, which can enhance their interaction with cell membranes and target proteins, leading to improved biological activity.[1][2] While both C- and O-prenylation can augment the therapeutic potential of the parent flavonoid, the position of the prenyl group plays a crucial role in determining the extent and type of bioactivity. C-prenylated flavonoids are more commonly found in nature, whereas O-prenylated flavonoids are less abundant and often synthesized.[3][4]

The addition of a prenyl group has been shown to enhance a variety of biological activities, including antibacterial, anti-inflammatory, antioxidant, and cytotoxic effects.[5] However, it has also been reported that prenylation can decrease the bioavailability and plasma absorption of flavonoids.[1][5]

Quantitative Comparison of Bioactivities

To facilitate a direct comparison, the following tables summarize the available quantitative data for various biological activities of C-prenylated and O-prenylated flavonoids.

Table 1: Comparative Anticancer Activity (IC₅₀ in µM)
Compound ClassFlavonoid ExampleCancer Cell LineIC₅₀ (µM)Reference
C-Prenylated XanthohumolMCF-7 (Breast)8.07 ± 0.52[6]
T47D (Breast)7.45 ± 0.87[6]
LoVo (Colon)91.31 ± 8.92[6]
PC-3 (Prostate)12.5[6]
8-PrenylnaringeninMCF-7 (Breast)>100[6]
6-PrenylnaringeninMDA-MB-231 (Breast)>100[6]
Kuwanon CTHP-1 (Leukemia)1.7 ± 0.03[6]
O-Prenylated 7-O-prenylwogoninYAC-1 (Lymphoma)Selective suppression[4]
7-O-geranylwogoninYAC-1 (Lymphoma)Selective suppression[4]
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)
Compound ClassFlavonoid ExampleMicroorganismMIC (µg/mL)Reference
C-Prenylated Prenylated C-methyl-flavonoidsTrichophyton sp.1.95[1]
8-PrenylnaringeninStaphylococcus aureus (MRSA)5 - 50[7]
6-PrenylnaringeninStaphylococcus aureus (MRSA)5 - 50[7]
O-Prenylated ----

Note: Specific MIC values for O-prenylated flavonoids were not found in the initial search, indicating a need for more research in this area.

Table 3: Comparative Antioxidant Activity (IC₅₀)
Compound ClassFlavonoid ExampleAssayIC₅₀Reference
C-Prenylated Artoflavone ADPPH scavenging24.2 ± 0.8 µM[8]
CycloartobiloxanthoneDPPH scavenging26.8 ± 1.2 µM[8]
4′,5,7-Trihydroxy-8-prenyl isoflavoneDPPH scavenging6.42 ± 1.36 µg/mL[8]
O-Prenylated 7-O-prenylbaicaleinDPPH scavengingData not specified[8]
7-O-geranylbaicaleinDPPH scavengingData not specified[8]

Key Signaling Pathways and Experimental Workflows

The biological activities of prenylated flavonoids are often mediated through their interaction with various cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate some of these key pathways and a general workflow for assessing flavonoid bioactivity.

signaling_pathway cluster_inflammation Anti-inflammatory Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NF-κB NF-κB MyD88->NF-κB Pro-inflammatory Cytokines (TNF-α, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-6) NF-κB->Pro-inflammatory Cytokines (TNF-α, IL-6) Prenylated Flavonoid Prenylated Flavonoid Prenylated Flavonoid->NF-κB

Figure 1: Simplified NF-κB signaling pathway in inflammation, a common target for prenylated flavonoids.

experimental_workflow Start Start Compound Isolation/Synthesis Compound Isolation/Synthesis Start->Compound Isolation/Synthesis In vitro Bioassays In vitro Bioassays Compound Isolation/Synthesis->In vitro Bioassays Cytotoxicity (MTT) Cytotoxicity (MTT) In vitro Bioassays->Cytotoxicity (MTT) Antioxidant (DPPH) Antioxidant (DPPH) In vitro Bioassays->Antioxidant (DPPH) Anti-inflammatory (NO) Anti-inflammatory (NO) In vitro Bioassays->Anti-inflammatory (NO) Antimicrobial (MIC) Antimicrobial (MIC) In vitro Bioassays->Antimicrobial (MIC) Data Analysis Data Analysis Cytotoxicity (MTT)->Data Analysis Antioxidant (DPPH)->Data Analysis Anti-inflammatory (NO)->Data Analysis Antimicrobial (MIC)->Data Analysis In vivo Studies In vivo Studies Data Analysis->In vivo Studies End End In vivo Studies->End

Figure 2: General experimental workflow for the bioactivity screening of flavonoids.

Detailed Experimental Protocols

For the accurate and reproducible assessment of flavonoid bioactivity, standardized experimental protocols are essential. The following are detailed methodologies for key assays mentioned in this guide.

MTT Assay for Cytotoxicity

Objective: To determine the cytotoxic effects of C- and O-prenylated flavonoids on cancer cell lines.

Methodology:

  • Cell Culture: Human cancer cells (e.g., MCF-7, A549) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^6 cells per 100 µL of medium and incubated to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test flavonoids and incubated for a specified period (e.g., 24-72 hours).

  • MTT Addition: Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

DPPH Radical Scavenging Assay for Antioxidant Activity

Objective: To evaluate the free radical scavenging capacity of the flavonoids.

Methodology:

  • Sample Preparation: A solution of the test flavonoid is prepared in a suitable solvent (e.g., ethanol).

  • Reaction Mixture: A freshly prepared solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in ethanol (B145695) is mixed with the flavonoid solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a set time (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm against a blank. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.[9]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of a flavonoid that inhibits the visible growth of a microorganism.

Methodology:

  • Microorganism Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) is prepared.

  • Serial Dilution: Two-fold serial dilutions of the flavonoid are prepared in a 96-well microtiter plate containing broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the flavonoid at which no visible growth of the microorganism is observed.

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

Objective: To assess the in vivo acute anti-inflammatory activity of flavonoids.

Methodology:

  • Animal Model: Male ICR mice or Wistar rats are used.

  • Compound Administration: The test flavonoid is administered orally to the animals.

  • Induction of Inflammation: After a set pre-treatment time (e.g., 60 minutes), a 1% carrageenan solution is injected into the sub-plantar region of the right hind paw to induce edema.

  • Measurement of Paw Edema: The paw volume or thickness is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer or calipers.

  • Data Analysis: The percentage of inhibition of paw edema is calculated by comparing the results of the treated group with the vehicle control group.[10]

Conclusion and Future Directions

The available evidence strongly suggests that prenylation is a valuable strategy for enhancing the biological activities of flavonoids. C-prenylated flavonoids, being more prevalent in nature, have been more extensively studied and have demonstrated significant potential in anticancer, antimicrobial, and antioxidant applications. The lipophilic prenyl group is crucial for this enhanced activity, likely by facilitating interaction with cellular membranes and key protein targets.[11]

However, this guide also highlights a significant knowledge gap regarding the bioactivity of O-prenylated flavonoids. The lack of comprehensive, comparative quantitative data for O-prenylated compounds across various assays makes a direct and thorough comparison with their C-prenylated counterparts challenging. Future research should focus on the systematic evaluation of O-prenylated flavonoids to fully elucidate their therapeutic potential and to establish clear structure-activity relationships. A deeper understanding of how the position of the prenyl group influences bioavailability and metabolism is also critical for the rational design of novel and more effective flavonoid-based drugs.

References

A Comparative Guide to the Structural Confirmation of Synthetic vs. Natural 6-Prenylquercetin-3-Me Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of synthetic and naturally sourced 6-Prenylquercetin-3-Me ether, focusing on the analytical methodologies required for rigorous structural confirmation. Experimental data and detailed protocols are presented to support the comparison, ensuring a comprehensive understanding for research and development applications. The identity of a chemical compound is defined by its unique molecular structure. Therefore, a synthetically derived compound that is structurally identical to its natural counterpart will exhibit identical physical, chemical, and spectroscopic properties.

Sourcing and Preparation of this compound

Chemical Synthesis

The synthesis of this compound can be approached through a multi-step process, typically involving the prenylation of a quercetin (B1663063) starting material, followed by selective methylation. A plausible synthetic route is outlined below. The protection of hydroxyl groups is often necessary to achieve regioselectivity.

Isolation from Natural Sources

This compound has been isolated from plants such as Sinopodophyllum hexandrum[1]. The general procedure for isolating flavonoids from plant material involves extraction with organic solvents, followed by a series of chromatographic purification steps to isolate the target compound.

Comparative Structural and Purity Analysis

The primary methods for confirming the structure and purity of both synthetic and natural this compound are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). For the compound to be considered identical from both sources, the data from these analyses must match precisely.

Spectroscopic and Chromatographic Data

The following table summarizes the expected data from key analytical techniques.

Analytical Technique Parameter Expected Result for this compound Purpose
Mass Spectrometry (MS) Molecular Ion Peakm/z consistent with the molecular formula C₂₁H₂₀O₇ (e.g., [M+H]⁺ at ~385.1236)Confirms molecular weight and elemental composition.
¹H NMR Spectroscopy Chemical Shifts (δ) and Coupling Constants (J)Characteristic signals for the flavonoid backbone, a methoxy (B1213986) group (~3.8 ppm), and a prenyl group (vinyl proton at ~5.2 ppm, two methyl singlets at ~1.7 ppm).Determines the proton framework and connectivity of the molecule.
¹³C NMR Spectroscopy Chemical Shifts (δ)Resonances corresponding to all 21 carbon atoms in the structure.Confirms the carbon skeleton of the molecule.
HPLC Retention Time (tᵣ)A single, sharp peak at a specific retention time under defined conditions.Assesses purity and provides a characteristic property for comparison.
UV-Vis Spectroscopy Absorption Maxima (λₘₐₓ)Characteristic absorption bands for the flavonoid chromophore.Provides information about the conjugated system of the molecule.

Experimental Protocols

Protocol for Synthesis of 6-Prenylquercetin

A common method for the C-prenylation of flavonoids involves a Friedel-Crafts alkylation.

  • Protection of Quercetin: To achieve selective prenylation at the 6-position, other reactive hydroxyl groups on the quercetin molecule may first need to be protected using protecting groups like acetyl or pivaloyl chlorides[2].

  • Prenylation: The protected quercetin is reacted with a prenylating agent, such as prenyl bromide, in the presence of a Lewis acid catalyst (e.g., BF₃-etherate) in an anhydrous solvent like dioxane[3].

  • Deprotection: The protecting groups are removed under appropriate conditions (e.g., base or acid hydrolysis) to yield 6-prenylquercetin.

  • Selective Methylation: The 3-hydroxyl group of 6-prenylquercetin is selectively methylated using a reagent like methyl iodide (CH₃I) in the presence of a mild base (e.g., K₂CO₃) in a solvent such as acetone (B3395972) or DMF[4][5].

  • Purification: The final product is purified using column chromatography.

Protocol for Isolation of Natural this compound

This protocol is a general guideline for the isolation of flavonoids from plant material.

  • Extraction: Dried and powdered plant material is extracted with a suitable solvent, such as methanol (B129727) or ethanol, often using techniques like maceration or Soxhlet extraction[6].

  • Solvent Partitioning: The crude extract is then partitioned between immiscible solvents (e.g., water and ethyl acetate) to separate compounds based on polarity.

  • Column Chromatography: The organic phase is concentrated and subjected to column chromatography (e.g., silica (B1680970) gel) with a gradient of solvents (e.g., hexane-ethyl acetate) to separate different classes of compounds.

  • Preparative HPLC: Fractions containing the target compound are further purified using preparative HPLC to yield the pure this compound.

Protocol for NMR Analysis
  • Sample Preparation: Approximately 2-5 mg of the purified compound (either synthetic or natural) is dissolved in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆ or CD₃OD) in a 5 mm NMR tube[7].

  • Data Acquisition: ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: The chemical shifts, coupling constants, and correlations are analyzed to elucidate the complete structure of the molecule. The data from the synthetic sample must be identical to that of the natural sample.

Protocol for Mass Spectrometry Analysis
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol).

  • Analysis: The solution is introduced into a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap) to obtain an accurate mass measurement of the molecular ion.

  • Fragmentation Analysis (MS/MS): Tandem mass spectrometry can be performed to analyze the fragmentation pattern, which serves as a fingerprint for the compound's structure.

Visualized Workflows and Logic

G Synthetic Workflow for this compound A Quercetin B Protection of OH Groups A->B C Prenylation (e.g., Prenyl Bromide, BF3-etherate) B->C D Deprotection C->D E Selective 3-O-Methylation (e.g., CH3I, K2CO3) D->E F Purification (Column Chromatography) E->F G This compound (Synthetic) F->G

Caption: A typical synthetic pathway for this compound.

G Natural Product Isolation Workflow A Plant Material (e.g., Sinopodophyllum hexandrum) B Extraction (e.g., Methanol) A->B C Solvent Partitioning B->C D Column Chromatography C->D E Fraction Collection D->E F Preparative HPLC E->F G This compound (Natural) F->G

Caption: General workflow for isolating natural this compound.

G Structural Confirmation Logic cluster_0 Sources cluster_1 Analytical Techniques Synthetic Synthetic Sample NMR NMR (1H, 13C, 2D) Synthetic->NMR MS Mass Spectrometry Synthetic->MS HPLC HPLC Synthetic->HPLC Natural Natural Sample Natural->NMR Natural->MS Natural->HPLC Conclusion Are all datasets identical? NMR->Conclusion MS->Conclusion HPLC->Conclusion Identical Structurally Identical Conclusion->Identical Yes NotIdentical Structurally Different Conclusion->NotIdentical No

Caption: Logical flow for the comparative structural analysis.

Conclusion

The structural confirmation of this compound, whether from synthetic or natural origins, relies on a suite of standard analytical techniques. A synthetic sample is considered identical to its natural counterpart only if all spectroscopic and chromatographic data (NMR, MS, HPLC, etc.) are superimposable. Any discrepancy in this data would indicate structural differences. The protocols and data presented in this guide provide a framework for the rigorous validation required in research and drug development.

References

Cross-Validation of Analytical Techniques for 6-Prenylquercetin-3-Me Ether: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification and quantification of bioactive compounds are paramount in natural product research and drug development. 6-Prenylquercetin-3-Me ether, a prenylated flavonoid, has garnered interest for its potential pharmacological activities. This guide provides a comprehensive cross-validation of key analytical techniques for the characterization and quantification of this compound. The objective is to offer a comparative analysis of High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD), Liquid Chromatography-Mass Spectrometry (LC-MS), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, supported by detailed experimental protocols and performance data drawn from analyses of structurally related compounds.

Data Presentation: A Comparative Overview

The selection of an analytical technique is often a trade-off between sensitivity, selectivity, and the nature of the information required. The following table summarizes the expected quantitative performance of HPLC-DAD and LC-MS for the analysis of this compound, based on data from similar prenylated flavonoids.

ParameterHPLC-DADLC-MS/MS
Linearity Range (µg/mL) 1 - 1000.01 - 10
Correlation Coefficient (r²) > 0.999> 0.999
Limit of Detection (LOD) (µg/mL) ~0.1~0.005
Limit of Quantification (LOQ) (µg/mL) ~0.3~0.015
Accuracy (% Recovery) 95 - 105%97 - 103%
Precision (% RSD) < 2%< 3%
Specificity Moderate to HighVery High
Cost ModerateHigh
Throughput HighModerate to High

Experimental Protocols

Detailed and reproducible methodologies are essential for the validation and comparison of analytical techniques.

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

This method is suitable for the routine quantification of this compound in various matrices.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution of 0.1% formic acid in water (A) and acetonitrile (B52724) (B). A typical gradient could be: 0-5 min, 30% B; 5-20 min, 30-70% B; 20-25 min, 70-30% B; 25-30 min, 30% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: Diode array detector monitoring at the wavelength of maximum absorbance for this compound (estimated around 270 nm and 350 nm).

  • Sample Preparation:

    • A stock solution of this compound (1 mg/mL) is prepared in methanol (B129727).

    • Calibration standards are prepared by serial dilution of the stock solution to cover the linear range.

    • Samples are dissolved in methanol, filtered through a 0.45 µm syringe filter, and injected into the HPLC system.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers superior sensitivity and selectivity, making it ideal for trace-level quantification and structural confirmation.

  • Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase: Similar gradient as HPLC-DAD, but with LC-MS grade solvents.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI positive and negative modes.

    • Scan Mode: Full scan for identification and Multiple Reaction Monitoring (MRM) for quantification.

    • Expected Transitions (MRM): The precursor ion will be the molecular weight of this compound. Product ions would be determined by inducing fragmentation, with expected neutral losses of a methyl group (15 Da), isobutylene (B52900) (56 Da), and retro-Diels-Alder fragments.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a simple and cost-effective technique for preliminary analysis and concentration determination of pure samples.

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Procedure:

    • A solution of this compound is prepared in a suitable solvent (e.g., methanol or ethanol).

    • The absorbance spectrum is recorded from 200 to 600 nm.

    • The wavelengths of maximum absorbance (λmax) are identified. Flavonoids typically exhibit two major absorption bands: Band I (300-400 nm) and Band II (240-280 nm). For this compound, these are expected to be around 350 nm and 270 nm, respectively.

    • For quantification, a calibration curve is constructed by measuring the absorbance of standard solutions at a fixed λmax.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the unambiguous structural elucidation of novel compounds.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: 5-10 mg of the purified compound is dissolved in a deuterated solvent (e.g., DMSO-d6, CDCl3, or MeOD).

  • Experiments:

    • 1D NMR: ¹H and ¹³C spectra are acquired to identify the types and number of protons and carbons.

    • 2D NMR: Correlation spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments are performed to establish the connectivity of protons and carbons, confirming the placement of the prenyl group and the methyl ether.

  • Expected Signals:

    • ¹H NMR: Aromatic protons of the flavonoid skeleton, a singlet for the methoxy (B1213986) group, and signals corresponding to the vinyl and methyl protons of the prenyl group.

    • ¹³C NMR: Carbons of the flavonoid core, a signal for the methoxy carbon, and carbons of the prenyl side chain.

Mandatory Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Cross-Validation Sample This compound Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution Filtration Filtration (for HPLC/LC-MS) Dissolution->Filtration UVVIS UV-Vis Spectroscopy Dissolution->UVVIS NMR NMR Spectroscopy Dissolution->NMR HPLC HPLC-DAD Filtration->HPLC LCMS LC-MS Filtration->LCMS Quant Quantification (LOD, LOQ, Linearity) HPLC->Quant LCMS->Quant Ident Structural Identification & Confirmation LCMS->Ident UVVIS->Quant NMR->Ident Compare Comparative Analysis Quant->Compare Ident->Compare

Caption: Experimental workflow for the cross-validation of analytical techniques.

logical_relationship cluster_techniques Analytical Techniques cluster_validation Cross-Validation Parameters HPLC HPLC-DAD + Quantitative - Moderate Specificity Quant Quantitative Linearity LOD/LOQ Accuracy Precision HPLC->Quant LCMS LC-MS + Highly Sensitive & Specific + Structural Info - High Cost LCMS->Quant Qual Qualitative Specificity Structural Confirmation LCMS->Qual UVVIS UV-Vis + Simple & Fast + Quantitative (pure) - Low Specificity UVVIS->Quant NMR NMR + Unambiguous Structure - Low Throughput - Low Sensitivity NMR->Qual Validation Comprehensive Validation Quant->Validation Qual->Validation

Caption: Logical relationship of cross-validation parameters and analytical techniques.

Safety Operating Guide

Safe Disposal of 6-Prenylquercetin-3-Me Ether: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential guidance on the proper disposal procedures for 6-Prenylquercetin-3-Me ether, a compound often used in laboratory research. Adherence to these procedures is critical for ensuring personnel safety and environmental protection. The following information is based on safety data for structurally similar quercetin (B1663063) derivatives, and it is imperative to consult the specific Safety Data Sheet (SDS) for this compound if available.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). Many quercetin derivatives are classified as toxic if swallowed, and appropriate handling is crucial.[1][2][3]

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile) tested according to EN 374. Inspect gloves prior to use.
Eye Protection Safety glasses with side-shields or goggles. Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[3]
Lab Coat Standard laboratory coat.
Respiratory For operations generating dust, use a NIOSH-approved respirator with a particulate filter.

General Handling Hygiene:

  • Avoid contact with skin and eyes.[3]

  • Do not breathe dust.[2] Avoid the formation of dust and aerosols.[3]

  • Wash hands thoroughly after handling.[4]

  • Do not eat, drink, or smoke when using this product.

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.

1. Waste Collection:

  • Place excess or unwanted this compound in a clearly labeled, sealable container.

  • The container should be made of a material compatible with the chemical.

  • Label the container with "Hazardous Waste," the chemical name ("this compound"), and any relevant hazard symbols (e.g., skull and crossbones for toxicity).

2. Contaminated Material Disposal:

  • Any materials that have come into contact with the compound, such as pipette tips, contaminated gloves, and bench paper, should also be disposed of as hazardous waste.

  • Place these items in a designated, sealed waste bag or container.

3. Storage Pending Disposal:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area.

  • Keep it away from incompatible materials such as strong acids and strong oxidizing agents.[5]

4. Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

  • Follow all local, state, and federal regulations for the disposal of toxic chemical waste.

Accidental Spill Cleanup

In the event of a spill, follow these procedures:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent the spill from spreading and from entering drains or waterways.[1][2][4]

  • Cleanup:

    • For small, dry spills, carefully sweep or scoop the material into a hazardous waste container. Avoid generating dust.[3][4]

    • Clean the affected area with a suitable solvent (e.g., ethanol) and then with soap and water.

    • Collect all cleanup materials in a sealed container for disposal as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound for disposal is_contaminated Is the material contaminated waste (e.g., gloves, wipes)? start->is_contaminated pure_compound Pure/Excess Compound is_contaminated->pure_compound No contaminated_waste Contaminated Waste is_contaminated->contaminated_waste Yes collect_pure Collect in a labeled, sealed hazardous waste container pure_compound->collect_pure collect_contaminated Collect in a designated, sealed hazardous waste bag/container contaminated_waste->collect_contaminated store Store in a designated, secure area collect_pure->store collect_contaminated->store contact_ehs Contact Environmental Health & Safety (EHS) for pickup store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.